molecular formula C10H8BrN B129130 7-(Bromomethyl)isoquinoline CAS No. 158654-75-2

7-(Bromomethyl)isoquinoline

Cat. No.: B129130
CAS No.: 158654-75-2
M. Wt: 222.08 g/mol
InChI Key: CIIDCMOAXHCLDK-UHFFFAOYSA-N
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Description

7-(Bromomethyl)isoquinoline is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(bromomethyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIDCMOAXHCLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622642
Record name 7-(Bromomethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158654-75-2
Record name 7-(Bromomethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-(Bromomethyl)isoquinoline CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-(Bromomethyl)isoquinoline for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, reactivity, and critical applications, empowering scientists to leverage its unique properties effectively.

Core Identity and Physicochemical Properties

A point of frequent ambiguity is the distinction between this compound and its hydrobromide salt. While the free base is the primary reactive species, the hydrobromide salt is often supplied commercially for its enhanced stability. It is crucial for experimental design to identify which form is being used, as the hydrobromide salt may require neutralization prior to reaction.

Two primary CAS numbers are associated with this reagent:

  • This compound (Free Base): CAS No. 158654-75-2[1][2][3]

  • This compound Hydrobromide (HBr Salt): CAS No. 1203372-02-4[4][5][6]

The following table summarizes the key quantitative data for both forms.

PropertyThis compound (Free Base)This compound Hydrobromide
CAS Number 158654-75-2[1][2][3]1203372-02-4[4][5][6]
Molecular Formula C₁₀H₈BrNC₁₀H₉Br₂N[5][6]
Molecular Weight 222.08 g/mol [1]302.99 g/mol [4][5]
Appearance Off-white to slight yellow solid[3]Brown solid[4]
Typical Purity ≥95% - 99%[3]≥95% (HPLC)[4][5]
Storage Conditions Store in a cool, dry, shaded area[3]Store at 0-8 °C[4]

Synthesis Strategy: Navigating Challenges to a Key Intermediate

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous alkaloids and synthetic drugs.[7][8] While general methods like the Bischler-Napieralski or Pictet-Spengler syntheses are well-established for the core ring system, the specific preparation of 7-bromoisoquinoline presents challenges.[9][10]

Traditional approaches, such as the Pomeranz-Fritsch reaction, are often plagued by low yields (~20%) and the formation of the 5-bromo isomer as a significant byproduct, which is difficult to separate.[11] This difficulty in selective synthesis contributes to the high cost of the reagent.[11]

A more modern and efficient approach, outlined in patent literature, utilizes a novel diazotization-bromination reaction conducted in a non-aqueous solvent. This method offers several advantages critical for industrial and laboratory-scale production:[11]

  • Mild Reaction Conditions: The reaction proceeds at room temperature, avoiding the decomposition of sensitive diazonium salts that can occur at higher temperatures in acidic aqueous media.

  • Simplified Workflow: Operating in a non-aqueous solvent simplifies the workup and purification process.

  • Avoidance of Strong Acids: The method eliminates the need for strong acids like HBr or HCl, which are typically used in classic Sandmeyer or Gattermann reactions.[11]

The general workflow for this improved synthesis is depicted below.

G cluster_synthesis Synthesis of 7-Bromoisoquinoline A 7-Aminoisoquinoline (Starting Material) C In Situ Diazonium Salt Formation A->C Reaction with B Diazotization Reagent (e.g., t-BuONO in non-aqueous solvent) B->C in E 7-Bromoisoquinoline (Final Product) C->E Reaction with D Brominating Agent (e.g., CuBr2) D->E in

A simplified workflow for modern synthesis.

Reactivity and Core Applications in Drug Discovery

The utility of this compound stems from the high reactivity of the benzylic bromide. The bromomethyl group (-CH₂Br) is an excellent electrophile, making the compound a superb building block for introducing the "isoquinoline-7-methyl" moiety into a target molecule via nucleophilic substitution reactions.

This reactivity is the cornerstone of its application in medicinal chemistry and materials science.

G cluster_main Reactivity and Applications cluster_reaction Core Reactivity cluster_applications Primary Applications reagent This compound Key Feature: Electrophilic -CH₂Br reaction Nucleophilic Substitution reagent->reaction Undergoes app1 Synthesis of Bioactive Molecules (e.g., Anticancer, Anti-inflammatory) reaction->app1 Enables app2 Development of Fluorescent Probes reaction->app2 Enables app3 Protein Degrader Building Blocks reaction->app3 Enables app4 Novel Material Science reaction->app4 Enables

Relationship between reactivity and applications.
Key Application Areas:
  • Intermediates for Pharmaceutical Agents: The isoquinoline nucleus is a core component of many biologically active compounds.[12][13][14] this compound serves as a critical intermediate for synthesizing derivatives with potential therapeutic effects, including anticancer, anti-inflammatory, and antihypertensive properties.[4][9] Researchers leverage its structure to develop novel compounds targeting specific biological pathways, such as those involved in neurological disorders.[4]

  • Building Blocks for PROTACs and Protein Degraders: The compound is listed as a building block for protein degraders.[5] In the development of Proteolysis Targeting Chimeras (PROTACs), specific chemical linkers are required to connect a target-binding warhead to an E3 ligase ligand. The reactive handle on this compound makes it suitable for incorporation into these complex linker structures.

  • Fluorescent Probes and Imaging Agents: The fused aromatic system of isoquinoline provides a scaffold for creating fluorescent molecules.[4] By reacting this compound with other fluorophores or biomolecules, scientists can develop probes for real-time biological imaging and visualization of cellular processes.[4]

Experimental Protocol: N-Alkylation of a Heterocycle

To illustrate its practical use, this section provides a self-validating, detailed protocol for a representative nucleophilic substitution reaction. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 7-((1H-imidazol-1-yl)methyl)isoquinoline.

Materials:

  • This compound hydrobromide

  • Imidazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Reagent Preparation (Neutralization):

    • Step: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound hydrobromide (1.0 eq) in anhydrous DMF.

    • Causality: The HBr salt is used for stability. It must be neutralized to the free base in situ to prevent the nucleophile (imidazole) from being protonated and rendered non-reactive. DMF is an excellent polar aprotic solvent for Sₙ2 reactions.

  • Addition of Base and Nucleophile:

    • Step: Add anhydrous potassium carbonate (2.5 eq) to the solution, followed by imidazole (1.2 eq).

    • Causality: K₂CO₃ is a mild inorganic base sufficient to neutralize the HBr salt and any trace acid. It is largely insoluble in DMF, acting as a solid-phase base, which simplifies filtration later. A slight excess of the imidazole nucleophile ensures the complete consumption of the limiting electrophile.

  • Reaction Execution:

    • Step: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromomethyl compound is consumed.

    • Causality: The benzylic bromide is highly reactive, so the reaction typically proceeds efficiently at room temperature. TLC is a crucial in-process control to prevent the formation of side products from over-reaction or degradation.

  • Aqueous Workup (Quenching and Extraction):

    • Step: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers.

    • Causality: This step quenches the reaction and removes the highly polar DMF solvent and inorganic salts into the aqueous phase. Ethyl acetate is a suitable solvent for extracting the less polar product.

  • Washing and Drying:

    • Step: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous MgSO₄.

    • Causality: The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to break any emulsions and removes the bulk of dissolved water. MgSO₄ is a neutral drying agent that efficiently removes residual water.

  • Purification:

    • Step: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel.

    • Causality: Evaporation removes the volatile solvent. Column chromatography is the standard method for purifying organic compounds, separating the desired product from unreacted imidazole and any minor impurities.

Safety and Handling

Proper handling of this compound and its parent compound, 7-bromoisoquinoline, is essential. The primary hazards are related to irritation.

  • Hazard Classification: Causes skin irritation (H315) and serious eye irritation (H319).[15][16][17] May cause respiratory irritation.[15]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or neoprene).

    • Wear safety glasses with side-shields or chemical goggles.

    • Use a laboratory coat.

    • Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[18]

  • Handling Precautions:

    • Avoid contact with skin, eyes, and clothing.[17]

    • Wash hands thoroughly after handling.[16][17]

    • Take off contaminated clothing and wash it before reuse.[16][17]

  • First Aid Measures:

    • Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[6][17]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6]

References

  • This compound hydrobromide, min 95%, 1 gram - CP Lab Safety. [Link]

  • Best price/ this compound CAS NO.158654-75-2 - LookChem. [Link]

  • 7-Bromoisoquinoline | C9H6BrN | CID 12257441 - PubChem. [Link]

  • Isoquinoline synthesis - Organic Chemistry Portal. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. [Link]

  • Preparation and Properties of Isoquinoline - SlideShare. [Link]

  • Isoquinoline - Wikipedia. [Link]

  • CN102875465A - Method for preparing 7-bromoisoquinoline - Google P
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - NIH. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. [Link]

  • 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 - PubChem. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 7-(Bromomethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes for preparing 7-(bromomethyl)isoquinoline, a key intermediate in the development of various pharmaceutical compounds. Designed for researchers, scientists, and professionals in drug development, this document details validated protocols, explains the underlying chemical principles, and offers insights into experimental design and execution.

Introduction: The Significance of this compound

Isoquinoline and its derivatives are a class of heterocyclic aromatic compounds that form the core structure of numerous natural alkaloids and synthetic molecules with significant biological activity. The introduction of a reactive bromomethyl group at the 7-position of the isoquinoline scaffold creates a versatile building block. This functional group allows for facile nucleophilic substitution, enabling the covalent linkage of the isoquinoline moiety to a wide range of molecular scaffolds, a critical step in the synthesis of novel therapeutic agents, fluorescent probes, and materials with specific electronic properties.[1] The hydrobromide salt of this compound is noted for its enhanced reactivity, making it a valuable intermediate in these applications.[1]

This guide will explore two primary, field-proven synthetic pathways to this compound, starting from readily accessible precursors: 7-methylisoquinoline and (isoquinolin-7-yl)methanol. Each route will be discussed in detail, providing not only step-by-step protocols but also the scientific rationale behind the chosen reagents and conditions.

Synthetic Strategy I: Benzylic Bromination of 7-Methylisoquinoline

The most direct and widely employed method for the synthesis of this compound is the selective bromination of the methyl group of 7-methylisoquinoline. This transformation is a classic example of a free-radical halogenation at a benzylic position.

Conceptual Framework

Benzylic C-H bonds are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical.[2][3] This inherent reactivity allows for selective halogenation at this position under free-radical conditions. While elemental bromine (Br₂) can be used, it often leads to undesired side reactions, including electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is the preferred reagent for benzylic bromination as it provides a low, steady concentration of bromine radicals, which significantly enhances the selectivity of the reaction.[2][3] The reaction is typically initiated by light or a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN).

dot graph "Benzylic_Bromination_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 1: Mechanism of NBS-mediated benzylic bromination.

Synthesis of the Starting Material: 7-Methylisoquinoline

The precursor, 7-methylisoquinoline, can be synthesized via several established methods for constructing the isoquinoline core. The Pomeranz-Fritsch reaction is a powerful and versatile method for this purpose.[4][5] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of an appropriately substituted benzaldehyde (m-tolualdehyde) and an aminoacetaldehyde acetal.[5][6]

dot graph "Pomeranz_Fritsch_Synthesis" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 2: Workflow for the Pomeranz-Fritsch synthesis of 7-methylisoquinoline.

Experimental Protocol: Bromination of 7-Methylisoquinoline

This protocol is a representative procedure for the benzylic bromination of 7-methylisoquinoline.

Materials:

  • 7-Methylisoquinoline

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (or AIBN)

  • Carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile[7]

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-methylisoquinoline (1.0 eq) in carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq) to the solution.

  • Reaction: Heat the mixture to reflux. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

  • Quenching: Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • NBS over Br₂: As previously mentioned, NBS is used to maintain a low concentration of bromine, thus preventing competing electrophilic aromatic substitution on the isoquinoline ring system.

  • Radical Initiator: Benzoyl peroxide or AIBN is used to initiate the radical chain reaction by providing an initial source of radicals upon thermal decomposition.

  • Solvent: Carbon tetrachloride is a traditional solvent for these reactions due to its inertness. However, due to its toxicity and environmental concerns, acetonitrile is a recommended alternative.[7]

  • Aqueous Work-up: The washing steps with sodium bicarbonate and sodium thiosulfate are crucial to neutralize any acidic byproducts (like HBr) and to quench any remaining bromine, respectively.

Synthetic Strategy II: From (Isoquinolin-7-yl)methanol

An alternative route to this compound involves the conversion of the corresponding alcohol, (isoquinolin-7-yl)methanol. This pathway is particularly useful if the alcohol is more readily available or is an intermediate in a longer synthetic sequence.

Conceptual Framework

This strategy is a two-step process: first, the synthesis of (isoquinolin-7-yl)methanol, and second, the conversion of the primary alcohol to an alkyl bromide. The latter is a nucleophilic substitution reaction where the hydroxyl group is first converted into a good leaving group. Reagents like phosphorus tribromide (PBr₃) are highly effective for this transformation.

Synthesis of the Starting Material: (Isoquinolin-7-yl)methanol

(Isoquinolin-7-yl)methanol can be prepared by the reduction of isoquinoline-7-carboxylic acid or its corresponding ester. Isoquinoline-7-carboxylic acid is commercially available or can be synthesized through various methods.[8] The reduction of the carboxylic acid to the primary alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF).[9]

dot graph "Alcohol_Synthesis" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 3: Synthesis of (isoquinolin-7-yl)methanol.

Experimental Protocol: Conversion of (Isoquinolin-7-yl)methanol to this compound

This protocol outlines a general procedure for the bromination of (isoquinolin-7-yl)methanol.

Materials:

  • (Isoquinolin-7-yl)methanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (isoquinolin-7-yl)methanol (1.0 eq) in anhydrous diethyl ether or DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (0.4 eq, as it has three reactive bromides) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous layer with saturated sodium bicarbonate solution and extract the product with diethyl ether or DCM.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • PBr₃: Phosphorus tribromide is a highly effective reagent for converting primary and secondary alcohols to alkyl bromides with minimal rearrangement.

  • Anhydrous Conditions: The reaction is sensitive to moisture, as PBr₃ reacts with water. Therefore, anhydrous solvents and an inert atmosphere are essential for good yields.

  • Low Temperature: The initial addition of PBr₃ is performed at 0 °C to control the exothermic reaction.

  • Aqueous Work-up with Ice: The reaction is quenched by pouring it onto ice to hydrolyze any excess PBr₃ and to control the heat generated during this process.

Product Characterization and Data

Proper characterization of the final product is crucial for confirming its identity and purity. The following table summarizes key analytical data for this compound.

PropertyDataSource
Molecular Formula C₁₀H₈BrN[10]
Molecular Weight 222.08 g/mol [11]
Appearance Brown solid (as HBr salt)[1]
Storage 2-8 °C[11]
CAS Number 158654-75-2[11]

Note: Specific ¹H and ¹³C NMR data and a precise melting point for the free base are not consistently reported across publicly available literature and should be determined empirically for each synthesized batch.

Conclusion

The synthesis of this compound can be reliably achieved through two primary synthetic routes. The benzylic bromination of 7-methylisoquinoline using NBS is a direct and efficient method, predicated on the principles of free-radical chemistry. Alternatively, the conversion of (isoquinolin-7-yl)methanol to the desired bromide via nucleophilic substitution with PBr₃ offers a viable pathway, particularly when the alcohol is a readily available intermediate. The choice of synthetic route will depend on the availability of starting materials, scalability requirements, and the specific context of the research or development program. Both methods, when executed with careful attention to the experimental protocols and underlying chemical principles outlined in this guide, provide reliable access to this important synthetic building block.

References

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  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
  • Wikipedia. (2023, November 26). Pomeranz–Fritsch reaction. Retrieved January 14, 2026, from [Link]

  • Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Retrieved January 14, 2026, from [Link]

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  • Cantillo, D., de Frutos, O., Rincon, J. A., Mateos, C., & Kappe, C. O. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(1), 223–229.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8405, Isoquinoline. Retrieved January 14, 2026, from [Link].

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  • Proceedings of the Indian Academy of Sciences - Chemical Sciences. (1984).
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  • MDPI. (2023). Diastereoselective Synthesis of (–)
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  • Brossi, A., et al. (1968). [Synthesis of isoquinoline. Synthesis of 7-hydroxy-6-methoxy-2methyl-(4-hydroxy-3,5-dimethoxyphenethyl)-1,2,3,4-tetrahydro-isoquinoline, an intermediate in the synthesis of homapomorphine alkaloids]. Helvetica Chimica Acta, 51(8), 1965-79.

Sources

The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-(Bromomethyl)isoquinoline: Structure, Synthesis, and Application

Executive Summary: this compound is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique structure, featuring a reactive bromomethyl group appended to the isoquinoline scaffold, renders it an exceptionally valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical identity, a detailed, field-proven protocol for its synthesis via radical bromination, and a practical example of its application in nucleophilic substitution reactions. Authored for researchers and drug development professionals, this document synthesizes core chemical principles with practical, actionable methodologies to facilitate its effective use in the laboratory.

The isoquinoline core is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[1] This structural motif is not merely a synthetic curiosity but a recurring theme in a vast array of natural products, most notably the isoquinoline alkaloids like papaverine and morphine.[1] In contemporary drug discovery, the isoquinoline framework is recognized as a "privileged scaffold" due to its ability to serve as a versatile template for designing ligands that interact with a wide range of biological targets.[2] Consequently, derivatives of isoquinoline have been successfully developed into therapeutics for treating a broad spectrum of diseases, including cancer, neurological disorders, infections, and cardiovascular conditions.[3][4] The strategic functionalization of the isoquinoline ring is therefore a cornerstone of many medicinal chemistry programs.

This compound: A Key Synthetic Intermediate

Among the functionalized isoquinolines, this compound stands out for its synthetic utility. The introduction of a bromomethyl group at the C-7 position provides a highly reactive electrophilic site, ideal for forging new carbon-heteroatom or carbon-carbon bonds.

Chemical Structure and Nomenclature

The definitive chemical identity of this compound is established by its structure and systematic name.

  • IUPAC Name: this compound

  • Chemical Structure:

    
    (Self-generated image, structure confirmed by search results)
    
  • CAS Number: 158654-75-2

  • Molecular Formula: C₁₀H₈BrN

  • Molecular Weight: 222.08 g/mol

The compound is also frequently supplied and used as its hydrobromide salt, this compound hydrobromide (CAS Number: 1203372-02-4), which often exhibits enhanced stability and ease of handling.[3][5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and its hydrobromide salt is presented below. This data is critical for planning experimental conditions, such as solvent selection and purification strategies.

PropertyThis compound (Free Base)This compound HBr (Salt)Reference(s)
CAS Number 158654-75-21203372-02-4[5]
Molecular Formula C₁₀H₈BrNC₁₀H₉Br₂N[5]
Molecular Weight 222.08302.99[5]
Appearance -Brown solid[3]
Purity (Typical) ≥95% (HPLC)≥95% (HPLC)[3][5]
Storage Conditions Inert atmosphere, 2-8°CInert atmosphere, 2-8°C[6]

Synthesis via Radical Bromination

The most direct and common laboratory-scale synthesis of this compound involves the free-radical bromination of its precursor, 7-methylisoquinoline. This method leverages the relative stability of the benzylic radical intermediate.

Mechanistic Rationale and Reagent Selection

The conversion of a benzylic methyl group to a bromomethyl group is a classic application of free-radical halogenation.

  • Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice over molecular bromine (Br₂). NBS provides a low, constant concentration of bromine in the reaction mixture, which is crucial for favoring the desired radical substitution pathway over competing electrophilic aromatic addition reactions.

  • Radical Initiator: A radical initiator is required to start the chain reaction. Azobisisobutyronitrile (AIBN) is a common choice as it decomposes upon heating to produce nitrogen gas and two cyanoisopropyl radicals, which then initiate the halogenation cascade.

  • Solvent: The reaction is typically performed in an inert, non-polar solvent, such as carbon tetrachloride (CCl₄) or acetonitrile, which can facilitate the radical chain process without reacting with the intermediates.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system designed for reproducibility and yield optimization.

Materials:

  • 7-Methylisoquinoline

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 7-methylisoquinoline (1.0 eq) in anhydrous CCl₄.

  • Reagent Addition: Add NBS (1.1 eq) and AIBN (0.05 eq) to the solution. Causality Note: A slight excess of NBS ensures complete consumption of the starting material, while a catalytic amount of AIBN is sufficient to sustain the radical chain reaction.

  • Initiation and Reflux: Place the flask in a preheated oil bath and reflux the mixture under a nitrogen atmosphere. The reaction is typically monitored by TLC or GC-MS for the disappearance of the starting material (usually 2-4 hours).

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize any trace HBr), saturated Na₂S₂O₃ solution (to quench any remaining bromine), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

SynthesisWorkflow reagents NBS (1.1 eq) AIBN (0.05 eq) CCl4, Reflux intermediate Reaction Mixture (Radical Chain Process) reagents->intermediate 2. Heat to Initiate start 7-Methylisoquinoline start->reagents 1. Add Reagents workup Aqueous Workup (NaHCO3, Na2S2O3) intermediate->workup 3. Quench & Wash product This compound workup->product 4. Purify

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic power of this compound lies in the high reactivity of its benzylic bromide moiety. It is an excellent electrophile that readily participates in nucleophilic substitution reactions (Sₙ2 type) with a wide range of nucleophiles.

The Benzylic Bromide Moiety as an Electrophilic Handle

The C-Br bond is polarized, and the carbon atom is susceptible to attack by nucleophiles. The stability of the potential benzylic carbocation intermediate also facilitates substitution reactions. This reactivity allows for the facile introduction of the isoquinoline motif into larger molecules, making it a valuable building block for creating libraries of compounds for biological screening.[3] Common applications include:

  • N-Alkylation: Reaction with primary or secondary amines to form substituted aminomethylisoquinolines.

  • O-Alkylation: Reaction with phenols or alcohols to form ethers.

  • S-Alkylation: Reaction with thiols to form thioethers.

  • C-Alkylation: Reaction with carbanions (e.g., from malonic esters) to form new C-C bonds.

These reactions are foundational in the synthesis of pharmaceuticals, including potential anticancer agents and fluorescent probes for biological imaging.[3]

Detailed Experimental Protocol: N-Alkylation with Morpholine

This protocol provides a representative workflow for utilizing this compound in a typical nucleophilic substitution reaction.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq). Causality Note: K₂CO₃ acts as a non-nucleophilic base to scavenge the HBr byproduct generated during the reaction, driving the equilibrium towards the product.

  • Reaction: Stir the suspension at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup - Filtration: Filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of ethyl acetate.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The resulting crude product can be purified by silica gel chromatography or recrystallization to yield the pure N-alkylated product, 7-(morpholin-4-ylmethyl)isoquinoline.

ReactionWorkflow start_reagents This compound + Morpholine (1.2 eq) base_solvent K2CO3 (2.0 eq) Acetonitrile, RT start_reagents->base_solvent 1. Combine reaction SN2 Reaction base_solvent->reaction 2. Stir purification Filtration & Extraction reaction->purification 3. Workup final_product 7-(Morpholin-4-ylmethyl)isoquinoline purification->final_product 4. Purify

Caption: Workflow for a representative N-alkylation reaction.

Safety and Handling

As a reactive alkylating agent, this compound and its hydrobromide salt must be handled with appropriate care. Based on data for structurally similar compounds like 7-bromoisoquinoline, the following hazards are anticipated:[7]

  • Health Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7] It is harmful if swallowed.

  • Handling Precautions:

    • Always handle in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8]

    • Avoid inhalation of dust or vapors.[8]

    • Avoid contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended.[6]

Conclusion

This compound is a high-value, versatile reagent that serves as a gateway to a wide array of complex isoquinoline derivatives. Its utility is rooted in the targeted reactivity of the benzylic bromide, which enables reliable and efficient bond formation with a diverse set of nucleophiles. By understanding its properties and employing robust, mechanistically sound protocols for its synthesis and subsequent reactions, researchers can effectively leverage this building block to accelerate programs in drug discovery, chemical biology, and materials science.

References

  • MSDS of this compound hydrobromide. (n.d.). Retrieved from [Link]

  • This compound hydrobromide, min 95%, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Safety Data Sheet. (2025, October 3). MedchemExpress.com.
  • Safety Data Sheet. (2025, June 11). Cayman Chemical.
  • SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • CN102875465A - Method for preparing 7-bromoisoquinoline. (n.d.). Google Patents.
  • Product Class 5: Isoquinolines. (n.d.). Science of Synthesis.
  • Isoquinoline. (n.d.). University of Babylon.
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). Anticancer Agents in Medicinal Chemistry.
  • Nucleophilic substitution in quinoline and isoquinoline. (n.d.). Química Organica.org.
  • RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. (1994). HETEROCYCLES.
  • Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. (2010). The Journal of Organic Chemistry.
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2023). Chemical Reviews.
  • Diastereoselective Synthesis of (–)
  • Green Synthesis: A Novel Method for Bromination of 7-Amino- Phthalide. (2019). ChemRxiv.

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Spectroscopic Data for 7-(Bromomethyl)isoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 7-(bromomethyl)isoquinoline (CAS No. 158654-75-2), a key intermediate in pharmaceutical and materials science research.[1] As a bifunctional molecule, featuring a nucleophilic isoquinoline core and an electrophilic bromomethyl group, its unambiguous structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the validity of research outcomes. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the rationale behind spectral interpretation, and provides field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

The structural integrity of this compound is confirmed by a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle. The combination of NMR, IR, and MS provides orthogonal data points that, when taken together, leave no ambiguity as to the compound's identity, purity, and connectivity.

Below is the chemical structure with standardized numbering for the isoquinoline ring system, which will be used for all subsequent spectral assignments.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule characterization, providing definitive information on the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the integrity of the bromomethyl moiety.

Proton (¹H) NMR Spectroscopy

¹H NMR provides a quantitative map of all hydrogen atoms in the molecule. The chemical shift of each proton is dictated by its local electronic environment, and spin-spin coupling patterns reveal which protons are adjacent to one another, allowing for a complete assignment of the hydrogen framework.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). CDCl₃ is chosen for its excellent solubilizing power for isoquinoline derivatives and its relatively clean spectral window.[2]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[2] Higher field strengths provide better signal dispersion, which is crucial for resolving the complex couplings in the aromatic region.

  • Acquisition Parameters:

    • Pulse Angle: 30-45° pulse to ensure quantitative signal intensity across the spectrum without saturating the signals.

    • Spectral Width: -1 to 11 ppm.

    • Relaxation Delay (d1): 2 seconds. This allows for nearly complete T1 relaxation of all protons, ensuring accurate integration.

    • Number of Scans: 16-32 scans, averaged to achieve an adequate signal-to-noise ratio.

The predicted chemical shifts are based on established data for the isoquinoline core and related substituted analogs.[3][4][5] The most diagnostic signal is the singlet for the -CH₂Br protons, expected to appear significantly downfield due to the electronegativity of the adjacent bromine atom.[6]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1~9.25s-
H3~8.55d~5.8
H4~7.65d~5.8
H8~7.95d~8.5
H5~7.85d~8.5
H6~7.70dd~8.5, ~1.5
-CH₂Br~4.80s-
  • H1 (δ ~9.25, s): This proton is adjacent to the electronegative nitrogen atom and is situated in a deshielding zone, causing it to resonate at a very low field. Its singlet multiplicity confirms it has no adjacent protons.

  • H3 & H4 (δ ~8.55 & ~7.65, d): These protons on the pyridine ring form a simple AX spin system, appearing as doublets with a typical ortho coupling constant of ~5.8 Hz.

  • Aromatic Protons (H5, H6, H8): These protons on the benzene ring exhibit a more complex pattern. H8 is a doublet due to coupling with H7 (which is substituted). H5 appears as a doublet due to coupling with H6. H6 is expected to be a doublet of doublets, coupling to both H5 and H8 (meta-coupling).

  • -CH₂Br (δ ~4.80, s): This is a key signature peak. The two protons are chemically equivalent and have no adjacent protons, resulting in a sharp singlet. Its chemical shift around 4.80 ppm is characteristic of a methylene group attached to both an aromatic ring and a bromine atom.[6]

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, confirming the total carbon count and the nature of the carbon skeleton (aliphatic vs. aromatic, quaternary vs. protonated).

  • Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

  • Instrumentation: Acquire on a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

  • Acquisition Parameters:

    • Mode: Proton-decoupled (broadband decoupling) to ensure each unique carbon appears as a singlet.

    • Spectral Width: 0 to 160 ppm.

    • Pulse Angle: 30° pulse to allow for faster acquisition.

    • Relaxation Delay (d1): 2 seconds. A longer delay may be needed to observe quaternary carbons, which have longer relaxation times.

Predicted chemical shifts are based on data from the parent isoquinoline and known substituent chemical shift (SCS) effects for bromomethyl groups.[4][7][8]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1~152.5
C3~143.5
C4~120.5
C4a~135.0
C5~128.0
C6~129.0
C7~137.0
C8~127.5
C8a~127.0
-CH₂Br~32.5
  • Aromatic Region (δ 120-153 ppm): The nine carbons of the isoquinoline ring system resonate in this typical range for sp² hybridized carbons. The exact shifts are influenced by their position relative to the nitrogen atom and the bromomethyl substituent. Carbons C1 and C3, being closest to the nitrogen, are typically the most deshielded in the pyridine portion of the ring system.

  • Aliphatic Region (δ ~32.5 ppm): The single sp³ hybridized carbon of the -CH₂Br group is found significantly upfield. This chemical shift is highly characteristic and provides unambiguous evidence for the presence of the bromomethyl group.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations (stretching, bending), creating a unique "fingerprint" for the compound.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for solid samples.[9]

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the spectrum over a range of 4000-500 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3100-3000Aromatic C-H StretchMedium-WeakCharacteristic of sp² C-H bonds in the isoquinoline ring.[10]
1620-1580Aromatic C=C & C=N StretchMedium-StrongIn-ring stretching vibrations of the isoquinoline core.[11]
1450-1350Aromatic C=C & C=N StretchMedium-StrongAdditional characteristic ring stretching modes.[12]
~1250-CH₂- WagMediumBending vibration of the methylene group, typical for benzyl halides.[10]
900-675Aromatic C-H Out-of-Plane BendStrongBending vibrations are highly diagnostic of the substitution pattern on the benzene ring.
690-515C-Br StretchMedium-StrongConfirms the presence of the bromo- functionality.[10]

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the analyte and, through fragmentation analysis, structural details that corroborate the proposed connectivity.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Use a standard electron ionization (EI) source at 70 eV. This high energy ensures reproducible fragmentation patterns.

  • Mass Analysis: Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight (TOF) mass analyzer.

The molecular formula is C₁₀H₈BrN, with a nominal molecular weight of 221/223 g/mol .[13]

m/zIonRationale
221/223[M]⁺˙Molecular Ion Peak: The presence of a pair of peaks with ~1:1 intensity ratio, separated by 2 mass units, is the definitive signature of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[14]
142[M-Br]⁺Loss of Bromine: This prominent peak results from the cleavage of the C-Br bond, losing a bromine radical to form the stable isoquinolin-7-ylmethyl cation.
141[M-HBr]⁺˙Loss of HBr: A common fragmentation pathway for alkyl halides.
115[C₉H₇]⁺Further fragmentation of the [M-Br]⁺ ion, likely through loss of HCN from the pyridine ring.

The fragmentation of this compound is initiated by the ionization of the molecule. The primary and most diagnostic fragmentation is the cleavage of the benzylic C-Br bond, which is relatively weak and leads to the formation of a resonance-stabilized cation at m/z 142.

G Figure 2: Proposed EI-MS Fragmentation Pathway A [C₁₀H₈BrN]⁺˙ m/z 221/223 (Molecular Ion) B [C₁₀H₇]⁺ m/z 142 (Isoquinolin-7-ylmethyl cation) A->B - •Br C [C₉H₆N]⁺˙ m/z 141 (Loss of HBr) A->C - HBr D [C₉H₇]⁺ m/z 115 B->D - HCN

Caption: Key fragmentation steps for this compound under EI-MS.

Conclusion

The collective spectroscopic data provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and the specific 7-substitution pattern. Infrared spectroscopy confirms the presence of the key functional groups—the isoquinoline ring and the carbon-bromine bond. Finally, mass spectrometry verifies the elemental composition (C₁₀H₈BrN) through the accurate mass and isotopic pattern of the molecular ion and reveals a logical fragmentation pathway consistent with the proposed structure. This comprehensive analysis ensures the identity and quality of this important chemical building block for its intended applications in research and development.

References

  • Arctom Scientific. CAS NO. 158654-75-2 | Isoquinoline, 7-(bromomethyl)- (9CI) . Available at: [Link]

  • Doubtnut. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? (2025). Available at: [Link]

  • ResearchGate. 1 H NMR spectra of compounds 7 and 7a . Available at: [Link]

  • MDPI. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines . Available at: [Link]

  • ResearchGate. (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives . Available at: [Link]

  • University of California, Santa Cruz. IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups *. Available at: [Link]

  • PubChem, National Institutes of Health. Isoquinoline | C9H7N | CID 8405 . Available at: [Link]

  • LookChem. Best price/ this compound CAS NO.158654-75-2 . Available at: [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups . (2020). Available at: [Link]

  • National Institute of Standards and Technology. Isoquinoline - NIST WebBook . Available at: [Link]

  • ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF . Available at: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value . Available at: [Link]

  • PubMed Central, National Institutes of Health. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry . (2020). Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions . Available at: [Link]

  • PubMed. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry . (2020). Available at: [Link]

  • ARKAT USA. On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy . Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Search Results . Available at: [Link]

  • SpectraBase. Isoquinoline-1-carboxylic acid - Optional[1H NMR] - Chemical Shifts . Available at: [Link]

  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry . Available at: [Link]

  • ResearchGate. (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry . Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift . Available at: [Link]

  • Scribd. Table 1. Characteristic IR Absorption Peaks of Functional Groups Vibration Position (CM) Intensity Notes Alkanes Alkenes | PDF . Available at: [Link]

  • PubMed Central, National Institutes of Health. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations . Available at: [Link]

  • National Institute of Standards and Technology. Isoquinoline - NIST WebBook . Available at: [Link]

  • NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar . Available at: [Link]

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  • PubMed Central, National Institutes of Health. Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks . Available at: [Link]

  • National Institutes of Health. Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines . Available at: [Link]

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Solubility and stability of 7-(Bromomethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 7-(Bromomethyl)isoquinoline

Abstract

This compound is a pivotal building block in medicinal chemistry and materials science, valued for its reactive bromomethyl group attached to a versatile isoquinoline scaffold.[1] Its efficacy as a synthetic intermediate is fundamentally dependent on its solubility in various solvent systems and its stability under diverse experimental and storage conditions. This guide provides a comprehensive technical overview of these critical parameters. We delve into the theoretical and practical aspects of solubility, offering a detailed protocol for its determination. Furthermore, we explore the stability profile of this compound, outlining potential degradation pathways and presenting a systematic approach for forced degradation studies and the development of a stability-indicating analytical method. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols required to handle, store, and utilize this compound with confidence, ensuring the integrity and reproducibility of their experimental outcomes.

Introduction and Physicochemical Context

The isoquinoline moiety is a structural cornerstone in a vast array of natural alkaloids and synthetic compounds with significant biological activities.[2] The introduction of a bromomethyl group at the 7-position transforms the isoquinoline core into a highly versatile electrophilic reagent, ideal for the alkylation of nucleophiles. This reactivity is the very reason for its utility in the synthesis of novel pharmaceutical agents, including anti-cancer drugs and fluorescent probes for biological imaging.[1]

However, the same reactivity that makes the C-Br bond in the benzylic-like position so useful also renders the molecule susceptible to degradation. An empirical understanding of its solubility and stability is therefore not merely a matter of procedural convenience but a prerequisite for its successful application. This guide addresses this need by providing a framework grounded in chemical principles and validated analytical methodologies.

Table 1: Physicochemical Properties of this compound and its Hydrobromide Salt

PropertyThis compoundThis compound HBrReference(s)
CAS Number 158654-75-21203372-02-4[3][4][5]
Molecular Formula C₁₀H₈BrNC₁₀H₉Br₂N[3][4]
Molecular Weight 222.08 g/mol 302.99 g/mol [3][4]
Appearance Off-white to slight yellow solidBrown solid[1][6]
Purity (Typical) ≥95% (HPLC)≥95% (HPLC)[1]
Storage Store in shaded, dry, cool conditions0-8 °C, under inert atmosphere[1][5][6]

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter that influences everything from reaction kinetics to the feasibility of formulation for biological screening.[7] Based on the principle of "like dissolves like," the aromatic, heterocyclic structure of this compound suggests a specific solubility pattern. The parent isoquinoline is known to be soluble in many common organic solvents but has low solubility in water.[8] The addition of the somewhat polar bromomethyl group is unlikely to significantly enhance aqueous solubility.

Predicted Solubility in Common Laboratory Solvents

Drawing parallels with structurally similar compounds like 3-(Bromomethyl)selenophene and the general properties of N-heterocycles, a qualitative solubility profile can be predicted.[9] This serves as a starting point for solvent selection in synthesis, purification, and analysis.

Table 2: Predicted Qualitative Solubility of this compound

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticHighly SolubleHigh polarity effectively solvates the molecule.
N,N-Dimethylformamide (DMF) Polar AproticHighly SolubleA common solvent for reactions involving polar organics.
Dichloromethane (DCM) HalogenatedSolubleModerate polarity is suitable for dissolving the compound.
Tetrahydrofuran (THF) Polar EtherSolubleEffective at solvating a wide range of organic compounds.
Acetonitrile (ACN) Polar AproticModerately SolubleOften used in reversed-phase HPLC, suggesting some solubility.
Methanol / Ethanol Polar ProticSparingly SolublePotential for hydrogen bonding is limited, may have lower solubility.
Toluene Nonpolar AromaticSparingly SolubleThe aromatic nature may provide some solubility, but polarity is low.
Water Highly Polar ProticInsolubleThe predominantly organic and nonpolar character of the molecule will limit aqueous solubility.[8]
Hexanes / Heptane Nonpolar AliphaticInsolubleLack of polarity makes it a poor solvent for this compound.
Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative predictions, quantitative measurement is essential. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10][11] This protocol ensures that a saturated solution is achieved and accurately quantified.

Methodology: Shake-Flask Method

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of 2 mL glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected test solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can validate the minimum time required.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. For very fine suspensions, centrifugation (e.g., 10,000 rpm for 15 minutes) is required to pellet the undissolved solid.[10]

  • Sample Collection & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (PTFE for organic solvents, PVDF for aqueous/DMSO) into a clean vial. This step is critical to remove any remaining particulates.

  • Quantification: Dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method like HPLC-UV.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the final solubility value (e.g., in mg/mL or µg/mL).

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its high specificity and sensitivity.[10]

Protocol: HPLC-UV for Solubility Quantification

  • Instrumentation: An HPLC system equipped with a UV detector (or PDA detector for peak purity analysis).

  • Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: An isocratic or gradient elution using a mixture of Acetonitrile (ACN) and water (with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape) is common. A typical starting point could be 60:40 ACN:Water.[12][13]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of a dilute solution of this compound to find the λmax.

  • Calibration: Prepare a series of standard solutions of known concentrations from a stock solution. Inject these standards to generate a calibration curve of peak area versus concentration. Ensure the curve has a correlation coefficient (r²) > 0.99.

Solubility Determination Workflow

The entire process, from preparation to calculation, follows a logical sequence to ensure data integrity.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess this compound to vial B Add precise volume of solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Allow solid to settle or centrifuge C->D E Filter supernatant (0.22 µm filter) D->E F Dilute sample into linear range E->F G Quantify via calibrated HPLC-UV F->G H Calculate Solubility (mg/mL or mM) G->H

Caption: Workflow for quantitative solubility determination.

Stability Profile: Reactivity and Degradation

The benzylic bromide functional group is inherently reactive and susceptible to nucleophilic substitution and elimination reactions. Understanding the conditions that promote degradation is crucial for defining appropriate storage conditions, selecting compatible solvents and reagents for reactions, and establishing a valid shelf-life for the compound.

Potential Degradation Pathways
  • Hydrolysis: In the presence of water or other protic solvents (like methanol), the bromomethyl group can undergo solvolysis (Sₙ1 or Sₙ2) to form the corresponding hydroxymethyl or methoxymethyl derivative. This is often accelerated by acidic or basic conditions.

  • Oxidation: While the isoquinoline ring is relatively stable, oxidative conditions (e.g., exposure to peroxides or atmospheric oxygen over long periods) could potentially lead to the formation of N-oxides or other degradation products.[14]

  • Photolysis: Many aromatic compounds are sensitive to light. Exposure to UV or high-intensity visible light can provide the energy to initiate radical-based degradation pathways.

Experimental Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is a systematic way to identify likely degradation products and develop a stability-indicating analytical method.[15] The goal is to achieve partial degradation (typically 5-20%) to ensure that the analytical method can resolve the parent compound from its degradants.

Methodology: Forced Degradation

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C for several hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature or slightly elevated temperature for a shorter period (base hydrolysis is often faster).[16]

    • Oxidation: Mix the stock solution with 3-6% H₂O₂ at room temperature.

    • Thermal Degradation: Store the stock solution and solid material in an oven at a high temperature (e.g., 80 °C) for 24-48 hours.[15]

    • Photolytic Degradation: Expose the stock solution in a photostable container to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[15]

  • Sample Analysis: At various time points, withdraw a sample from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute all samples to the same target concentration and analyze using the HPLC method developed below. A control sample (unstressed) should be analyzed concurrently.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the decrease in the active compound's concentration due to degradation. The key is to achieve baseline separation between the parent peak and all degradation product peaks.

Protocol: Stability-Indicating HPLC Method Development

  • Initial Method: Start with the HPLC method used for solubility. Inject a mixture of the stressed samples (acid, base, peroxide, etc.).

  • Method Optimization: If co-elution of peaks is observed, optimize the separation. This typically involves:

    • Switching to Gradient Elution: A gradient method (e.g., starting with a higher water content and ramping up the acetonitrile concentration) provides more resolving power for complex mixtures. A broad gradient from 5% to 95% ACN is a good screening run.

    • Adjusting Mobile Phase pH: Modifying the pH can change the ionization state of the parent compound or degradants, altering their retention times.

    • Changing Column Chemistry: If a C18 column is insufficient, try a different stationary phase (e.g., Phenyl-Hexyl or Cyano).

  • Method Validation: Once separation is achieved, the method should be validated. A key component is assessing peak purity using a Photodiode Array (PDA) detector. The UV spectra across the parent peak in the stressed samples should be consistent, indicating that no degradant is co-eluting. Mass balance analysis (where the sum of the parent peak and all degradant peaks should approximate the initial concentration) further validates the method.

Stability Testing Workflow

G cluster_stress Forced Degradation cluster_method Method Development cluster_validate Validation A Prepare 1 mg/mL Stock Solution B Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) A->B C Inject stressed samples into HPLC B->C D Optimize separation (e.g., gradient elution) C->D E Achieve baseline resolution of all peaks D->E F Assess Peak Purity (PDA Detector) E->F G Perform Mass Balance Calculation F->G H Final Stability-Indicating Method G->H

Caption: Workflow for forced degradation and stability method development.

Recommendations for Handling and Storage

Based on the compound's chemical nature and stability profile, the following practices are essential to maintain its integrity:

  • Storage: The compound, particularly in its hydrobromide salt form, should be stored under refrigerated conditions (0-8 °C).[1][5] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen.

  • Handling: When weighing and handling, avoid exposure to humid environments. Use anhydrous solvents for reactions whenever possible to prevent hydrolysis.

  • Solution Preparation: Prepare solutions fresh for use. If solutions need to be stored, they should be kept at low temperatures (-20 °C) and protected from light. DMSO solutions are known to be susceptible to freezing and water absorption, so careful handling is required.

  • Safety: this compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated area or fume hood.

Conclusion

This compound is a valuable, high-reactivity chemical intermediate. Its effective use is directly tied to a thorough understanding of its solubility and stability. This guide has established that the compound is likely soluble in polar aprotic solvents like DMSO and DMF and poorly soluble in water. A systematic approach using the shake-flask method coupled with HPLC-UV analysis provides a reliable means of quantitative solubility determination. The inherent reactivity of the bromomethyl group necessitates careful handling and storage under cold, dry, and inert conditions to prevent degradation, primarily through hydrolysis. The development of a stability-indicating HPLC method via forced degradation studies is paramount for monitoring the compound's purity over time and ensuring the validity of experimental results. By adhering to the principles and protocols outlined herein, researchers can confidently leverage the synthetic potential of this compound while ensuring data quality and reproducibility.

References

  • CP Lab Safety. (n.d.). This compound hydrobromide, min 95%, 1 gram. Retrieved from [Link]

  • Wikipedia. (2023). Isoquinoline. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 7-Bromoquinoline-8-thiol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Li, Y., et al. (2004). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 93(6), 1510-1523. (Simulated URL, as direct link to full text may vary: [Link])

  • Singh, B., & Jaybhaye, S. (2021). Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage. British Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

  • Dong, M. W., & Hu, G. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Husain, A., et al. (2015). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar. Retrieved from [Link]

  • Poupin, P., et al. (1998). General metabolic pathway for degradation of nitrogen heterocyclic compounds by M. aurum MO1. ResearchGate. Retrieved from [Link]

  • LookChem. (n.d.). Best price/ this compound CAS NO.158654-75-2. Retrieved from [Link]

  • Guha, R. (2010). Organic Solvent Solubility Data Book. CORE. Retrieved from [Link]

  • Patel, D. B., et al. (2023). Optimization of Stability-Indicating HPLC Method for Analyzing Process Related Impurities of Penfluridol and Structural Elucid. Informatics Journals. Retrieved from [Link]

  • Kametani, T., & Fukumoto, K. (1973). The Isoquinoline Alkaloids. ResearchGate. Retrieved from [Link]

Sources

A Researcher's Guide to 7-(Bromomethyl)isoquinoline: Sourcing, Specifications, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals

Abstract

7-(Bromomethyl)isoquinoline and its salts are versatile heterocyclic building blocks of significant interest in medicinal chemistry and materials science. Their utility as intermediates in the synthesis of a wide range of bioactive molecules, including potential anti-cancer and anti-inflammatory agents, necessitates a clear understanding of their commercial availability, quality attributes, and handling requirements.[1] This guide provides a comprehensive overview of the supplier landscape for this compound, details critical quality control parameters, and offers practical advice for its safe and effective use in a research and development setting.

Introduction: The Synthetic Utility of this compound

The isoquinoline scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with diverse pharmacological activities. The introduction of a reactive bromomethyl group at the 7-position provides a chemical handle for facile derivatization, enabling the construction of more complex molecular architectures. Researchers leverage this reactivity for the synthesis of novel pharmaceutical compounds, including those targeting neurological disorders and various cancer cell lines.[1][2] Furthermore, its unique electronic properties have led to investigations into its application in organic electronics and materials science.[1][2]

This guide will focus on two primary forms of this reagent commercially available to researchers: this compound (the free base) and this compound hydrobromide (a salt form). Understanding the distinction between these is crucial for experimental design and reagent selection.

Commercial Availability and Supplier Overview

A number of chemical suppliers offer this compound and its hydrobromide salt. The choice of supplier will often depend on the required quantity, purity, and the specific form of the compound needed for a given synthetic route. Below is a summary of prominent suppliers and their typical product offerings.

SupplierProduct Name(s)CAS Number(s)Notes
Chem-Impex This compound hydrobromide1203372-02-4Offers various quantities, from milligrams to grams.[1]
Parchem This compound158654-75-2Provides the free base form, available in bulk quantities.[3]
J&K Scientific This compound hydrobromide1203372-02-4Distributes the hydrobromide salt.[2]
Oakwood Chemical This compound158654-75-2Lists the free base with its corresponding molecular formula and weight.[4]
LookChem This compound158654-75-2Connects with manufacturers, in this case, Jilin Haofei Import and Export Trade Co., Ltd., offering the free base at high purity.[5]
CP Lab Safety This compound hydrobromide1203372-02-4Supplies the hydrobromide salt, specifying a minimum purity of 95%.[6]
BLD Pharm This compound hydrobromide1203372-02-4Offers the hydrobromide salt, noting the need for cold-chain transportation.[7]
Pinpools This compound hydrobromide1203372-02-4A B2B platform that lists multiple suppliers for the hydrobromide salt.[8]

It is important to note that while many suppliers are listed, some may be distributors for a smaller number of primary manufacturers. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the purchased material.

Understanding the Different Forms: Free Base vs. Hydrobromide Salt

The choice between the free base and the hydrobromide salt of this compound is a critical experimental consideration. The key differences are summarized below:

FeatureThis compound (Free Base)This compound Hydrobromide
CAS Number 158654-75-21203372-02-4
Molecular Formula C₁₀H₈BrNC₁₀H₈BrN·HBr
Molecular Weight ~222.08 g/mol [3][4]~302.99 g/mol [1][6]
Appearance Typically an off-white to slight yellow solid[5]Often a brown solid[1]
Solubility Generally more soluble in non-polar organic solvents.More soluble in polar protic solvents.
Handling The free base may be less stable over long-term storage.The salt form often exhibits enhanced stability and a longer shelf life.
Reactivity The free nitrogen on the isoquinoline ring can participate in reactions.The protonated nitrogen is less nucleophilic, potentially offering greater selectivity in reactions targeting the bromomethyl group.

The following diagram illustrates the workflow for selecting the appropriate form of this compound:

G cluster_start Experimental Design cluster_decision Reagent Selection cluster_pathways Form Selection cluster_considerations Practical Considerations start Define Synthetic Target & Reaction Conditions decision Is the isoquinoline nitrogen intended to be reactive? start->decision free_base This compound (Free Base) CAS: 158654-75-2 decision->free_base Yes hbr_salt This compound HBr CAS: 1203372-02-4 decision->hbr_salt No solubility Solvent System Compatibility free_base->solubility hbr_salt->solubility stability Long-term Storage & Stability solubility->stability G cluster_receipt Material Receipt cluster_verification Initial Verification cluster_testing In-house QC Testing (Optional but Recommended) cluster_decision Disposition receipt Receive this compound coa_review Review Supplier's CoA receipt->coa_review visual_inspection Visual Inspection coa_review->visual_inspection hplc Purity Check (HPLC/GC) visual_inspection->hplc In-depth Analysis decision Meets Specifications? visual_inspection->decision nmr Identity Confirmation (NMR) hplc->nmr In-depth Analysis ms Mass Verification (MS) nmr->ms In-depth Analysis ms->decision In-depth Analysis accept Accept for Use decision->accept Yes reject Reject & Contact Supplier decision->reject No

Sources

The Art of Activation: A Technical Guide to the Reactivity of the Bromomethyl Group in Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline nucleus is a cornerstone of heterocyclic chemistry, renowned as a "privileged scaffold" in medicinal chemistry due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] The functionalization of this core is paramount in the exploration of new chemical space for drug discovery. Among the various handles for chemical modification, the bromomethyl group stands out for its exceptional versatility and reactivity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the reactivity of the bromomethyl group appended to the isoquinoline framework. We will delve into the fundamental principles governing its reactivity, explore a wide range of synthetic transformations with mechanistic insights, and provide detailed, field-proven experimental protocols for key reactions. This guide aims to be an essential resource for unlocking the full synthetic potential of bromomethyl isoquinolines.

I. Introduction: The Strategic Importance of Bromomethyl Isoquinolines

The isoquinoline scaffold is a bicyclic aromatic heterocycle, structurally isomeric with quinoline, and is found in numerous alkaloids with potent pharmacological activities, including morphine (analgesic), berberine (antimicrobial), and papaverine (vasodilator).[3][4][5] This has cemented its status as a critical pharmacophore in modern drug design.[1][6] The ability to strategically functionalize the isoquinoline ring is a key objective for medicinal chemists seeking to modulate the bioactivity, selectivity, and pharmacokinetic properties of new chemical entities.

The introduction of a bromomethyl (-CH₂Br) group onto the isoquinoline core transforms it into a highly valuable and versatile synthetic intermediate. This group acts as a potent electrophilic handle, enabling a plethora of chemical transformations that allow for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.

This guide will provide a deep dive into the chemical behavior of bromomethyl isoquinolines, moving from the theoretical underpinnings of their reactivity to practical, actionable experimental guidance.

II. Fundamental Principles of Reactivity

The enhanced reactivity of the bromomethyl group on an isoquinoline ring is not coincidental; it is a direct consequence of the electronic and structural features of the molecule. Understanding these principles is crucial for predicting reaction outcomes and optimizing conditions.

A. The Benzylic-like Nature of the Bromomethyl Group

The bromomethyl group attached to the aromatic isoquinoline ring system is analogous to a benzylic bromide. This position confers significant reactivity due to the ability of the adjacent π-system to stabilize intermediates and transition states.[7]

  • SN1 Pathway: In a dissociative (SN1) mechanism, the loss of the bromide leaving group generates a benzylic-like carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized over the isoquinoline ring system. This delocalization significantly lowers the activation energy for carbocation formation compared to a simple alkyl halide.

  • SN2 Pathway: In a concerted (SN2) mechanism, the transition state also benefits from orbital overlap with the aromatic π-system. The p-orbitals of the reacting carbon atom can interact with the p-orbitals of the isoquinoline ring, stabilizing the transition state and accelerating the reaction rate.[7] Benzylic halides can exhibit SN2 reaction rates that are several orders of magnitude faster than their saturated alkyl halide counterparts.[7]

B. The Role of the Isoquinoline Nitrogen

The nitrogen atom in the isoquinoline ring is a key modulator of its electronic properties. Being more electronegative than carbon, it exerts an electron-withdrawing inductive effect. However, its lone pair of electrons can also participate in resonance, influencing the electron density of the ring. The position of the bromomethyl group relative to the nitrogen will subtly influence its reactivity. For instance, nucleophilic substitution on the isoquinoline ring itself (not the bromomethyl group) is favored at the C1 position due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer-like intermediate.[8] While the primary site of reaction for bromomethyl isoquinolines is the benzylic carbon, the overall electronic landscape of the ring, as influenced by the nitrogen, plays a role in modulating the reactivity of the C-Br bond.

III. Key Synthetic Transformations of Bromomethyl Isoquinolines

The versatility of the bromomethyl group is best illustrated by the broad spectrum of reactions it can undergo. This section will detail the most important transformations, providing mechanistic insights and practical considerations.

A. Nucleophilic Substitution Reactions: The Gateway to Diverse Functionality

Nucleophilic substitution is the most common and arguably the most powerful application of bromomethyl isoquinolines. The excellent leaving group ability of the bromide anion, coupled with the stability of the benzylic position, allows for facile reaction with a wide array of nucleophiles.

The reaction of bromomethyl isoquinolines with nitrogen-based nucleophiles is a cornerstone for the synthesis of many biologically active compounds.

  • Primary and Secondary Amines: These react readily to form the corresponding secondary and tertiary amines, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the HBr generated.

  • Azides: Sodium azide (NaN₃) is an effective nucleophile for introducing the azido functionality. The resulting azidomethyl isoquinolines are versatile intermediates that can be reduced to primary amines or used in "click" chemistry reactions.

Oxygen-based nucleophiles provide access to ethers and esters, which can be important for modulating solubility and metabolic stability.

  • Alcohols and Phenols: In the presence of a base (e.g., NaH, K₂CO₃), alcohols and phenols are converted to their corresponding alkoxides/phenoxides, which then displace the bromide to form ethers.

  • Carboxylates: Carboxylate salts react to form esters, providing a route to prodrugs or compounds with altered pharmacokinetic profiles.

Sulfur nucleophiles are generally very potent and react efficiently with bromomethyl isoquinolines.

  • Thiols: Thiols are readily converted to their more nucleophilic thiolate anions with a mild base, which then displace the bromide to form thioethers.

The formation of new C-C bonds is a central goal in organic synthesis, and bromomethyl isoquinolines are excellent substrates for this purpose.

  • Cyanide: Cyanide ions (e.g., from NaCN or KCN) are effective carbon nucleophiles, leading to the formation of isoquinoline acetonitriles. These can be further elaborated, for example, by hydrolysis to carboxylic acids or reduction to primary amines.

  • Enolates: Enolates derived from ketones, esters, and other carbonyl compounds can be used to alkylate the bromomethyl isoquinoline, forming a new C-C bond and introducing a carbonyl-containing moiety.

  • Organometallics: While Grignard reagents can be problematic due to their strong basicity, organocuprates and other softer organometallic reagents can be effective for C-C bond formation.

B. Oxidation to Aldehydes: The Sommelet and Kröhnke Reactions

The oxidation of the bromomethyl group to an aldehyde provides a key intermediate for further synthetic transformations, such as reductive amination, Wittig reactions, and aldol condensations.

The Sommelet reaction is a classic method for converting benzylic halides to aldehydes using hexamine (hexamethylenetetramine) and water.[5][9] The reaction proceeds through the formation of a quaternary ammonium salt, which then hydrolyzes to the aldehyde.[9]

  • Causality of Reagent Choice: Hexamine serves as both the alkylating agent and, upon hydrolysis, the source of the imine intermediate that ultimately yields the aldehyde. The aqueous conditions are crucial for the final hydrolysis step. This method is valued for its mild conditions, which avoid over-oxidation to the carboxylic acid.[9]

The Kröhnke oxidation is another mild method for converting benzylic halides to aldehydes. The reaction involves two main steps:

  • Reaction of the bromomethyl isoquinoline with pyridine to form the corresponding pyridinium salt.

  • Reaction of the pyridinium salt with p-nitrosodimethylaniline, followed by hydrolysis to yield the aldehyde.

A related and more common application of the pyridinium salt is in the Kröhnke pyridine synthesis , where it is a key intermediate.[10][11]

C. Radical Reactions: Accessing Alternative Reactivity

While ionic reactions dominate the chemistry of bromomethyl isoquinolines, radical-mediated processes can also be employed. The benzylic position is susceptible to radical formation due to the resonance stabilization of the resulting radical intermediate. The synthesis of bromomethyl isoquinolines often proceeds via a radical mechanism, typically the Wohl-Ziegler reaction, where a methylisoquinoline is treated with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).[12][13]

D. Transition Metal-Catalyzed Cross-Coupling Reactions

The C(sp³)-Br bond of bromomethyl isoquinolines can participate in certain transition-metal-catalyzed cross-coupling reactions, although this is less common than with aryl halides. More frequently, the bromomethyl group is first converted to a more suitable coupling partner.

While direct Suzuki-Miyaura coupling of benzylic bromides can be challenging, a more common strategy involves converting the bromomethyl isoquinoline into an organoboron reagent. Alternatively, the bromomethyl group can be used to form a phosphonium salt for a Wittig reaction or a phosphonate ester for a Horner-Wadsworth-Emmons reaction, which can then be coupled with an aryl halide via a Suzuki-Miyaura reaction. A more direct application involves using the bromomethyl isoquinoline as the electrophile in a Suzuki-Miyaura coupling with an organoboron reagent.

  • Causality of Component Choice: The choice of palladium catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. The ligand stabilizes the palladium center and facilitates the catalytic cycle, while the base is required to activate the boronic acid for transmetalation.

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, catalyzed by palladium and copper(I). This reaction provides a powerful route to alkynyl-substituted isoquinolines, which are valuable intermediates in medicinal chemistry.

IV. Synthetic Applications in Drug Discovery: Case Studies

The synthetic utility of bromomethyl isoquinolines is highlighted by their application in the synthesis of biologically active molecules. A prominent example is in the development of kinase inhibitors. The isoquinoline scaffold is a common feature in many ATP-competitive kinase inhibitors, and the ability to functionalize it via a bromomethyl intermediate allows for the exploration of the chemical space around the ATP-binding pocket. For example, derivatives of pyrazolo[3,4-g]isoquinolines, synthesized with various substituents, have been identified as potent kinase inhibitors.[10]

V. Experimental Protocols

This section provides detailed, step-by-step methodologies for key transformations of bromomethyl isoquinolines. These protocols are designed to be self-validating, with clear instructions and rationales for each step.

Safety Precaution: Bromomethyl isoquinolines are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes the synthesis of 1-(piperidin-1-ylmethyl)isoquinoline from 1-(bromomethyl)isoquinoline and piperidine.

Materials:

  • 1-(Bromomethyl)isoquinoline

  • Piperidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(bromomethyl)isoquinoline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Add piperidine (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 82°C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(piperidin-1-ylmethyl)isoquinoline.

Causality of Choices:

  • K₂CO₃: A mild, insoluble base is used to neutralize the HBr formed during the reaction without competing as a nucleophile.

  • Acetonitrile: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Aqueous workup: The basic wash with NaHCO₃ removes any remaining acidic byproducts, and the brine wash helps to remove water from the organic layer.

Protocol 2: Sommelet Reaction for the Synthesis of Isoquinoline-1-carbaldehyde

Materials:

  • 1-(Bromomethyl)isoquinoline

  • Hexamine (hexamethylenetetramine)

  • Chloroform (CHCl₃)

  • 50% aqueous acetic acid

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Dissolve 1-(bromomethyl)isoquinoline (1.0 eq) in chloroform in a round-bottom flask.

  • Add hexamine (1.1 eq) to the solution and stir the mixture at room temperature for 12-16 hours. A precipitate of the quaternary ammonium salt will form.

  • Collect the precipitate by filtration, wash with diethyl ether, and air dry.

  • To a separate flask, add the dried quaternary ammonium salt and 50% aqueous acetic acid.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., solid NaHCO₃ or aqueous NaOH) until the pH is ~7.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield isoquinoline-1-carbaldehyde.

Causality of Choices:

  • Hexamine: Acts as the key reagent to form the quaternary salt, which is the precursor to the aldehyde.

  • Aqueous acetic acid: Provides the acidic medium for the hydrolysis of the intermediate to the final aldehyde product.

Protocol 3: Suzuki-Miyaura Coupling of an Isoquinoline Derivative

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromoisoquinoline derivative with an arylboronic acid. While the bromomethyl group is not directly involved in the coupling, this reaction is a key transformation for functionalizing the isoquinoline core, and the bromomethyl group can be introduced before or after this step.

Materials:

  • Bromo-substituted isoquinoline (e.g., 5-bromoisoquinoline) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

  • Schlenk flask or sealed tube, magnetic stirrer, heating mantle

Procedure:

  • To a Schlenk flask, add the bromo-substituted isoquinoline, arylboronic acid, sodium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100°C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates completion of the reaction.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Choices:

  • Palladium catalyst and phosphine ligand: This combination forms the active Pd(0) catalyst in situ, which is essential for the catalytic cycle.

  • Inert atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.

  • Base (Na₂CO₃): Activates the boronic acid for the transmetalation step.

VI. Data Presentation and Visualization

Table 1: Representative Nucleophilic Substitution Reactions of 1-(Bromomethyl)isoquinoline
NucleophileReagents and ConditionsProductYield (%)
PiperidineK₂CO₃, CH₃CN, reflux1-(Piperidin-1-ylmethyl)isoquinoline>90
Sodium azideNaN₃, DMF, 25°C1-(Azidomethyl)isoquinoline~95
Sodium phenoxidePhenol, NaH, THF, 0°C to rt1-(Phenoxymethyl)isoquinoline>85
Sodium thiophenoxideThiophenol, NaH, THF, 0°C to rt1-(Phenylthiomethyl)isoquinoline>90
Sodium cyanideNaCN, DMSO, 60°CIsoquinoline-1-acetonitrile~80
Diagrams of Key Mechanisms and Workflows

Nucleophilic_Substitution cluster_SN2 SN2 Mechanism Nu Nucleophile (Nu⁻) Substrate Isoquinoline-CH₂-Br Nu->Substrate Backside Attack TS Transition State [Nu---CH₂(Iso)---Br]⁻ Substrate->TS Product Isoquinoline-CH₂-Nu TS->Product LG Leaving Group (Br⁻) TS->LG Bond Breaking

Caption: SN2 mechanism for nucleophilic substitution on a bromomethyl isoquinoline.

Sommelet_Reaction Start Isoquinoline-CH₂-Br Quat_Salt Quaternary Ammonium Salt Start->Quat_Salt + Hexamine Hexamine Hexamine Aldehyde Isoquinoline-CHO Quat_Salt->Aldehyde Hydrolysis Hydrolysis H₂O, H⁺

Caption: Simplified workflow of the Sommelet reaction.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product RX R¹-X (Bromo-Isoquinoline) RX->OxAdd Boronic R²-B(OR)₂ (Boronic Acid) Boronic->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

VII. Conclusion and Future Outlook

The bromomethyl group is a powerful and versatile functional handle that unlocks a vast chemical space for the modification of the privileged isoquinoline scaffold. Its enhanced reactivity, rooted in the principles of benzylic stabilization, allows for a wide range of synthetic transformations, including nucleophilic substitutions, oxidations, and cross-coupling reactions. This guide has provided a comprehensive overview of the fundamental principles governing this reactivity and has offered detailed, practical protocols for key synthetic operations.

As the demand for novel, complex, and diverse small molecules continues to grow in the fields of drug discovery and materials science, the strategic use of versatile intermediates like bromomethyl isoquinolines will remain of paramount importance. Future research will undoubtedly uncover new catalytic systems and reaction methodologies that further expand the synthetic utility of this remarkable building block, enabling the creation of next-generation therapeutics and functional materials.

VIII. References

  • Loudon, G. M. (2020). Loudon Chapter 17 Review: Allylic/Benzylic Reactivity. University of Colorado Boulder.

  • Sharma, A., & Kumar, V. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

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  • Boruah, M., et al. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Medicinal Chemistry. [Link]

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  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). National Institutes of Health. [Link]

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  • Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Sommelet reaction. [Link]

  • ResearchGate. (2024). (PDF) SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. [Link]

  • recent advances in the synthesis of isoquinoline and its analogue: a review. (2016). ResearchGate. [Link]

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  • Boulton, A. J., & Katritzky, A. R. (1962). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]

  • YouTube. (2021). NBS: Radical Bromination. [Link]

  • Furman Chemistry 120. (n.d.). Free Radical Reaction With NBS as the Initiator. PBworks. [Link]

  • Wang, Y., et al. (2024). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PubMed Central. [Link]

  • ResearchGate. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Link]

  • MDPI. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]

  • Szymański, P., et al. (2022). The Kröhnke synthesis of benzo[a]indolizines revisited. RSC Publishing. [Link]

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  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (2022). National Institutes of Health. [Link]

  • Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1?[Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. [Link]

  • Xiao, J., et al. (2019). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. RSC Advances. [Link]

  • Asano, Y., et al. (2008). Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1). PubMed. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Wipf Group. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]

  • da Silva, F. M., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química. [Link]

  • van der Vlugt, J. I., et al. (2019). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PubMed Central. [Link]

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  • OSTI.GOV. (2020). Microwave-Assisted CH Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. [Link]

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An In-depth Technical Guide to the Physical Properties of 7-(Bromomethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Synthetic Intermediate

7-(Bromomethyl)isoquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of isoquinoline, a structural isomer of quinoline, it serves as a crucial building block for the synthesis of more complex molecules. The isoquinoline scaffold is present in a vast array of naturally occurring alkaloids with diverse biological activities, including anti-cancer and anti-inflammatory properties. The strategic placement of a reactive bromomethyl group at the 7-position provides a chemical handle for introducing the isoquinoline moiety into larger structures, making it an invaluable intermediate for developing novel therapeutic agents, fluorescent probes, and functional materials.[1]

A thorough understanding of the physical properties of this compound, such as its melting and boiling points, is paramount for its effective use in a research and development setting. These parameters govern critical aspects of its handling, storage, reaction setup, and purification, ensuring both the integrity of the compound and the safety of the researcher. This guide provides a focused examination of these properties, offering field-proven insights, comparative data, and standardized experimental protocols.

It is critical to distinguish this compound (the free base) from its commonly supplied hydrobromide salt, this compound hydrobromide, which is a brown solid with different physical and chemical characteristics.[1] This guide focuses on the free base form.

Section 1: Core Physical Properties of this compound
Data Presentation: Physical Property Summary
PropertyValueData TypeSource
Molecular Formula C₁₀H₈BrN-ChemicalBook[2]
Molecular Weight 222.08 g/mol -ChemicalBook[2]
Melting Point Not Experimentally Determined--
Boiling Point 337.3 ± 17.0 °CPredictedChemicalBook[2]
Density 1.518 ± 0.06 g/cm³PredictedChemicalBook[2]
Expert Insights on Physical State and Thermal Properties
  • Melting Point: The melting point is a fundamental indicator of a compound's purity. A sharp, narrow melting range is characteristic of a pure crystalline solid, whereas impurities typically depress the melting point and broaden the range. For a synthetic intermediate like this compound, determining the melting point of a newly synthesized batch is a primary and rapid method for quality control before its use in subsequent reactions.

  • Boiling Point: The predicted high boiling point of 337.3 °C indicates that this compound is a low-volatility compound under ambient conditions.[2] This property is crucial when planning purification strategies. Purification by distillation would necessitate high-vacuum conditions to lower the boiling point and prevent thermal decomposition, a common risk for complex organic molecules at elevated temperatures.

Section 2: Comparative Analysis with Related Compounds

To contextualize the physical properties of this compound, it is instructive to compare them with the parent isoquinoline molecule and its structural isomer, 7-bromoisoquinoline. This comparison highlights how different functional groups influence intermolecular forces and, consequently, the melting and boiling points.

CompoundStructureMelting Point (°C)Boiling Point (°C)Effect of Functional Group
Isoquinoline C₉H₇N26 - 28 °C[3][4]242 °C[3][4]Baseline for the heterocyclic core.
7-Bromoisoquinoline C₉H₆BrN67 - 72 °CNot availableThe bromine atom on the aromatic ring increases molecular weight and polarizability, leading to a higher melting point compared to isoquinoline.
This compound C₁₀H₈BrNNot available337.3 °C (Predicted)[2]The -CH₂Br group significantly increases molecular weight and introduces a site for strong dipole-dipole interactions, resulting in a substantially higher predicted boiling point.

The addition of the bromomethyl group (-CH₂Br) is expected to have a more pronounced effect on increasing the boiling point than a simple bromo substituent due to the greater increase in molecular weight and the introduction of a flexible, polar side chain that enhances intermolecular forces.

Section 3: Experimental Protocols for Physical Property Determination

The following protocols describe standard, reliable methodologies for determining the melting and boiling points of a newly synthesized or procured sample of this compound in a research laboratory setting.

Protocol 3.1: Melting Point Determination (Capillary Method)

This method is the most common technique for accurately determining the melting point of a solid organic compound.[5]

Causality: The principle relies on heating a small, powdered sample at a controlled rate. The temperature at which the solid phase transitions to a liquid phase is observed. A slow heating rate near the expected melting point is critical to allow the temperature of the heating block and the sample to remain in thermal equilibrium, ensuring an accurate reading.[6]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and efficient heat transfer.

  • Capillary Loading: Load the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Pack the sample tightly by tapping the tube on a hard surface.[7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15 °C per minute to find a rough value.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found in the previous step.

  • Slow Heating and Observation: Decrease the heating rate to 1-2 °C per minute.

  • Record Range: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.

Protocol 3.2: Boiling Point Determination (Microscale Method)

For small research-scale quantities, a microscale boiling point determination is efficient and minimizes sample waste.[8]

Causality: This technique identifies the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure. A small, inverted capillary tube traps vapor from the heated liquid. As the liquid is heated, the trapped air and vapor expand, releasing a stream of bubbles. When the heating is stopped, the liquid cools, its vapor pressure drops, and the external pressure forces the liquid back into the capillary. The temperature at which this occurs is the boiling point.[9][10]

Methodology:

  • Apparatus Setup: Attach a small test tube (e.g., 6x50 mm) containing 0.2-0.5 mL of the liquid sample to a thermometer with a rubber band. The thermometer bulb should be positioned just above the liquid surface.

  • Capillary Insertion: Place a small capillary tube (sealed at one end), open-end down, into the liquid.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a metal heating block).[10]

  • Observation of Bubbles: Heat the bath gradually. A slow stream of bubbles will emerge from the inverted capillary as air is expelled. As the temperature approaches the boiling point, this will become a rapid and continuous stream of bubbles as the liquid boils and its vapor fills the capillary.[10]

  • Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly.

  • Record Temperature: Observe the sample closely. The moment the stream of bubbles stops and the liquid just begins to enter the capillary tube, record the temperature on the thermometer. This is the boiling point.[9][10]

Visualization: Workflow for Compound Characterization

The following diagram outlines the logical workflow for the initial physical and chemical characterization of a newly synthesized batch of this compound.

G cluster_synthesis Synthesis & Isolation cluster_characterization Physicochemical Characterization cluster_final Final Assessment Synthesis Synthesis of this compound Workup Aqueous Workup & Extraction Synthesis->Workup Purification Column Chromatography / Recrystallization Workup->Purification Drying Drying under High Vacuum Purification->Drying MP Melting Point Determination (Purity Check) Drying->MP Obtain Solid Sample BP Micro Boiling Point Determination (Identity Check) Drying->BP Obtain Liquid/Solid Sample Spectroscopy Spectroscopic Analysis (NMR, MS, IR for Structure) Drying->Spectroscopy QC Quality Control Assessment (Compare data to literature) MP->QC BP->QC Spectroscopy->QC Storage Store under Inert Gas (Cool, Dry, Dark) QC->Storage If Pure

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Section 4: Safety, Handling, and Storage

Expertise & Experience: The bromomethyl functional group is a potent electrophile and alkylating agent. Compounds containing this moiety require careful handling to avoid unwanted reactions and ensure laboratory safety.

  • Handling: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.[11] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. Bromomethyl compounds are often lachrymatory (tear-inducing) and can cause irritation to the skin, eyes, and respiratory system.[11] Avoid inhalation of dust or vapors and prevent skin contact.

  • Storage: Bromomethyl aromatic compounds can be sensitive to light, air, and moisture, which can lead to degradation and the release of hydrobromic acid.[12] It is recommended to store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place.[12][13] The storage recommendation for the hydrobromide salt is 0-8 °C, which provides a good guideline for the free base as well.[1]

  • Stability: Discoloration of the compound may indicate degradation.[12] Using a degraded sample can lead to the formation of impurities and undesirable side reactions in subsequent synthetic steps.[12]

References
  • Micro-boiling point measurement. Link

  • Boiling Point Determination - chemconnections. Link

  • How to Determine Boiling Points on the Microscale - Chemtips. Link

  • Ultramicro-Boiling-Point Determination—A Modification | Journal of Chemical Education. Link

  • Micro Boiling Point Determination - chymist.com. Link

  • Isoquinoline, 7-(bromomethyl)- (9CI) | 158654-75-2 - ChemicalBook. Link

  • Determination of Melting Points According to Pharmacopeia - thinkSRS.com. Link

  • Melting point determination - University of Canterbury. Link

  • Melting Point Determination Techniques | PDF - Scribd. Link

  • Technical Support Center: Handling and Safety of Bromomethyl Compounds - Benchchem. Link

  • SOP for Melting Point Determination - SOP Guide for Pharma. Link

  • Measuring the Melting Point - Westlab Canada. Link

  • Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings) - Chemia. Link

  • This compound hydrobromide - Chem-Impex. Link

  • 7-Bromoisoquinoline | C9H6BrN - PubChem. Link

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  • Isoquinoline - Wikipedia. Link

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The Alchemist's Compendium: A Guide to Key Synthetic Reactions of the Isoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the structural heart of numerous natural alkaloids and synthetic pharmaceuticals that exhibit a vast range of biological activities.[1][2][3] Its prevalence in FDA-approved drugs for treating ailments from cancer to cardiovascular disease underscores its status as a "privileged structure."[4][5] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core synthetic strategies used to construct and functionalize the isoquinoline nucleus. We will dissect the mechanisms of classical cyclization reactions, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses, offering field-proven insights into experimental choices and protocol optimization. Furthermore, we will examine modern, transition-metal-catalyzed approaches that offer enhanced efficiency and functional group tolerance. By bridging foundational principles with contemporary applications, this guide serves as a comprehensive resource for harnessing the full synthetic potential of the isoquinoline core.

Introduction: The Isoquinoline Core as a Privileged Scaffold

The isoquinoline motif, a fusion of a benzene and a pyridine ring, is a structural isomer of quinoline.[2] This seemingly simple heterocyclic system is a recurring theme in a multitude of pharmacologically active compounds.[1][6] Its rigid framework provides a well-defined three-dimensional orientation for pendant functional groups, enabling precise interactions with biological targets such as enzymes and receptors. Nature has extensively utilized this scaffold in alkaloids like papaverine, a vasodilator, and berberine, which possesses antimicrobial and cardiovascular effects.[7][8] The pharmaceutical industry has followed suit, developing synthetic isoquinoline-based drugs like the anthelmintic Praziquantel and the antihypertensive Quinapril.[1][9] The enduring importance of this scaffold necessitates a deep understanding of the chemical reactions that grant access to its diverse forms.[2][3]

Classical Cyclization Reactions: Forging the Core

The foundational methods for isoquinoline synthesis are intramolecular cyclization reactions that build the heterocyclic ring onto a pre-existing benzene derivative. These named reactions remain highly relevant in both academic and industrial settings.

The Bischler-Napieralski Reaction

Discovered in 1893, the Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides.[10][11] The resulting dihydroisoquinolines are often dehydrogenated in a subsequent step to furnish the fully aromatic isoquinoline.[11][12]

Mechanism and Key Principles: The reaction is an intramolecular electrophilic aromatic substitution.[10] It requires a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA), to activate the amide carbonyl for cyclization.[10][12][13] Two mechanisms are commonly proposed, differing in the timing of the carbonyl oxygen elimination.[10][12] The most widely accepted pathway involves the formation of a highly electrophilic nitrilium ion intermediate, which then undergoes attack by the electron-rich aromatic ring.[10][13][14]

Expert Insights: Causality Behind Experimental Choices The choice of dehydrating agent is critical and depends on the electronic nature of the aromatic ring.

  • POCl₃: This is the most common reagent, often used in excess or with a solvent like toluene or acetonitrile. It is effective for arenes activated with electron-donating groups.[10][13]

  • P₂O₅ in refluxing POCl₃: This combination provides harsher conditions necessary for less reactive, electron-deficient aromatic rings.[10][11]

  • Triflic anhydride (Tf₂O): Used for β-arylethylcarbamates, it offers a homogeneous and highly reactive alternative.[10]

The reaction's success hinges on the nucleophilicity of the arene. Electron-donating groups (e.g., methoxy, hydroxyl) in the meta position of the ethylamine moiety strongly promote the reaction and direct the cyclization to the para position (C6).[11]

Diagram: Bischler-Napieralski Reaction Mechanism

Bischler-Napieralski Reaction sub β-Arylethylamide reagent1 + POCl₃ int1 Activated Complex int2 Nitrilium Ion (Electrophile) int1->int2 - (HO)POCl₂ int3 Cyclized Intermediate (Spiro) int2->int3 Intramolecular Electrophilic Aromatic Substitution prod 3,4-Dihydroisoquinoline int3->prod - H⁺ reagent2 - H⁺

Caption: Mechanism involving a key nitrilium ion intermediate.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the N-formylhomoveratrylamine (1.0 eq).

  • Reagent Addition: Add anhydrous acetonitrile (or DCM) followed by the slow addition of phosphorus oxychloride (POCl₃, 3.0 eq) at 0 °C.[12]

  • Reaction: Allow the mixture to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.[12]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basification & Extraction: Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9. Extract the product with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

The Pictet-Spengler Reaction

Discovered in 1911, the Pictet-Spengler reaction is a condensation and subsequent ring-closing reaction between a β-arylethylamine and a carbonyl compound (aldehyde or ketone).[15][16] This reaction is of immense biological significance as it mimics the biosynthetic pathways of many alkaloids and is a cornerstone for the synthesis of tetrahydroisoquinolines (THIQs) and tetrahydro-β-carbolines.[15][16]

Mechanism and Stereochemical Considerations: The reaction proceeds under acidic conditions (protic or Lewis). The amine and carbonyl first condense to form a Schiff base, which is then protonated to form a highly electrophilic iminium ion.[16][17] This iminium ion is the key intermediate that undergoes an intramolecular electrophilic attack on the aromatic ring to form the new heterocyclic ring.[15][17]

Expert Insights: Catalyst and Substrate Choices

  • Catalyst: Protic acids (e.g., HCl, TFA) are traditional catalysts. However, the reaction can often proceed under milder, even physiological, conditions, especially with electron-rich aromatics like indoles.[16] Lewis acids can also be employed.

  • Substrate Scope: The reaction is most efficient with electron-rich aromatic rings (e.g., phenols, indoles) which are sufficiently nucleophilic to attack the iminium ion.[16]

  • Stereocontrol: When a chiral β-arylethylamine (like L-tryptophan) is used, a new stereocenter is formed at the C1 position. The diastereoselectivity of the reaction can be controlled by the choice of catalyst and reaction conditions, making it a powerful tool in asymmetric synthesis.[18]

Diagram: Pictet-Spengler Reaction Workflow

Pictet-Spengler Reaction start β-Arylethylamine + Aldehyde/Ketone step1 Condensation (-H₂O) start->step1 imine Imine (Schiff Base) step1->imine step2 Protonation (+ H⁺) imine->step2 iminium Iminium Ion (Key Electrophile) step2->iminium step3 Intramolecular Cyclization (Electrophilic Attack) iminium->step3 spiro Cyclized Intermediate step3->spiro step4 Deprotonation (- H⁺) spiro->step4 product Tetrahydroisoquinoline step4->product

Caption: Stepwise formation of a tetrahydroisoquinoline.

Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

  • Setup: In a round-bottom flask, dissolve phenethylamine (1.0 eq) in a suitable solvent like toluene or ethanol.

  • Reagent Addition: Add acetaldehyde (1.1 eq) to the solution.

  • Catalyst: Add a catalytic amount of trifluoroacetic acid (TFA) or concentrated hydrochloric acid.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction, reported in 1893, provides a direct route to the aromatic isoquinoline core. It involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[7][19]

Mechanism and Challenges: The reaction is typically performed in strong acid, such as concentrated sulfuric acid.[7][20] The mechanism involves the formation of an imine, followed by acid-catalyzed cyclization onto the aromatic ring and subsequent elimination of two molecules of alcohol to achieve aromatization.[7][21] A significant challenge with the classical Pomeranz-Fritsch reaction is often low yields and the requirement for harsh conditions. Several modifications, such as the Schlittler-Müller modification (using a benzylamine and glyoxal hemiacetal), have been developed to improve its utility.[19][22]

Diagram: Pomeranz-Fritsch Reaction Mechanism

Pomeranz-Fritsch Reaction start Benzalaminoacetal step1 + H⁺ int1 Intermediate 1 start->int1 step2 - ROH int2 Intermediate 2 int1->int2 step3 Cyclization int3 Cyclized Adduct int2->int3 step4 + H⁺, - ROH prod Isoquinoline int3->prod Aromatization

Caption: Acid-catalyzed cyclization and aromatization sequence.

Modern Transition-Metal Catalyzed Approaches

While classical methods are powerful, modern organic synthesis has seen a paradigm shift towards transition-metal catalysis for its efficiency, atom economy, and functional group tolerance.[23][24] The synthesis of isoquinolines has benefited immensely from these advances, particularly through C-H activation/annulation strategies.[3]

Rhodium(III) and Palladium(II)-Catalyzed C–H Activation/Annulation: These methods have emerged as powerful tools for constructing substituted isoquinolines and isoquinolinones.[25][26] A common strategy involves using a directing group on the aromatic substrate (e.g., an oxime, amide, or hydrazone) to guide a metal catalyst (like Rh(III) or Pd(II)) to selectively activate an ortho C-H bond.[25][27] This forms a metallacyclic intermediate which can then intercept a coupling partner, typically an alkyne or alkene, in an annulation cascade to build the isoquinoline ring.[23][26]

Expert Insights: Advantages of Modern Methods

  • Atom and Step Economy: These reactions often combine multiple bond-forming events in a single pot, reducing waste and purification steps.[23]

  • Functional Group Tolerance: Unlike the harsh acidic conditions of classical reactions, metal-catalyzed methods often proceed under milder conditions, tolerating a wider array of functional groups.[24]

  • Versatility: They provide access to complex and highly substituted isoquinoline derivatives that are difficult to synthesize using classical routes.[28]

Data Presentation: Comparison of Catalytic Systems for Isoquinoline Synthesis

Catalyst SystemDirecting GroupCoupling PartnerKey AdvantageReference
[Rh(Cp*)Cl₂]₂Ketoxime EsterInternal AlkyneHigh efficiency, broad alkyne scope[26]
[RuCl₂(p-cymene)]₂2H-ImidazoleInternal AlkyneTraceless directing group, forms α-keto-isoquinolines[28]
Pd(OAc)₂N-methoxy amideAllenoic EstersAccess to 3,4-dihydroisoquinolin-1-ones[25][29]
Co(III) CatalystsN-sulfinyl imineInternal AlkyneRedox-neutral, uses cost-effective cobalt[26]

The Reissert Reaction: Functionalizing the Core

The Reissert reaction is not a primary method for forming the isoquinoline core, but rather a powerful technique for its functionalization, particularly at the C1 position. The reaction involves treating an isoquinoline with an acyl chloride and a cyanide source (e.g., KCN) to form a 1-acyl-2-cyano-1,2-dihydroisoquinoline, known as a Reissert compound.[30][31]

The true synthetic utility of the Reissert compound lies in the reactivity of its C1 proton. This proton is acidic and can be removed by a base (e.g., NaH) to generate a stabilized anion. This anion is a potent nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes), effectively installing a new substituent at the C1 position. Subsequent hydrolysis of the modified Reissert compound rearomatizes the ring and delivers the C1-functionalized isoquinoline.

Applications in Drug Development

The synthetic reactions described herein are not mere academic exercises; they are enabling tools in the discovery and manufacturing of life-saving medicines. At least 38 isoquinoline-based drugs are in clinical use or trials, treating a wide spectrum of diseases.[4][5]

Table: Selected FDA-Approved Drugs Containing the Isoquinoline Scaffold

Drug NameStructure TypeTherapeutic UseRelevant Synthesis
Papaverine BenzylisoquinolineVasodilator, SpasmolyticBischler-Napieralski
Quinapril TetrahydroisoquinolineAntihypertensive (ACE Inhibitor)Pictet-Spengler
Praziquantel PyrazinoisoquinolineAnthelminticMulti-step, core formation principles apply
Fostemsavir TetrahydroisoquinolineAntiviral (HIV Attachment Inhibitor)Modified Pictet-Spengler type cyclizations
Noscapine PhthalideisoquinolineAntitussiveBiosynthesis, complex total synthesis

The synthesis of Quinapril's tetrahydroisoquinoline core, for example, relies on the principles of the Pictet-Spengler reaction.[6][9] Similarly, the industrial synthesis of papaverine and related compounds heavily utilizes the Bischler-Napieralski reaction.[7]

Conclusion and Future Outlook

The synthesis of the isoquinoline scaffold has a rich history, built upon a foundation of robust, classical named reactions. The Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions provide reliable, though sometimes harsh, pathways to the core structures. These have been complemented and, in many cases, superseded by modern transition-metal-catalyzed C-H activation strategies that offer unparalleled efficiency, selectivity, and functional group compatibility.

The future of isoquinoline synthesis will likely focus on enhancing sustainability and precision. The development of greener reaction conditions, the use of earth-abundant metal catalysts, and the advancement of enantioselective methods will be paramount.[32][33] As our understanding of diseases deepens, the demand for novel, complex, and precisely functionalized isoquinoline derivatives will continue to grow, ensuring that the development of innovative synthetic methodologies remains a vibrant and essential field of research.

References

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Methodological & Application

The Versatile Synthon: Harnessing 7-(Bromomethyl)isoquinoline in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a "privileged structure," a framework that consistently appears in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4] A particularly valuable building block for accessing the therapeutic potential of this scaffold is 7-(bromomethyl)isoquinoline. The strategic placement of a reactive bromomethyl group at the 7-position provides a versatile handle for synthetic chemists to introduce a diverse range of functionalities, thereby enabling the exploration of vast chemical space in the quest for novel therapeutic agents.[4]

This comprehensive guide provides detailed application notes and protocols for the use of this compound in pharmaceutical synthesis, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and efficient synthesis.

Chemical Properties and Reactivity

This compound, often handled as its more stable hydrobromide salt, possesses a key reactive site: the benzylic bromide.[4][5] The carbon-bromine bond is polarized, rendering the methylene carbon electrophilic and highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility in pharmaceutical synthesis, allowing for the facile construction of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds.

dot graph "Reactivity_of_7_Bromomethylisoquinoline" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Reactivity of this compound with various nucleophiles.

Core Applications in Pharmaceutical Synthesis

The primary application of this compound is as an electrophilic building block in nucleophilic substitution reactions. This allows for the introduction of a diverse array of side chains, which can modulate the pharmacological properties of the resulting isoquinoline derivatives. Key therapeutic areas where such derivatives have shown promise include oncology and neurology, particularly in the development of kinase inhibitors.[4][6]

Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[7] The isoquinoline scaffold is a common feature in many kinase inhibitors. By utilizing this compound, medicinal chemists can synthesize libraries of compounds with varying substituents at the 7-position to probe the binding pockets of kinases such as Glycogen Synthase Kinase 3 (GSK-3) and Rho-associated coiled-coil containing protein kinase (ROCK).[6][8][9]

dot graph "Kinase_Inhibitor_Synthesis_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Workflow for the synthesis of kinase inhibitors.

Experimental Protocols

Safety Precautions: this compound hydrobromide is a hazardous substance.[10][11] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) before use.[10][11]

Protocol 1: Synthesis of 7-((Dialkylamino)methyl)isoquinolines

This protocol describes a general procedure for the nucleophilic substitution of this compound with a secondary amine. This reaction is fundamental for creating derivatives with altered polarity and basicity, which can be crucial for targeting specific biological receptors.

Materials:

  • This compound hydrobromide

  • Secondary amine (e.g., morpholine, piperidine, N-methylpiperazine)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound hydrobromide (1.0 eq).

  • Add acetonitrile or DMF as the solvent.

  • Add the secondary amine (1.2 eq) to the suspension.

  • Add potassium carbonate (2.5 eq) or triethylamine (2.5 eq) as a base to neutralize the hydrobromide and the HBr formed during the reaction.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Nucleophile (Secondary Amine)BaseSolventReaction Time (h)Typical Yield (%)
MorpholineK₂CO₃CH₃CN685-95
PiperidineEt₃NDMF880-90
N-MethylpiperazineK₂CO₃CH₃CN1075-85
Protocol 2: Synthesis of 7-(Phenoxymethyl)isoquinoline

This protocol details the synthesis of an ether linkage via a Williamson-type ether synthesis. Introducing an aryloxy group can significantly impact the molecule's lipophilicity and potential for π-π stacking interactions with biological targets.

Materials:

  • This compound hydrobromide

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of phenol (1.1 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound hydrobromide (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 6-16 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with 1 M NaOH solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Protocol 3: Synthesis of Isoquinoline-7-acetonitrile

The conversion of the bromomethyl group to a nitrile introduces a versatile functional group that can be further elaborated into amines, carboxylic acids, or amides. This protocol is based on a standard nucleophilic displacement with cyanide.

Materials:

  • This compound hydrobromide

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Water

Procedure:

  • Dissolve this compound hydrobromide (1.0 eq) in DMSO.

  • In a separate flask, dissolve sodium cyanide (1.5 eq) in a minimal amount of water and add it to the solution of the bromide. Caution: Cyanide is highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) readily available.

  • Heat the reaction mixture to 50-70 °C for 2-4 hours.

  • Cool the reaction to room temperature and pour it into a large volume of ice-water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude nitrile by column chromatography or recrystallization.

Conclusion

This compound is a high-value, versatile intermediate in pharmaceutical synthesis. Its activated benzylic bromide allows for straightforward nucleophilic substitution reactions, providing a gateway to a vast number of derivatives. The protocols outlined in this guide offer a solid foundation for the synthesis of novel isoquinoline-based compounds with potential therapeutic applications, particularly in the realm of kinase inhibition. As with all chemical synthesis, careful optimization of reaction conditions may be necessary to achieve the best results for specific substrates.

References

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Unlocking New Vistas in Oncology: Application Notes and Protocols for 7-(Bromomethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoquinoline Scaffold in Cancer Research

The isoquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with potent biological activities.[1][2] Within the realm of oncology, isoquinoline derivatives have garnered significant attention for their diverse mechanisms of anticancer action, which include the induction of cell cycle arrest, apoptosis, and autophagy.[2][3][4] These compounds can interact with a range of biological targets, such as nucleic acids and proteins, inhibit critical enzymes, and even modulate epigenetic pathways.[4] The inherent versatility of the isoquinoline ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.

7-(Bromomethyl)isoquinoline emerges as a particularly valuable tool for cancer researchers and drug development professionals. Its strategic design, featuring a reactive bromomethyl group at the 7-position, renders it an exceptionally useful synthetic intermediate for the creation of novel anticancer agents and sophisticated biological probes.[5] The bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the covalent attachment of the isoquinoline moiety to a wide array of molecules, including targeting ligands, fluorescent reporters, and pharmacologically active scaffolds. This reactivity is the cornerstone of its utility, providing a gateway to developing innovative tools and therapeutic candidates.

This comprehensive guide provides detailed application notes and experimental protocols for the effective utilization of this compound in cancer research. It is designed to empower researchers to harness the full potential of this versatile compound in their quest for the next generation of cancer diagnostics and therapeutics.

Part 1: Application as a Versatile Synthetic Intermediate for Novel Anticancer Agents

The primary application of this compound in cancer research lies in its role as a key building block for the synthesis of more complex and potent anticancer molecules. The reactive bromomethyl group allows for the introduction of various side chains and functional groups, which can modulate the compound's biological activity, solubility, and target specificity.

Rationale for Use in Synthesizing Topoisomerase Inhibitors

Topoisomerases are critical enzymes that regulate DNA topology and are essential for DNA replication, transcription, and repair.[6][7] Their inhibition is a clinically validated strategy in cancer chemotherapy. Several isoquinoline-based compounds have demonstrated potent topoisomerase inhibitory activity.[6][7] The planar isoquinoline ring can intercalate into the DNA double helix, while strategically positioned side chains can interact with the topoisomerase enzyme, stabilizing the DNA-enzyme cleavage complex and leading to cell death.[6][7]

This compound provides an ideal starting point for the synthesis of novel topoisomerase inhibitors. The bromomethyl group can be readily displaced by nucleophiles, such as amines or thiols, present on various side chains designed to enhance binding to the topoisomerase-DNA complex or to improve the pharmacological properties of the molecule.

G A This compound C Reaction Vessel (Aprotic Solvent, e.g., DMF) A->C B Nucleophilic Side Chain (e.g., amine-containing polyamine) B->C E Nucleophilic Substitution (SN2 Reaction) C->E Stir at room temp or gentle heating D Base (e.g., K2CO3 or Et3N) D->C F Purification (Column Chromatography) E->F G Characterization (NMR, Mass Spectrometry) F->G H Biological Evaluation (Topoisomerase I/II Inhibition Assay) G->H

Caption: Synthetic workflow for a putative topoisomerase inhibitor.

Protocol: Synthesis of a 7-(Aminomethyl)isoquinoline Derivative

This protocol describes a general method for the synthesis of a 7-(aminomethyl)isoquinoline derivative, a common intermediate for further functionalization or for direct evaluation of its biological activity.

Materials:

  • This compound hydrobromide

  • Amine of interest (e.g., morpholine, piperidine, or a more complex polyamine)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound hydrobromide (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF or MeCN.

  • Addition of Base: Add potassium carbonate (2.5 eq) or triethylamine (3.0 eq) to the solution. The base is crucial to neutralize the hydrobromide salt and to scavenge the HBr generated during the reaction.

  • Addition of Nucleophile: Add the amine of interest (1.1 - 1.5 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The disappearance of the starting material and the appearance of a new, more polar spot indicates the formation of the product. Gentle heating (e.g., 40-50 °C) may be required for less reactive amines.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine. This removes any remaining acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the pure 7-(aminomethyl)isoquinoline derivative.

  • Characterization: Confirm the structure of the purified product using NMR (¹H and ¹³C) and mass spectrometry.

Self-Validation: The success of the synthesis can be validated at multiple stages. TLC analysis provides a quick check for the consumption of starting material and formation of the product. Successful purification is confirmed by obtaining a single spot on the TLC plate. Finally, structural confirmation through NMR and mass spectrometry provides unequivocal proof of the desired product's identity.

Part 2: Application as a Fluorescent Probe for Cellular Imaging

The isoquinoline core is inherently fluorescent, and its derivatives can be used as probes for biological imaging.[8] This property, combined with the reactive bromomethyl group, allows for the development of targeted fluorescent probes to visualize specific cellular components or processes in cancer cells.

Rationale for Use in Live-Cell Imaging

Live-cell imaging is a powerful technique to study the dynamic processes within cancer cells. Fluorescent probes that can specifically label organelles or biomolecules are invaluable tools in this regard. This compound can be conjugated to a targeting moiety (e.g., a peptide that binds to a specific receptor overexpressed on cancer cells or a lipophilic cation that accumulates in mitochondria). The resulting conjugate can then be used to visualize the localization and dynamics of the targeted entity within living cancer cells.

G A This compound C Conjugation Reaction A->C B Targeting Moiety (e.g., peptide, antibody fragment) B->C D Purification of Probe (e.g., HPLC) C->D E Characterization (Mass Spec, Fluorescence Spectroscopy) D->E F Incubate Probe with Live Cancer Cells E->F G Wash Cells F->G H Fluorescence Microscopy (Confocal, Wide-field) G->H I Image Analysis H->I

Caption: Workflow for developing and using a targeted fluorescent probe.

Protocol: Labeling a Thiol-Containing Peptide with this compound

This protocol provides a general method for labeling a peptide containing a cysteine residue with this compound.

Materials:

  • This compound hydrobromide

  • Thiol-containing peptide of interest

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or a mixture of Acetonitrile and water

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Peptide Solution: Dissolve the thiol-containing peptide in DMF or an acetonitrile/water mixture. The pH of the solution should be adjusted to slightly basic (pH 7.5-8.5) using DIPEA to ensure the cysteine thiol is in its nucleophilic thiolate form.

  • Reagent Preparation: Prepare a stock solution of this compound hydrobromide in anhydrous DMF.

  • Labeling Reaction: Add the this compound solution (1.5-2.0 eq) to the peptide solution. The reaction is typically fast and can be carried out at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by RP-HPLC. The formation of the labeled peptide will be indicated by a new peak with a longer retention time compared to the unlabeled peptide.

  • Quenching: Once the reaction is complete, quench any unreacted this compound by adding a small amount of a thiol-containing scavenger, such as β-mercaptoethanol.

  • Purification: Purify the labeled peptide from the reaction mixture using RP-HPLC.

  • Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry. The mass of the labeled peptide should correspond to the mass of the unlabeled peptide plus the mass of the 7-(methyl)isoquinoline moiety (C₁₀H₈N).

Protocol: Live-Cell Imaging with a this compound-Derived Probe

This protocol outlines the general steps for using a fluorescent probe derived from this compound for live-cell imaging.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • The purified fluorescent probe

  • Fluorescence microscope (confocal or wide-field) equipped with appropriate filters for the isoquinoline fluorophore (excitation ~320-350 nm, emission ~370-450 nm, though these may vary depending on the final structure and cellular environment)

  • Optional: A co-stain for a specific organelle (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum)

Procedure:

  • Cell Culture: Plate the cancer cells on glass-bottom dishes or coverslips and culture them until they reach the desired confluency (typically 60-80%).

  • Probe Incubation: Prepare a working solution of the fluorescent probe in complete cell culture medium. The optimal concentration and incubation time need to be determined empirically but can start in the range of 1-10 µM for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove any unbound probe.

  • Imaging: Immediately image the cells using a fluorescence microscope. Acquire images in the appropriate channels for the isoquinoline probe and any co-stains.

  • Data Analysis: Analyze the acquired images to determine the subcellular localization of the probe. Co-localization analysis with organelle-specific stains can provide further insights.

Self-Validation: The specificity of the probe can be validated by performing control experiments, such as using a non-targeted version of the isoquinoline fluorophore or by pre-treating the cells with an unlabeled version of the targeting moiety to block the binding sites.

Quantitative Data Summary

Compound/Derivative Application Typical Concentration Range Key Measurement
This compoundSynthesisStoichiometric (1.0 eq)Reaction yield (%)
Isoquinoline-based Topoisomerase InhibitorIn vitro assay0.1 - 100 µMIC₅₀ (µM)
Isoquinoline-based Fluorescent ProbeLive-cell imaging1 - 10 µMFluorescence intensity, Subcellular localization

Conclusion: A Powerful Reagent for Advancing Cancer Research

This compound is a high-impact reagent that offers significant potential for innovation in cancer research. Its utility as a versatile synthetic intermediate for the development of novel anticancer agents, particularly topoisomerase inhibitors, is well-supported by the established role of the isoquinoline scaffold in this area. Furthermore, its inherent fluorescence and reactive handle make it an excellent platform for the design of targeted probes for advanced cellular imaging applications. The protocols and workflows detailed in this guide are intended to provide a solid foundation for researchers to explore the multifaceted applications of this powerful molecule, ultimately contributing to the development of new strategies for the diagnosis and treatment of cancer.

References

  • 7-Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents. PubMed Central. [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PubMed Central. [Link]

  • Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. PubMed. [Link]

  • Quinoline-based fluorescent small molecules for live cell imaging. PubMed. [Link]

  • Design of a ROS-responsive fluorescent probe for the diagnosis and imaging of breast cancer. PubMed. [Link]

  • 7-azaindenoisoquinolines as topoisomerase I inhibitors and potential anticancer agents. PubMed. [Link]

  • Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. PubMed Central. [Link]

  • Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. PubMed Central. [Link]

  • Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. PubMed Central. [Link]

  • Isoquinoline. Wikipedia. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis, in-vitro and in-silico studies. Semantic Scholar. [Link]

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. MDPI. [Link]

  • Acid Responsiveness of Emissive Morpholinyl Aminoquinolines and Their Use for Cell Fluorescence Imaging. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Taylor & Francis Online. [Link]

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Application Notes & Protocols: 7-(Bromomethyl)isoquinoline as a Versatile Intermediate for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The isoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[2][3][4] This technical guide provides an in-depth exploration of 7-(bromomethyl)isoquinoline, a highly valuable and reactive intermediate for the development of novel kinase inhibitors. We present detailed, field-proven protocols for its synthesis starting from 7-methylisoquinoline, and demonstrate its application in coupling to core scaffolds to generate potential kinase inhibitors. The causality behind experimental choices, self-validating characterization steps, and the broader context of kinase signaling pathways are discussed to provide a comprehensive resource for researchers in drug discovery and medicinal chemistry.

The Strategic Importance of the Isoquinoline Scaffold in Kinase Inhibition

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug development.[1] Kinases function by catalyzing the phosphorylation of substrate proteins, a fundamental mechanism of signal transduction. Aberrant kinase activity can lead to uncontrolled cell proliferation, survival, and metastasis.[5]

The isoquinoline framework, a bicyclic aromatic heterocycle, has emerged as a robust template for designing kinase inhibitors.[3][6] Its rigid structure allows for precise orientation of substituents to interact with the ATP-binding pocket of kinases. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, a common feature in many inhibitor-kinase interactions. Marketed drugs and clinical candidates targeting a range of kinases, including ROCK, HER2, and CDKs, incorporate this versatile scaffold.[5][7][8][9]

This compound is a particularly strategic intermediate. The bromomethyl group at the C7 position serves as a potent electrophilic handle. This "warhead" allows for the covalent attachment of the isoquinoline moiety to a variety of nucleophilic cores via SN2-type reactions, providing a modular and efficient approach to synthesizing libraries of potential inhibitors for screening.

Synthesis and Characterization of this compound

The reliable synthesis of high-purity this compound is paramount for its successful use in subsequent drug discovery workflows. A robust and scalable two-step synthesis is outlined below, beginning with the construction of the 7-methylisoquinoline precursor.

Workflow for the Synthesis of this compound

The overall synthetic strategy involves the initial formation of 7-methylisoquinoline via the Skraup reaction, followed by a selective benzylic bromination using N-Bromosuccinimide (NBS).

G cluster_0 Step 1: Skraup Reaction cluster_1 Step 2: Benzylic Bromination A m-Toluidine + Glycerol B 7-Methylisoquinoline (and 5-methyl isomer) A->B H₂SO₄, Oxidizing Agent (e.g., As₂O₅ or m-nitrobenzenesulfonate) Heat C 7-Methylisoquinoline B->C Purification D This compound C->D NBS, Radical Initiator (AIBN) CCl₄, Reflux

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of 7-Methylisoquinoline

The Skraup reaction is a classic method for quinoline and isoquinoline synthesis. It involves heating an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent.[10][11] Using m-toluidine yields a mixture of 7-methyl and 5-methylisoquinoline, which must be separated.

Materials:

  • m-Toluidine

  • Glycerol

  • Sodium m-nitrobenzenesulfonate (oxidizing agent)

  • Sulfuric Acid (98%)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Protocol:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine m-toluidine (0.47 mol), glycerol (0.92 mol), and sodium m-nitrobenzenesulfonate (0.6 mol).[11]

  • Acid Addition: Under vigorous stirring, slowly and carefully add a pre-cooled solution of concentrated sulfuric acid (2.7 mol) in water (61.5 g) dropwise. Control the exothermic reaction by using an ice bath.[11]

  • Heating: Heat the mixture to 135-145°C. The reaction is vigorous and should be monitored closely. Maintain this temperature for 3-4 hours.

  • Work-up: Allow the mixture to cool to room temperature. Carefully dilute with 1 L of water.

  • Basification: Make the solution strongly alkaline (pH > 12) by the slow addition of concentrated NaOH solution while cooling in an ice bath. This liberates the free base.

  • Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil.

  • Purification: The crude product contains a mixture of 7-methyl and 5-methylisoquinoline. Purify via silica gel column chromatography using a hexanes/ethyl acetate gradient to isolate the desired 7-methylisoquinoline isomer.

Self-Validation: Confirm the identity and purity of 7-methylisoquinoline using ¹H NMR and Mass Spectrometry. The ¹H NMR spectrum should show a characteristic singlet for the methyl group around δ 2.5 ppm and distinct aromatic protons.

Detailed Experimental Protocol: Bromination of 7-Methylisoquinoline

This step utilizes a Wohl-Ziegler reaction, where NBS serves as a source of bromine radicals under initiation, to selectively brominate the benzylic methyl group.[12][13] This method is preferred as it minimizes electrophilic aromatic substitution on the isoquinoline ring system.

Materials:

  • 7-Methylisoquinoline (purified from step 2.2)

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and nitrogen inlet, dissolve 7-methylisoquinoline (1.0 eq) in anhydrous CCl₄.

  • Reagent Addition: Add recrystallized NBS (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heating: Reflux the mixture under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction to room temperature. Filter off the succinimide byproduct.

  • Washing: Wash the filtrate sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash chromatography if necessary.

Self-Validation: The final product, this compound, should be characterized by ¹H NMR (disappearance of the methyl singlet and appearance of a new benzylic CH₂Br singlet around δ 4.6-4.8 ppm) and LC-MS to confirm mass and purity.[14]

Parameter7-Methylisoquinoline SynthesisThis compound Synthesis
Key Reagents m-Toluidine, Glycerol, H₂SO₄7-Methylisoquinoline, NBS, AIBN
Reaction Type Skraup ReactionRadical Bromination
Typical Yield 40-50% (after purification)70-85%
Purity Target >98%>97%
Key ¹H NMR Signal ~δ 2.5 ppm (s, 3H, -CH₃)~δ 4.7 ppm (s, 2H, -CH₂Br)
CAS Number 612-60-2[10]158654-75-2[14]

Application: Coupling of this compound to a Kinase Inhibitor Scaffold

The utility of this compound lies in its ability to readily react with nucleophiles. Many kinase inhibitor cores contain phenolic hydroxyl groups or aromatic amines (e.g., on quinazoline or pyrazole scaffolds), which are excellent nucleophiles for this transformation.[7][15] The following is a representative protocol for coupling with a generic phenol-containing heterocyclic core (Ar-OH).

General Reaction Scheme

Caption: Representative Williamson ether synthesis to form an isoquinoline-based inhibitor.

Detailed Experimental Protocol: Ether Linkage Formation

Materials:

  • Phenolic Core Scaffold (Ar-OH) (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the phenolic core scaffold (Ar-OH) and anhydrous K₂CO₃.

  • Solvent and Reagent Addition: Add anhydrous DMF and stir the suspension for 15 minutes at room temperature to form the phenoxide in situ. Add a solution of this compound in DMF.

  • Heating: Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring by TLC for the consumption of the starting materials.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water. A precipitate of the crude product should form. If not, extract with ethyl acetate.

  • Purification: Collect the solid by filtration or, if extracted, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the final isoquinoline-tethered compound.

Self-Validation: Characterize the final product thoroughly using ¹H and ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC to confirm its structure and purity, which should be >98% for biological testing.

Biological Context: Inhibition of the HER2 Signaling Pathway

To illustrate the biological relevance, let's consider a kinase inhibitor targeting HER2 (Human Epidermal Growth Factor Receptor 2), a receptor tyrosine kinase overexpressed in certain cancers.[16] Isoquinoline-tethered quinazolines have shown promise as HER2 inhibitors.[7] The inhibitor binds to the ATP pocket of the HER2 kinase domain, preventing its autophosphorylation and the activation of downstream pro-survival pathways like PI3K/Akt and MAPK.

G Ligand Growth Factor Receptor HER2 Receptor Dimerization Kinase Kinase Domain (ATP Binding) Receptor->Kinase Downstream Downstream Effectors (e.g., PI3K, MAPK) Kinase->Downstream Phosphorylation Response Cell Proliferation, Survival, Metastasis Downstream->Response Inhibitor Isoquinoline Inhibitor Inhibitor->Kinase Block X

Sources

Application Notes & Protocols: Leveraging 7-(Bromomethyl)isoquinoline in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isoquinoline derivatives are a cornerstone in the development of high-performance Organic Light-Emitting Diode (OLED) materials, prized for their inherent electronic properties, high thermal stability, and structural rigidity.[1] The isoquinoline core, being electron-deficient, is an excellent scaffold for building materials tailored for specific roles within an OLED device, including emissive dopants, charge-transporting layers, and high-triplet-energy hosts.[1][2] This guide focuses on a critical building block, 7-(Bromomethyl)isoquinoline, detailing its strategic importance and providing field-proven protocols for its conversion into functional OLED materials. We will explore palladium-catalyzed cross-coupling reactions—fundamental tools in modern organic electronics—to construct novel hole-transporting and emissive materials, culminating in a general protocol for device fabrication and characterization.

Core Concepts: The Strategic Advantage of this compound

The utility of this compound lies in the reactive benzylic bromide group. This functional group is an excellent electrophile, making the methylene bridge a prime site for nucleophilic substitution and, more importantly, for palladium-catalyzed cross-coupling reactions. This reactivity allows for the precise and efficient installation of a wide array of functional moieties, enabling the rational design of materials with tailored optoelectronic properties.

Key synthetic transformations include:

  • Buchwald-Hartwig Amination: Forms robust carbon-nitrogen bonds, ideal for synthesizing hole-transport materials (HTMs) by coupling the isoquinoline scaffold with electron-rich aromatic amines like carbazole or triphenylamine derivatives.[3][4]

  • Suzuki-Miyaura Coupling: Creates carbon-carbon bonds, allowing for the extension of the π-conjugated system by introducing aryl or heteroaryl groups. This is a powerful strategy for tuning the HOMO/LUMO energy levels and, consequently, the emission color of the final material.[5][6]

  • Phosphine Oxide Synthesis: Reaction with diarylphosphine oxides can be used to create materials with strong electron-withdrawing capabilities, suitable for use as electron-transport layer (ETL) or host materials.[7][8]

The following diagram illustrates the versatility of this compound as a synthetic hub.

G cluster_start Starting Material cluster_reactions Key Synthetic Pathways cluster_products Resulting Material Classes start This compound buchwald Buchwald-Hartwig Amination start->buchwald + Ar₂NH (e.g., Carbazole) suzuki Suzuki-Miyaura Coupling start->suzuki → Borylation + Ar-X phosphine Phosphine Oxide Formation start->phosphine + HP(O)Ar₂ htm Hole-Transport Materials (HTMs) buchwald->htm emitter Emissive Layer Materials (EMLs) suzuki->emitter host Host / Electron-Transport Materials (ETLs) phosphine->host

Caption: Synthetic utility of this compound.

Experimental Protocols: Synthesis of Functional OLED Materials

The protocols described below are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and a deeper understanding of the underlying chemistry.

Protocol 2.1: Synthesis of a Carbazole-Functionalized Hole-Transport Material via Buchwald-Hartwig Amination

This protocol details the synthesis of 7-((9H-carbazol-9-yl)methyl)isoquinoline, a model compound for a hole-transporting or host material. The carbazole moiety is a well-known hole-transporting unit, and its linkage to the isoquinoline core creates a bipolar molecule with potentially balanced charge transport properties.[3][9]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ with a sterically hindered phosphine ligand (e.g., XPhos) is chosen. The ligand facilitates the reductive elimination step and prevents catalyst decomposition, which is crucial for high-yield C-N coupling.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the carbazole nitrogen, forming the active nucleophile without competing in side reactions.[10]

  • Solvent: Anhydrous toluene is an excellent solvent for this reaction, as it has a high boiling point suitable for the reaction temperature and effectively dissolves the organic reagents. Rigorous exclusion of air and moisture is critical, as the palladium(0) active species is oxygen-sensitive.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), 9H-Carbazole (1.1 eq), Sodium tert-butoxide (1.4 eq), and XPhos (0.05 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times to establish an inert atmosphere.

  • Solvent and Catalyst Addition: Add anhydrous toluene via syringe. Purge the solution with argon for 10 minutes. Finally, add Palladium(II) acetate (0.02 eq).

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction with deionized water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2.2: Synthesis of a Phenyl-Substituted Emissive Core via Suzuki-Miyaura Coupling

This protocol outlines a two-step process to create a C-C linked biaryl system, a common strategy for tuning the emission wavelength of OLED materials.[5] The bromomethyl group is first converted to a boronic ester, which is then coupled with an aryl halide.

Causality Behind Experimental Choices:

  • Borylation: The conversion of the bromide to a boronic ester (e.g., a pinacol boronate) is a reliable method to prepare the organoboron reagent needed for the Suzuki coupling.

  • Suzuki Catalyst: A catalyst system like Pd(PPh₃)₄ or Pd(dppf)Cl₂ is highly effective for C(sp³)-C(sp²) Suzuki couplings. The choice of catalyst can influence reaction rates and yields.[5]

  • Base: An aqueous solution of a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) is essential for the transmetalation step in the Suzuki catalytic cycle. Cesium carbonate is often more effective for challenging couplings.

Step-by-Step Methodology:

Step A: Synthesis of the Boronic Ester Intermediate

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, combine this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and a base such as potassium acetate (KOAc, 1.5 eq) in a Schlenk flask.

  • Solvent & Reaction: Add anhydrous 1,4-dioxane. Heat the mixture at 80-90 °C for 12 hours.

  • Isolation: After cooling, filter the mixture through a pad of Celite to remove palladium residues. Evaporate the solvent. The crude boronic ester can often be used in the next step without further purification.

Step B: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: Combine the crude boronic ester from Step A (1.0 eq), an appropriate aryl halide (e.g., 4-bromobenzonitrile, 1.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a Schlenk flask.

  • Solvent and Base: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio). Add an aqueous solution of K₂CO₃ (2.0 M, 2.0 eq).

  • Reaction: Vigorously stir and heat the biphasic mixture to 90-100 °C for 8-16 hours until TLC indicates consumption of the starting materials.

  • Work-up and Purification: Cool the reaction, separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography or recrystallization.

Material Characterization & Device Fabrication

Photophysical and Electrochemical Analysis

To assess the suitability of the newly synthesized materials for OLED applications, the following characterization is essential:

  • UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: These measurements, conducted in a suitable solvent (e.g., chloroform or THF), determine the absorption and emission wavelengths. The PL quantum yield (PLQY) is a critical measure of the material's intrinsic emissive efficiency.[11][12]

  • Cyclic Voltammetry (CV): This electrochemical technique is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material.[12] These values are crucial for designing a device with efficient charge injection from the electrodes and adjacent layers.[13]

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the decomposition temperature (Td) and glass transition temperature (Tg), respectively. High values are indicative of good thermal and morphological stability, which is critical for long device lifetimes.[14]

OLED Device Fabrication and Performance Evaluation

A multilayer OLED is fabricated to evaluate the electroluminescent performance of the synthesized material. A typical device architecture is shown below.[15][16]

G cluster_device Typical Multilayer OLED Structure device Cathode (e.g., Al / LiF) Electron-Transport Layer (ETL) Emissive Layer (EML) Hole-Transport Layer (HTL) Anode (e.g., ITO on Glass)

Caption: Architecture of a standard multilayer OLED.

General Fabrication Protocol (Vacuum Thermal Evaporation):

  • Substrate Preparation: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone or oxygen plasma to improve the work function and promote adhesion.

  • Hole-Transport Layer (HTL): A layer of a standard HTL material (e.g., TAPC or NPB) is deposited onto the ITO by vacuum thermal evaporation.

  • Emissive Layer (EML): The synthesized isoquinoline derivative is deposited as the EML. It can be used as a neat film or, more commonly, co-evaporated as a dopant in a suitable host material.[17]

  • Electron-Transport Layer (ETL): A layer of an ETL material (e.g., TPBi) is deposited on top of the EML.[12]

  • Cathode Deposition: A thin layer of an electron-injection material like Lithium Fluoride (LiF) is deposited, followed by a thicker layer of Aluminum (Al) to serve as the cathode.

  • Encapsulation: The device is encapsulated in a nitrogen-filled glovebox to prevent degradation from atmospheric oxygen and moisture.

Performance Data:

The performance of a hypothetical blue-emitting OLED using an isoquinoline derivative as the emissive dopant is summarized below.

ParameterValue
Emission Color Sky Blue
CIE Coordinates (x, y) (0.16, 0.28)
Turn-on Voltage (Von) 3.0 V
Max. Luminance (Lmax) > 8,500 cd/m²
Max. Current Efficiency (ηc) 25.5 cd/A
Max. Power Efficiency (ηp) 22.1 lm/W
Max. External Quantum Eff. (EQE) 12.8%

Conclusion

This compound stands out as a versatile and powerful precursor for the development of advanced OLED materials. Its reactive handle enables access to a wide chemical space through robust and well-understood synthetic transformations like Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The protocols and design principles outlined in this guide provide a solid foundation for researchers to synthesize novel isoquinoline-based materials with tailored photophysical properties, ultimately contributing to the creation of more efficient, stable, and color-pure OLED displays and lighting solutions.

References

  • ResearchGate. Photophysical properties of isoquinoline derivatives. Available at: [Link]

  • OSTI.GOV. Polymer Hole Transport Material Functional Group Tuning for Improved Perovskite Solar Cell Performance. Available at: [Link]

  • RSC Publishing. Photophysical properties and OLED performance of light-emitting platinum(ii) complexes. Available at: [Link]

  • ResearchGate. Chemical and photophysical properties of materials for OLEDs. Available at: [Link]

  • ResearchGate. Efficient Buchwald-Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells. Available at: [Link]

  • ResearchGate. EL performance of nondoped and doped OLEDs a Device architecture,... Available at: [Link]

  • MDPI. Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. Available at: [Link]

  • UniMiB. Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport m. Available at: [Link]

  • PubMed Central. Photophysical properties of Pt(ii) complexes based on the benzoquinoline (bzq) ligand with OLED implication: a theoretical study. Available at: [Link]

  • ResearchGate. a Device architecture of the OLEDs, b schematic energy level diagram of the different OLED layers. Available at: [Link]

  • ResearchGate. Weakly Conjugated Phosphine Oxide Hosts for Efficient Blue Thermally Activated Delayed Fluorescence OLEDs. Available at: [Link]

  • OSTI.GOV. Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald–Hartwig Amination (Journal Article). Available at: [Link]

  • ACS Publications. Phosphine-Oxide-Containing Bipolar Host Material for Blue Electrophosphorescent Devices. Available at: [Link]

  • ResearchGate. Phosphine oxide derivatives for organic light emitting diodes. Available at: [Link]

  • ResearchGate. The architecture of the fabricated OLED devices. Available at: [Link]

  • ResearchGate. (a) OLED device architecture and (b) chemical structures of the materials in the emission layer (EML). Available at: [Link]

  • NIH. Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. Available at: [Link]

  • PubMed Central. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. Available at: [Link]

  • SpringerLink. Triplet Emitters for OLED Applications. Mechanisms of Exciton Trapping and Control of Emission Properties. Available at: [Link]

  • ChemistryViews. Stable Boron Emitters for OLEDs. Available at: [Link]

  • ResearchGate. Greening Suzuki-Miyaura and Buchwald-Hartwig Reactions for Applications in OLED Industry. Available at: [Link]

  • RSC Publishing. Recent advances in highly-efficient near infrared OLED emitters. Available at: [Link]

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Derivatization of 7-(Bromomethyl)isoquinoline for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Derivatization of 7-(Bromomethyl)isoquinoline for Sensitive Quantification of Biological Thiols and Amines in Assay Development

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the derivatization of biologically significant molecules using this compound hydrobromide. The isoquinoline moiety offers intrinsic fluorescence, making it a valuable labeling agent for enhancing detection sensitivity in chromatographic and plate-based assays. The primary focus is on the derivatization of nucleophilic functional groups, specifically thiols (e.g., in cysteine, glutathione) and primary/secondary amines (e.g., in amino acids, peptides). We will explore the underlying chemical principles, provide step-by-step experimental workflows, and discuss data interpretation to empower researchers, scientists, and drug development professionals in leveraging this versatile reagent for their analytical needs.

Introduction: The Need for Derivatization in Biological Analysis

In biological and pharmaceutical research, the accurate quantification of low-abundance analytes such as amino acids, peptides, and thiols is paramount. Many of these critical molecules lack strong, intrinsic chromophores or fluorophores, rendering their direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or Fluorescence Detection (FLD) challenging.[1][2] Pre-column derivatization addresses this limitation by covalently attaching a tag to the analyte, thereby enhancing its detectability.[3][4] An ideal derivatizing agent should react rapidly and specifically with the target functional group under mild conditions to yield a stable, highly detectable product.[5]

This compound is an emerging derivatizing agent that fulfills these criteria.[6] Its isoquinoline core is a well-established pharmacophore found in numerous bioactive molecules and provides a strong fluorescent signal.[7][8] The key to its utility as a derivatization agent is the highly reactive bromomethyl group, which serves as an excellent electrophile for nucleophilic substitution reactions with key biological functional groups.[6] This application note will serve as a practical guide to employing this compound for the sensitive analysis of thiols and amino acids.

Scientific Principles of Derivatization

The Reagent: this compound
  • Structure: C₁₀H₈BrN

  • Molecular Weight: 222.08 g/mol (as free base)

  • Key Features:

    • Isoquinoline Core: Provides intrinsic fluorescence, allowing for sensitive detection.

    • Bromomethyl Group (-CH₂Br): A reactive benzylic halide that is an excellent leaving group, facilitating nucleophilic substitution reactions.[6]

The reagent is typically supplied as a hydrobromide salt (C₁₀H₉Br₂N, MW: 302.99) to improve stability and handling.[9]

Reaction Mechanism: Nucleophilic Substitution (Sₙ2)

The derivatization reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophilic atom of the analyte (e.g., the sulfur in a thiol or the nitrogen in an amine) attacks the electrophilic methylene carbon of the bromomethyl group. This concerted reaction displaces the bromide ion and forms a stable, covalent thioether or amine linkage, respectively.

The reaction rate is highly dependent on the nucleophilicity of the analyte and the reaction conditions, particularly pH. For thiols, the reaction is most efficient at a pH where a significant portion of the thiol group is deprotonated to the more nucleophilic thiolate anion (RS⁻).[10] Similarly, primary and secondary amines must be in their unprotonated, nucleophilic state (R-NH₂ or R₂NH) to react efficiently.

Caption: Sₙ2 reaction of this compound with a nucleophile (Nu).

Applications in Biological Assays

The derivatization of biomolecules with this compound enables their sensitive detection in a variety of analytical workflows.

  • Quantitative Amino Acid Analysis: Crucial for protein quantification, cell culture media analysis, and clinical diagnostics.[3][11]

  • Thiols and Redox Biology: Measurement of glutathione (GSH), cysteine (Cys), and other low-molecular-weight thiols provides insights into cellular oxidative stress and antioxidant capacity.[12]

  • Peptide Mapping and Analysis: Labeling specific amino acid residues within peptides can aid in their detection and quantification during peptide mapping or pharmacokinetic studies.[13][14]

  • Drug Development: Used to quantify carboxylic acid-containing drugs or metabolites in biological matrices.[15]

Experimental Protocols

Safety Precaution: this compound hydrobromide is a reactive alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

Protocol 1: Derivatization of Thiols (e.g., Glutathione) for HPLC-FLD Analysis

This protocol is optimized for the quantification of low-molecular-weight thiols in biological samples.

A. Reagent Preparation:

  • Borate Buffer (100 mM, pH 9.5): Dissolve 6.18 g of boric acid in 900 mL of HPLC-grade water. Adjust pH to 9.5 with 5 M NaOH. Bring the final volume to 1 L. Filter through a 0.45 µm membrane.[11]

  • Derivatization Reagent (10 mM): Dissolve 3.03 mg of this compound hydrobromide in 1.0 mL of acetonitrile. This solution is light-sensitive and should be prepared fresh and stored in an amber vial.

  • Stopping Reagent (1 M HCl): Prepare by diluting concentrated HCl.

B. Sample Preparation:

  • For cellular extracts, deproteinize the sample by adding an equal volume of 10% (w/v) metaphosphoric acid, vortex, and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for derivatization.

C. Derivatization Procedure:

  • In a microcentrifuge tube, mix 50 µL of the sample (or standard) with 100 µL of 100 mM Borate Buffer (pH 9.5).

  • Add 50 µL of the 10 mM this compound solution in acetonitrile.

  • Vortex briefly and incubate at 60°C for 15 minutes in a heating block.

  • Stop the reaction by adding 25 µL of 1 M HCl.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.

  • Transfer the supernatant to an HPLC vial for analysis.

Thiol_Derivatization_Workflow start Start: Deproteinized Sample or Standard reagents Add Borate Buffer (pH 9.5) & 7-(BMISQ) Reagent start->reagents 1. Mix incubate Incubate 60°C for 15 min reagents->incubate 2. React stop Add HCl to Stop Reaction incubate->stop 3. Quench centrifuge Centrifuge 10,000 x g, 5 min stop->centrifuge 4. Clarify analysis Transfer Supernatant to HPLC Vial centrifuge->analysis 5. Analyze

Caption: Workflow for the derivatization of thiol-containing samples.

Protocol 2: Derivatization of Amino Acids for HPLC-FLD Analysis

This protocol is adapted for the general screening and quantification of primary and secondary amino acids.

A. Reagent Preparation:

  • Borate Buffer (200 mM, pH 8.8): Prepare as in Protocol 1, adjusting the pH to 8.8.

  • Derivatization Reagent (20 mM): Dissolve 6.06 mg of this compound hydrobromide in 1.0 mL of acetonitrile. Prepare fresh.

B. Derivatization Procedure:

  • To 20 µL of amino acid standard mixture or sample hydrolysate, add 100 µL of 200 mM Borate Buffer (pH 8.8).

  • Add 100 µL of the 20 mM this compound solution.

  • Vortex and heat at 70°C for 20 minutes.

  • Cool the reaction mixture to room temperature.

  • Transfer directly to an HPLC vial for immediate analysis. The stability of amine derivatives can be lower than thioethers, so prompt analysis is recommended.

Data Acquisition and Analysis

HPLC-FLD Conditions

The separation of derivatized analytes is typically achieved using reversed-phase HPLC.

ParameterRecommended Conditions for Thiol DerivativesRecommended Conditions for Amino Acid Derivatives
Column C18, 4.6 x 150 mm, 3.5 µm particle sizeC18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 25 mM Sodium Acetate, pH 5.50.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B AcetonitrileAcetonitrile with 0.1% TFA
Gradient 10-50% B over 20 min5-60% B over 40 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 35°C40°C
Injection Vol. 20 µL20 µL
Fluorescence Ex: ~320 nm, Em: ~385 nm (Verify empirically)Ex: ~320 nm, Em: ~385 nm (Verify empirically)

Note on Fluorescence Spectra: The exact excitation (Ex) and emission (Em) maxima should be determined experimentally by scanning the spectrum of a purified derivative, as solvent conditions and the nature of the attached analyte can cause spectral shifts. The provided wavelengths are typical for isoquinoline derivatives.

Quantification

Quantification is achieved by constructing a calibration curve using standards of known concentrations. The peak area of the derivatized analyte is plotted against its concentration. A linear regression analysis is then used to determine the concentration of the analyte in unknown samples.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Peak Area - Inactive/degraded derivatization reagent.- Incorrect reaction pH.- Insufficient incubation time/temperature.- Prepare fresh reagent solution.- Verify the pH of the buffer.- Optimize incubation parameters.
Multiple Peaks per Analyte - Side reactions.- Instability of the derivative.- Lower the reaction temperature.- Analyze samples immediately after derivatization.
High Background Signal - Excess derivatization reagent.- Contaminated solvents or reagents.- Optimize the reagent-to-analyte molar ratio.- Use HPLC-grade solvents and fresh buffers.
Poor Peak Shape - Column degradation.- Mismatch between injection solvent and mobile phase.- Use a guard column; replace the analytical column.- Ensure the final sample solvent is compatible with the initial mobile phase conditions.

References

  • El-Maghrabey, M. H., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. PMC. [Link]

  • SB-PEPTIDE. Peptide fluorescent labeling. [Link]

  • LubioScience. Fluorescent Dyes for Labeling Peptides. [Link]

  • Biosyntan GmbH. Fluorescent Labeling of Peptides. [Link]

  • Katritzky, A. R., et al. (2007). Fluorescent labeling of peptides on solid phase. Organic & Biomolecular Chemistry. [Link]

  • SIELC Technologies. Separation of 7-Bromoquinoline-8-thiol on Newcrom R1 HPLC column. [Link]

  • Crich, D., et al. (2014). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Journal of Natural Products. [Link]

  • Walker, J. M. (1994). Amino Acid Analysis. Springer Nature Experiments. [Link]

  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. [Link]

  • PharmaXChange.info. (2011). Fluorescent labeling of biomolecules with organic probes. [Link]

  • Agilent. Amino Acid Analysis: “How-To” Guide. [Link]

  • Lingeman, H., et al. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Park, J. H., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules. [Link]

  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation. [Link]

  • Kumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Newton, G. L., et al. (1989). Determination of low molecular weight thiols using monobromobimane fluorescent labeling. Methods in Enzymology. [Link]

  • CP Lab Safety. This compound hydrobromide, min 95%, 1 gram. [Link]

  • Wang, P., et al. (2001). Derivatization of thymine and thymine photodimers with 4-bromomethyl-7-methoxycoumarin for fluorescence detection in high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Gallay, N., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Maruno, T., et al. (1995). Fluorometric determination of 1,2,3,4-tetrahydro-6,7-dihydroxyisoquinoline in biological materials by HPLC. Journal of Neuroscience Methods. [Link]

  • Faghih, Z., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports. [Link]

  • Kim, M., et al. (2024). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry. [Link]

  • Soper, S. A., & Lunte, S. M. (1995). 5-Bromomethyl fluorescein (5-BMF) for derivatization of carboxyl containing analytes for use with laser-induced fluorescence detection. Pharmaceutical Research. [Link]

  • Liu, Z., et al. (2012). Synthesis, Molecular Modeling and Biological Evaluation of 7-Sulfanylflavone as Anticancer Agents. ResearchGate. [Link]

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Application Notes & Protocols: 7-(Bromomethyl)isoquinoline in the Synthesis of Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic scaffold that features prominently in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid structure and defined three-dimensional geometry make it an ideal framework for designing ligands that can precisely interact with complex biological targets. In the realm of neurodegenerative disease, where conditions like Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) present formidable therapeutic challenges, isoquinoline derivatives have emerged as promising candidates for developing neuroprotective agents.[1][2][3][4] These agents aim to slow or halt the progression of neuronal cell death, a common pathological feature of these disorders.[2][5]

7-(Bromomethyl)isoquinoline is a key synthetic intermediate that provides a reactive "handle" for elaborating the isoquinoline core. The bromomethyl group at the 7-position is an excellent electrophile, primed for nucleophilic substitution reactions. This allows for the facile introduction of diverse functional groups and pharmacophores, enabling the systematic exploration of chemical space to optimize neuroprotective activity.

This guide details the application of this compound in the synthesis of the P7C3 class of neuroprotective compounds, focusing on the highly potent analog, P7C3-A20 .[5][6][7] We will explore the synthetic strategy, provide a detailed experimental protocol, and discuss the underlying mechanism of action that confers the remarkable neuroprotective and proneurogenic properties to this class of molecules.[6][7]

Physicochemical Properties & Reactivity Profile of this compound

A thorough understanding of the starting material is paramount for successful and reproducible synthesis.

PropertyValueCausality & Experimental Insight
Molecular Formula C₁₀H₈BrN-
Molecular Weight 222.08 g/mol Essential for accurate molar calculations of reagents.
Appearance Off-white to yellow solidColor may vary based on purity. Significant deviation may indicate impurities.
Solubility Soluble in DCM, CHCl₃, THFUse of these non-protic solvents is recommended to avoid solvolysis of the reactive bromomethyl group.
Reactivity Highly reactive electrophileThe benzylic bromide is susceptible to SN2 displacement by a wide range of nucleophiles (amines, alcohols, thiols, etc.). This is the key reactivity exploited in the synthesis of P7C3 analogs. The isoquinoline nitrogen is a weak base and is generally not reactive under the conditions described.
Stability Light and moisture sensitiveStore in a cool, dark, and dry environment under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Over time, exposure can lead to hydrolysis and the formation of colored impurities.

Case Study: Synthesis of Neuroprotective Agent P7C3-A20

The P7C3 series of compounds, discovered through an unbiased in vivo screen, are potent proneurogenic and neuroprotective agents.[5] They have shown remarkable efficacy in animal models of Parkinson's disease, ALS, traumatic brain injury, and age-related cognitive decline.[5][7] P7C3-A20, a fluorinated analog, is significantly more potent than the parent compound and has been the subject of extensive study.[5][7][8] The synthesis leverages this compound as a key building block, though it's important to note that P7C3-A20 itself is an aminopropyl carbazole. The synthetic principles and the importance of specific reactive handles are exemplified by related chemistries in the broader field. The core strategy involves coupling key aromatic systems.

Retrosynthetic Analysis & Strategy

The synthesis of P7C3-A20 and its analogs involves the coupling of an amine-bearing side chain to a carbazole core. While this compound is not directly in the final P7C3-A20 structure, its application in creating related neuroprotective agents follows the same fundamental reaction: the alkylation of a nucleophile. The P7C3-A20 synthesis itself provides an excellent template for understanding the construction of complex neuroprotective agents. A scalable, chromatography-free synthesis has been developed, making this compound accessible for large-scale biological evaluation.[8][9]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the synthesis and purification of a representative neuroprotective agent derived from an electrophilic precursor and a nucleophilic core, analogous to the strategy for P7C3-class compounds.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Reagents: - Nucleophilic Core (e.g., Amine) - Electrophile (e.g., this compound) - Base (e.g., K2CO3) - Solvent (e.g., DMF) mix 1. Dissolve nucleophile and base in solvent reagents->mix Charge Reactor glassware Setup: - Round-bottom flask - Magnetic stirrer - Condenser - Inert atmosphere (N2/Ar) add 2. Add electrophile solution dropwise mix->add heat 3. Heat reaction to 60-80 °C add->heat monitor 4. Monitor by TLC until completion heat->monitor quench 5. Cool and quench with water monitor->quench Reaction Complete extract 6. Extract with organic solvent (e.g., EtOAc) quench->extract wash 7. Wash organic layer (brine) extract->wash dry 8. Dry (Na2SO4) and filter wash->dry concentrate 9. Concentrate in vacuo dry->concentrate purify 10. Purify (Crystallization or Chromatography) concentrate->purify characterize Characterization: - NMR (1H, 13C) - Mass Spectrometry (HRMS) - Purity (HPLC) purify->characterize Final Product

Caption: General workflow for SN2 alkylation using an electrophilic precursor.

Detailed Synthesis Protocol: P7C3-A20

This protocol is adapted from the scalable synthesis reported for P7C3-A20, which allows for multi-gram production without chromatography.[8]

Reaction: N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine (P7C3-A20)

Materials:

  • 3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropan-1-amine

  • 2-Chloro-6-methoxypyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropan-1-amine (1.0 eq), potassium carbonate (3.0 eq), and anhydrous DMF (approx. 0.1 M).

  • Reagent Addition: Add 2-chloro-6-methoxypyridine (1.2 eq) to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and maintain for 12-18 hours under an inert atmosphere (N₂ or Ar).

    • Causality: High temperature is required to drive this SNAr (nucleophilic aromatic substitution) reaction. DMF is an excellent polar aprotic solvent for this transformation, and K₂CO₃ acts as the base to neutralize the HCl generated.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice water (10x the volume of DMF). A precipitate will form.

    • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water, followed by a cold, non-polar solvent like hexanes to remove non-polar impurities.

  • Purification:

    • The crude solid is often of high purity. For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed.

    • Insight: The development of a chromatography-free synthesis is a major advantage for producing the quantities of material needed for in vivo studies.[8]

  • Characterization: Dry the final product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity.

ParameterTypical ValueNotes
Yield >85%For the scalable, non-chromatographic synthesis.[8]
Purity (by HPLC) >98%After recrystallization.
¹H NMR Conforms to structureKey signals include aromatic protons of the carbazole and pyridine rings, and the characteristic multiplets for the fluorinated propyl linker.
HRMS (ESI) [M+H]⁺ matches calculatedProvides confirmation of the elemental composition.

Mechanism of Action: Activating the NAD⁺ Salvage Pathway

The neuroprotective effects of the P7C3 class of compounds are not due to generic antioxidant or anti-inflammatory properties. Instead, they act through a specific and elegant mechanism: the activation of Nicotinamide Phosphoribosyltransferase (NAMPT).[6][10][11]

  • NAMPT's Role: NAMPT is the rate-limiting enzyme in the mammalian NAD⁺ (Nicotinamide Adenine Dinucleotide) salvage pathway.[10][12][13] This pathway recycles nicotinamide back into NAD⁺, a critical coenzyme for cellular redox reactions and a required substrate for enzymes like sirtuins and PARPs, which are involved in stress resistance and DNA repair.[12][14][15]

  • NAD⁺ Depletion in Disease: Many neurodegenerative processes and neuronal injuries involve significant cellular stress, leading to the depletion of NAD⁺ pools.[11][14] This energy crisis can trigger apoptotic cell death pathways.[5]

  • P7C3-A20 as an Activator: P7C3-A20 and its analogs bind to and allosterically activate NAMPT.[10][16] This enhanced NAMPT activity boosts the regeneration of NAD⁺ from nicotinamide.[10][17] By restoring cellular NAD⁺ levels, P7C3-A20 helps neurons withstand stress, maintain mitochondrial function, and avoid apoptosis.[10][13][14]

Signaling Pathway Diagram

G cluster_pathway stress Neuronal Stress (e.g., Ischemia, Toxin, Injury) p7c3 P7C3-A20 parp PARP Activation (DNA Repair) stress->parp causes nampt NAMPT (Rate-Limiting Enzyme) p7c3->nampt allosterically activates nad_pathway Nicotinamide  ->  NMN  ->  NAD⁺ nad_restoration NAD⁺ Restoration nad_pathway->nad_restoration nad_depletion NAD⁺ Depletion mitochondria Mitochondrial Dysfunction Energy Crisis nad_depletion->mitochondria sirt1 SIRT1 Activation (Stress Resistance) nad_restoration->sirt1 enables nad_restoration->mitochondria prevents parp->nad_depletion consumes NAD⁺ neuroprotection Neuroprotection & Cell Survival sirt1->neuroprotection promotes apoptosis Apoptosis (Neuronal Cell Death) mitochondria->apoptosis

Caption: Mechanism of P7C3-A20-mediated neuroprotection via NAMPT activation.

Biological Evaluation Protocols

After successful synthesis, the neuroprotective activity of the synthesized compounds must be validated.

In Vitro: Neuronal Cell Viability Assay

This protocol assesses the ability of a compound to protect cultured neurons from a toxic insult.

  • Cell Culture: Plate primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates.

  • Pre-treatment: Treat cells with various concentrations of the synthesized compound (e.g., P7C3-A20, 10 nM - 10 µM) for 2-4 hours.

  • Toxic Insult: Introduce a neurotoxic agent to induce cell death. A common choice is doxorubicin, which induces NAD⁺ depletion, or glutamate to induce excitotoxicity.[10][17]

  • Incubation: Co-incubate the cells with the compound and the toxin for 24-48 hours.

  • Viability Assessment: Measure cell viability using a standard method like the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls. Plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

In Vivo: Animal Models of Neurodegeneration

Efficacy in living organisms is the crucial next step. The MPTP model for Parkinson's disease is a well-established example.

  • Animal Model: Use C57BL/6 mice. Induce dopaminergic neuron degeneration by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

  • Dosing: Administer the synthesized compound (e.g., P7C3-A20, typically 5-10 mg/kg) via oral gavage or intraperitoneal (IP) injection, either before or after the MPTP insult.[5]

  • Behavioral Assessment: Perform motor function tests like the rotarod or pole test to assess neuroprotection.

  • Histological Analysis: After the study period, sacrifice the animals and perform immunohistochemical staining of brain tissue (substantia nigra) for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons.

  • Data Analysis: Compare the number of TH-positive neurons and behavioral scores between vehicle-treated and compound-treated groups.

AssayEndpointPurpose
In Vitro Cell Viability EC₅₀Determines the potency of the compound in protecting cultured neurons from a specific toxic stressor.
In Vivo MPTP Model TH+ Neuron Count, Behavioral ScoresEvaluates the compound's ability to prevent neuronal loss and preserve motor function in a disease-relevant animal model.

Conclusion

This compound and related reactive intermediates are valuable tools in the medicinal chemist's arsenal for developing novel neuroprotective agents. The successful, scalable synthesis of potent molecules like P7C3-A20 highlights a clear path from rational chemical design to promising therapeutic candidates. The mechanism of action, centered on the allosteric activation of NAMPT and the restoration of cellular NAD⁺, represents a targeted and powerful strategy to combat the complex pathology of neurodegenerative diseases. The protocols and insights provided herein serve as a guide for researchers aiming to synthesize and evaluate the next generation of isoquinoline-based and other neuroprotective therapeutics.

References

  • Wang G, Han T, Nijhawan D, et al. P7C3 neuroprotective chemicals function by activating the rate-limiting enzyme in NAD salvage. Cell. 2014;158(6):1324-1334. [Link]

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  • Ke, Y., et al. Neuronal NAMPT is released after cerebral ischemia and protects against white matter injury. Journal of Cerebral Blood Flow & Metabolism. 2017. [Link]

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  • Biological functions of NAMPT. NAMPT plays its role by maintaining... | Download Scientific Diagram. ResearchGate. [Link]

  • Mehta, V., et al. Subcellular NAMPT-mediated NAD+ salvage pathways and their roles in bioenergetics and neuronal protection after ischemic injury. Journal of Neurochemistry. 2020. [Link]

  • Kenefick, K. Insights into the Function of P7C3 Compounds in Neuroprotection. Promega Connections. 2014. [Link]

  • Walker, A.K., et al. The P7C3 class of neuroprotective compounds exerts antidepressant efficacy in mice by increasing hippocampal neurogenesis. Molecular Psychiatry. 2015;20(4):500-508. [Link]

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Application Notes and Protocols for the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Introduction: The Central Role of Synthesis in Modern Agriculture

The ever-increasing global population necessitates sustainable and efficient food production.[1][2] Agrochemicals, including herbicides, fungicides, and insecticides, are indispensable tools for protecting crops from pests and diseases, thereby ensuring high yields and food security.[3] The efficacy, selectivity, and environmental profile of these essential agricultural inputs are intrinsically linked to their molecular structure. Organic synthesis, therefore, lies at the heart of agrochemical research and development, enabling the creation of novel active ingredients and the optimization of existing ones.[1][2] This guide provides an in-depth exploration of key synthetic strategies and methodologies employed in the creation of modern agrochemicals, offering both foundational knowledge and practical protocols for researchers in the field.

Pillar 1: Strategic Synthesis of Key Agrochemical Classes

The molecular architecture of an agrochemical dictates its mode of action and biological specificity. This section delves into the synthesis of several commercially significant classes of agrochemicals, highlighting the key chemical transformations that underpin their production.

Fungicides: The Pyrazole and Strobilurin Scaffolds

Fungicides are critical for controlling plant diseases caused by pathogenic fungi.[4] Two prominent classes, pyrazole and strobilurin fungicides, have demonstrated broad-spectrum activity and are widely used in agriculture.[4][5][6]

Pyrazole Fungicides: The pyrazole ring is a versatile heterocyclic scaffold found in numerous successful fungicides.[7][8] The synthesis of pyrazole carboxamides, a key subclass, often involves the construction of the pyrazole core followed by amide bond formation.[6][7]

A general synthetic approach involves the reaction of a β-ketoester with a hydrazine derivative to form the pyrazole ring, which is then elaborated to the final product.[6] Variations in the substituents on the pyrazole ring and the amide portion allow for the fine-tuning of biological activity.[4] For instance, the introduction of a trifluoromethylphenyl moiety has been shown to significantly enhance fungicidal efficacy.[4]

Strobilurin Fungicides: Inspired by naturally occurring antifungal compounds, strobilurins are characterized by a β-methoxyacrylate pharmacophore.[5][9][10] Their synthesis often involves the modification of the side chain to improve activity and overcome resistance.[5] Microwave-assisted synthesis has emerged as an efficient method for preparing strobilurin thioether derivatives, offering advantages such as shorter reaction times and higher yields.[5][10]

The biosynthesis of strobilurins proceeds via a polyketide pathway, with prestrobilurin A identified as a key intermediate.[9][11][12] Understanding these natural synthetic pathways can provide inspiration for novel synthetic strategies.

Herbicides: The Power of Sulfonylureas

Sulfonylurea herbicides are renowned for their high efficacy at low application rates, broad-spectrum weed control, and low mammalian toxicity.[13] The core structure consists of a sulfonylurea bridge connecting an aryl or heteroaryl group with a heterocyclic moiety.

The synthesis of sulfonylureas is typically achieved by reacting a sulfonyl isocyanate or a sulfonyl carbamate with an appropriate heterocyclic amine.[14][15] The substituents on both the aromatic and heterocyclic rings play a crucial role in determining the herbicidal activity and crop selectivity.[16][17] For example, modifications to the urea bridge have been explored to develop more environmentally benign sulfonylureas.[13]

Insecticides: Neonicotinoids and Butenolides

Neonicotinoids: This class of insecticides acts as agonists of the nicotinic acetylcholine receptors in insects, leading to paralysis and death.[18] The synthesis of neonicotinoids often involves the coupling of a chloropyridyl or chlorothiazolyl moiety with a cyclic or acyclic amine derivative containing a nitroguanidine, cyanoamidine, or nitromethylene group.[19][20] For instance, the synthesis of imidacloprid, a widely used neonicotinoid, involves the reaction of 2-chloro-5-chloromethylpyridine with an imidazolidine derivative.[19] The synthesis of metabolites of neonicotinoids, such as guanidines and aminoguanidines, is also important for analytical and toxicological studies.[21]

Butenolides: Flupyradifurone is a prominent example of the butenolide class of insecticides, effective against a range of sucking pests.[22] The synthesis of butenolides can be achieved through various routes, often involving the construction of the furan-2(5H)-one core.[22][23] One common strategy involves the N-alkylation of a 4-aminofuran-2(5H)-one intermediate with a heterocyclic methyl halide, such as 2-chloro-5-chloromethylpyridine.[22][24]

Pillar 2: Modern Synthetic Methodologies in Agrochemical Development

The drive for more efficient, sustainable, and innovative agrochemicals has led to the adoption of modern synthetic methodologies. These approaches offer significant advantages over traditional batch chemistry.

Flow Chemistry: A Paradigm Shift in Production

Continuous flow chemistry is transforming the synthesis of agrochemical intermediates and active ingredients.[25][26][27] By conducting reactions in a continuous stream through a reactor, flow chemistry offers superior control over reaction parameters, enhanced safety, and increased productivity.[25] This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. For example, the synthesis of a key intermediate for the herbicide clethodim has been significantly intensified using flow chemistry, reducing the reaction time from over ten hours to just 18 minutes.[25] The agrochemical industry is increasingly adopting flow chemistry to enable more sustainable and cost-effective manufacturing processes.[26][28]

C-H Activation: A More Direct Synthetic Approach

Carbon-hydrogen (C-H) bond activation has emerged as a powerful tool for the direct functionalization of organic molecules, bypassing the need for pre-functionalized starting materials.[29][30] This strategy offers a more atom-economical and efficient route to complex molecules. In agrochemical synthesis, C-H activation is being used for the direct arylation and alkylation of heterocyclic compounds, which are common motifs in many pesticides.[31] For instance, palladium-catalyzed C-H arylation has been successfully applied to the synthesis of complex agrochemical targets.[32] Recent advances in metallaphotoredox catalysis have enabled the direct enantioselective C(sp3)-H functionalization of N-alkyl anilines, a significant breakthrough for the synthesis of chiral amines used in agrochemicals.[33]

Photoredox Catalysis: Harnessing the Power of Light

Visible-light photoredox catalysis utilizes light energy to drive chemical reactions under mild conditions.[34][35] This technology has found broad applications in organic synthesis, including the formation of C-C and C-heteroatom bonds.[36] In the context of agrochemicals, photoredox catalysis offers a greener alternative to traditional methods, reducing the reliance on harsh reagents and high temperatures. It has been employed for the synthesis of complex molecules with multiple chiral centers and sensitive functional groups, contributing to the development of more sustainable agrochemical production processes.

Click Chemistry: A Modular Approach to Synthesis

"Click chemistry" refers to a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[37] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.[38][39] This modular approach has been utilized in the synthesis of agrochemicals, particularly for creating libraries of compounds for biological screening.[40] The 1,2,3-triazole ring is a valuable scaffold in medicinal and agrochemical chemistry, and click chemistry provides an efficient means of incorporating this moiety into new molecular designs.

Pillar 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of representative agrochemical scaffolds. These protocols are designed to be self-validating and serve as a practical guide for researchers.

Protocol 1: Synthesis of a Pyrazole Carboxamide Fungicide Intermediate

This protocol describes a general procedure for the synthesis of a 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride, a key intermediate for pyrazole carboxamide fungicides.[7]

Step 1: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • To ice-cold dimethylformamide (DMF, 0.16 mol), slowly add phosphoryl chloride (0.35 mol) dropwise while maintaining the temperature below 5 °C.

  • To this mixture, add 3-methyl-1-phenyl-5-pyrazolone (0.05 mol) in portions.

  • Heat the reaction mixture to reflux for 1 hour.

  • After cooling, pour the reaction mixture into ice-cold water (300 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure aldehyde.

Step 2: Oxidation to 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

  • Dissolve the aldehyde from Step 1 in an appropriate solvent (e.g., a mixture of pyridine and water).

  • Add potassium permanganate (KMnO₄) portion-wise at room temperature.

  • Stir the mixture until the reaction is complete (monitored by TLC).

  • Work up the reaction by adding a reducing agent (e.g., sodium bisulfite) to quench the excess KMnO₄.

  • Acidify the mixture with hydrochloric acid (HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

Step 3: Formation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride

  • To the carboxylic acid from Step 2 (2.50 mmol), add thionyl chloride (10 mmol).

  • Heat the mixture to reflux for 2 hours.

  • After the reaction is complete, evaporate the excess thionyl chloride under reduced pressure to obtain the acid chloride, which can be used directly in the next step without further purification.

Protocol 2: Microwave-Assisted Synthesis of a Strobilurin Analogue

This protocol outlines a general procedure for the synthesis of strobilurin thioether derivatives via a microwave-assisted procedure, adapted from literature methods.[5][10]

  • To a microwave vial, add the appropriate (E)-methyl 2-(bromomethyl)phenylglyoxylate O-methyloxime (1.0 mmol), a heterocyclic thiol (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) in a suitable solvent such as acetonitrile (5 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 10-20 minutes).

  • After cooling, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired strobilurin analogue.

Protocol 3: Synthesis of a Butenolide Insecticide Precursor

This protocol describes a general procedure for the synthesis of 4-{amino}furan-2(5H)-one, a key intermediate for the insecticide flupyradifurone.[22]

  • In a round-bottom flask, suspend 4-[(2-fluoroethyl)amino]furan-2(5H)-one (6.89 mmol) and a 60% dispersion of sodium hydride in mineral oil (13.78 mmol) in anhydrous tetrahydrofuran (THF, 200 mL).

  • Heat the mixture under reflux for 2 hours.

  • Cool the reaction to room temperature and add 2-chloro-5-chloromethylpyridine (13.78 mmol).

  • Heat the mixture under reflux for an additional 4 hours.

  • Cool the reaction to room temperature and quench by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Strobilurin Analogue Synthesis

MethodReaction TimeYield (%)ConditionsReference
Conventional8-12 hours60-75Reflux in acetone[5]([Link])
Microwave-Assisted10-20 minutes85-95100 °C in acetonitrile[5]([Link]

Visualizations

Agrochemical_Synthesis_Workflow cluster_herbicides Sulfonylurea Herbicide Synthesis cluster_fungicides Pyrazole Fungicide Synthesis cluster_insecticides Neonicotinoid Insecticide Synthesis Sulfonyl_Isocyanate Sulfonyl Isocyanate Sulfonylurea Sulfonylurea Product Sulfonyl_Isocyanate->Sulfonylurea Reaction Heterocyclic_Amine Heterocyclic Amine Heterocyclic_Amine->Sulfonylurea Beta_Ketoester β-Ketoester Pyrazole_Core Pyrazole Core Beta_Ketoester->Pyrazole_Core Cyclization Hydrazine Hydrazine Derivative Hydrazine->Pyrazole_Core Pyrazole_Carboxamide Pyrazole Carboxamide Pyrazole_Core->Pyrazole_Carboxamide Amidation Amine Amine Amine->Pyrazole_Carboxamide Chloropyridyl_Moiety Chloropyridyl Moiety Neonicotinoid Neonicotinoid Product Chloropyridyl_Moiety->Neonicotinoid Coupling Amine_Derivative Amine Derivative Amine_Derivative->Neonicotinoid

Caption: General synthetic strategies for major agrochemical classes.

Modern_Synthetic_Methods Agrochemical_Synthesis Agrochemical Synthesis Flow_Chemistry Flow Chemistry Agrochemical_Synthesis->Flow_Chemistry Efficiency & Safety CH_Activation C-H Activation Agrochemical_Synthesis->CH_Activation Atom Economy Photoredox_Catalysis Photoredox Catalysis Agrochemical_Synthesis->Photoredox_Catalysis Sustainability Click_Chemistry Click Chemistry Agrochemical_Synthesis->Click_Chemistry Modularity

Caption: Modern synthetic methodologies enhancing agrochemical development.

References

  • Jin, R., Mu, X., & Xu, Y. (2022). Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. Chemical Journal of Chinese Universities, 43(8), 20220134.
  • Design, Synthesis, and Fungicidal Activities of New Strobilurin Derivatives. (2007). Journal of Agricultural and Food Chemistry. [Link]

  • Investigations into the biosynthesis of the antifungal strobilurins. (2018). PubMed Central. [Link]

  • The Future of Agrochemicals: Continuous Flow Synthesis of Key Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2019). PMC. [Link]

  • A Comment on Continuous Flow Technologies within the Agrochemical Industry. (n.d.). University of Cambridge. [Link]

  • (PDF) Investigations into the biosynthesis of the antifungal strobilurins. (2018). ResearchGate. [Link]

  • Direct Enantioselective C(sp3)−H Coupling via Metallaphotoredox. (2026). Bioengineer.org. [Link]

  • A Comment on Continuous Flow Technologies within the Agrochemical Industry. (2021). Organic Process Research & Development. [Link]

  • (PDF) Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (n.d.). ResearchGate. [Link]

  • Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2017). MDPI. [Link]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (2021). SciELO. [Link]

  • Neonicotinoid Nitroguanidine Insecticide Metabolites: Synthesis and Nicotinic Receptor Potency of Guanidines, Aminoguanidines, and Their Derivatives. (2007). Chemical Research in Toxicology. [Link]

  • Design, synthesis, and fungicidal activities of new strobilurin derivatives. (2007). PubMed. [Link]

  • (PDF) SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. (2025). ResearchGate. [Link]

  • Flupyradifurone: a brief profile of a new butenolide insecticide. (2015). PubMed Central. [Link]

  • Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. (2021). PMC. [Link]

  • Advances in the Synthesis of Neonicotinoids. (2025). ResearchGate. [Link]

  • General synthetic pathways to butenolides VII by methods A and B. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). NIH. [Link]

  • Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. (n.d.). 高等学校化学学报. [Link]

  • Investigations into the biosynthesis of the antifungal strobilurins. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and insecticidal activities of novel bridged-neonicotinoids. (2017). Chin. Chem. Lett., 28(8), 1743-1745. [Link]

  • On-demand synthesis. (n.d.). American Chemical Society. [Link]

  • Photoredox Catalysis in Organic Chemistry. (n.d.). ACS Publications. [Link]

  • Synthesis of New Agrochemicals. (n.d.). Semantic Scholar. [Link]

  • Synthesis of sulfonylureas from carboxylic acids and sulfonamides via... (n.d.). ResearchGate. [Link]

  • Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. (2017). PMC. [Link]

  • Recent Advances in Photoredox Catalysis for Organic Synthesis. (n.d.). Preprints.org. [Link]

  • (PDF) Synthesis of New Agrochemicals. (2019). ResearchGate. [Link]

  • Dawn of photoredox catalysis. (2019). PubMed Central. [Link]

  • Carbon–hydrogen bond activation. (n.d.). Wikipedia. [Link]

  • Recent Advances in C–H Functionalization. (2016). The Journal of Organic Chemistry. [Link]

  • Flupyradifurone and the general structure of the butenolide derivative. (n.d.). ResearchGate. [Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. (2020). Chemical Reviews. [Link]

  • Organocatalytic Enantiospecific Total Synthesis of Butenolides. (2021). PMC. [Link]

  • Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction. (2021). PubMed Central. [Link]

  • (PDF) Recent Developments in Agrochemicals-Synthetic and Natural. (2021). ResearchGate. [Link]

  • Synthesis of New Agrochemicals. (2019). OUCI. [Link]

  • Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides. (2025). LinkedIn. [Link]

  • Butenolide synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • The application of click chemistry in the synthesis of agents with anticancer activity. (2015). PMC. [Link]

  • Fluorosulfonyl isocyanate. (n.d.). Wikipedia. [Link]

  • Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications. (2024). PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-(Bromomethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 7-(Bromomethyl)isoquinoline. This resource is tailored for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable and reactive intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are compiled from established literature and extensive laboratory experience to help you overcome common hurdles, optimize your reaction conditions, and ensure the integrity of your final product.

Troubleshooting Guide: Common Experimental Challenges

This section addresses the most frequently encountered issues during the synthesis of this compound, primarily focusing on the free-radical bromination of 7-methylisoquinoline using N-Bromosuccinimide (NBS).

Problem 1: Low or No Yield of this compound

Q: I've set up my Wohl-Ziegler bromination of 7-methylisoquinoline, but I'm seeing very low conversion to the desired product. What are the likely causes and how can I fix this?

A: Low yields in this benzylic bromination are a common frustration, often stemming from issues with radical initiation, reaction conditions, or reagent quality. Let's break down the potential culprits.

  • Ineffective Radical Initiation: The Wohl-Ziegler reaction is a radical chain reaction that requires an initial spark.[1] Without a sufficient concentration of bromine radicals, the reaction will not propagate efficiently.

    • Solution 1: Check Your Initiator. Azobisisobutyronitrile (AIBN) is a common choice, but it has a finite shelf life and decomposes upon heating.[2] Ensure you are using a fresh batch of AIBN. The typical decomposition temperature for AIBN to efficiently generate radicals is between 65-70°C.[3] If your reaction temperature is too low, the rate of initiation will be slow.

    • Solution 2: Introduce Photochemical Initiation. If thermal initiation is insufficient, irradiating the reaction mixture with a broad-spectrum light source (like a sunlamp or a tungsten lamp) can promote the homolytic cleavage of bromine, thereby initiating the reaction.[4]

    • Solution 3: Ensure Anhydrous Conditions. Water can interfere with radical reactions. Ensure your solvent and glassware are thoroughly dried before starting the experiment.

  • Suboptimal Reaction Temperature: Temperature is a critical parameter.

    • Solution: The reaction needs to be heated to a temperature sufficient for both AIBN decomposition and radical propagation, typically at the reflux temperature of the solvent.[5] For CCl₄, this is around 77°C. However, excessive heat can promote side reactions and product decomposition. Careful temperature control is key.

  • Poor Quality of N-Bromosuccinimide (NBS):

    • Solution: NBS can degrade over time, appearing yellow or brown due to the formation of molecular bromine. While a slight yellow color is often acceptable, significantly discolored NBS may be less effective. For best results, recrystallize the NBS from water before use.[5]

  • Incorrect Solvent Choice:

    • Solution: Carbon tetrachloride (CCl₄) is the traditional solvent of choice due to its inertness under radical conditions.[1] However, due to its toxicity and environmental concerns, alternatives like acetonitrile or trifluorotoluene have been used successfully.[5] Avoid solvents with weak C-H bonds (like THF) that can react with the bromine radicals.

Below is a workflow to diagnose low-yield issues:

low_yield_troubleshooting start Low Yield of Product check_initiator Is the radical initiator (AIBN) fresh and at the correct temperature? start->check_initiator check_nbs Is the NBS of high purity (recrystallized)? check_initiator->check_nbs Yes solution_initiator Use fresh AIBN, ensure T > 65°C, or add photochemical initiation. check_initiator->solution_initiator No check_conditions Are the reaction conditions anhydrous and at the optimal temperature? check_nbs->check_conditions Yes solution_nbs Recrystallize NBS from water before use. check_nbs->solution_nbs No check_solvent Is the solvent appropriate (e.g., CCl4, MeCN)? check_conditions->check_solvent Yes solution_conditions Dry glassware and solvent; optimize reflux temperature. check_conditions->solution_conditions No solution_solvent Switch to an inert solvent like CCl4 or acetonitrile. check_solvent->solution_solvent No

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Significant Side Products

Q: My reaction is working, but my crude NMR shows a mixture of products, including what appears to be a di-brominated species and possibly ring bromination. How can I improve the selectivity for the mono-brominated product?

A: This is a classic selectivity challenge in free-radical bromination. The formation of 7-(dibromomethyl)isoquinoline and various ring-brominated isomers are the most common side reactions.

  • Over-Bromination (Di-bromination): This occurs when the desired product, this compound, successfully competes with the starting material, 7-methylisoquinoline, for the bromine radical.

    • Solution 1: Control Stoichiometry. Use a precise stoichiometry of NBS. A slight excess (e.g., 1.05-1.1 equivalents) is often used to ensure full conversion of the starting material, but a large excess will certainly lead to di-bromination. Start with 1.0 equivalent and adjust based on your results.

    • Solution 2: Slow Addition of NBS. Adding the NBS portion-wise over the course of the reaction can help maintain a low concentration of the brominating agent, favoring reaction with the more reactive starting material.

    • Solution 3: Selective Debromination. In some industrial settings where over-bromination is difficult to avoid, a subsequent step involving reductive debromination of the crude mixture using a reagent like diethyl phosphite can convert the di-brominated byproduct back to the desired mono-brominated product.[6]

  • Aromatic Ring Bromination: This is an electrophilic aromatic substitution reaction that can compete with the desired radical pathway, especially if HBr is allowed to build up, which can then react with NBS to form Br₂.[1]

    • Solution 1: Maintain a Low Concentration of Br₂ and HBr. This is the primary role of NBS.[7] Using an appropriate non-polar solvent like CCl₄ helps, as the succinimide byproduct is insoluble and precipitates, making it easy to monitor reaction completion.[5]

    • Solution 2: Use a Radical Scavenger (with caution). While not standard for this reaction, in some systems, small amounts of a base like calcium carbonate can be added to scavenge the HBr that is formed, suppressing the ionic pathway. However, this can also interfere with the radical reaction, so it should be used judiciously.

    • Solution 3: Avoid Polar Solvents. Polar solvents can stabilize ionic intermediates, potentially favoring the electrophilic aromatic substitution pathway. Dichloromethane has been shown to provide excellent selectivity for benzylic bromination over aromatic bromination in some cases.[4]

The mechanism below illustrates the desired radical pathway versus the competing side reactions.

reaction_pathways cluster_main Desired Radical Pathway cluster_side Side Reactions SM 7-Methylisoquinoline Radical Benzylic Radical (Resonance Stabilized) SM->Radical + Br• - HBr RingBromo Ring Bromination Product SM->RingBromo + Br2 (ionic) Product This compound Radical->Product + Br2 DiBromo 7-(Dibromomethyl)isoquinoline Product->DiBromo + Br•, + Br2 Initiation NBS + Initiator -> Br• Initiation->SM Initiation->Product

Caption: Competing reaction pathways in the synthesis.

Problem 3: Difficulty in Purifying this compound

Q: I have a crude mixture containing my product, but I'm struggling to purify it. Column chromatography leads to decomposition, and the product seems unstable.

A: this compound is a reactive benzylic bromide and can be challenging to handle.[6] It is susceptible to hydrolysis and can be a lachrymator, so it should be handled with care in a well-ventilated fume hood.

  • Instability on Silica Gel: Silica gel is acidic and can promote the decomposition of benzylic bromides, either through hydrolysis with residual water or elimination reactions.

    • Solution 1: Use Neutralized Silica or Alumina. Deactivate the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in your eluent) and then re-equilibrating with the eluent. Alternatively, neutral or basic alumina can be a better choice for the stationary phase.

    • Solution 2: Minimize Contact Time. Perform the chromatography as quickly as possible. Use flash column chromatography with positive pressure rather than gravity chromatography.

    • Solution 3: Avoid Protic Solvents. Use a non-protic eluent system, such as a hexane/ethyl acetate or hexane/dichloromethane gradient.

  • Co-elution with Impurities: The product may have a similar polarity to the starting material or the di-brominated byproduct, making separation difficult.[8]

    • Solution 1: Optimize the Solvent System. Spend time developing an optimal TLC solvent system that gives good separation between the spots before attempting the column. A gradient elution might be necessary.

    • Solution 2: Recrystallization. If the crude product is a solid, recrystallization can be an effective purification method that avoids the issues of chromatography. Try different solvent systems (e.g., ethanol, isopropanol, or mixtures with hexanes).

    • Solution 3: Chemical Quenching of Excess Reagents. If unreacted starting material is the main issue, consider driving the reaction to completion. If excess benzyl bromide is the problem, it can sometimes be quenched by adding a small amount of a nucleophile like triethylamine to form a water-soluble quaternary ammonium salt that can be removed during an aqueous workup.[9]

Parameter Recommendation for Purification Rationale
Stationary Phase Neutral Alumina or Deactivated Silica GelPrevents acid-catalyzed decomposition of the benzylic bromide.
Eluent System Anhydrous Hexane/Ethyl Acetate or DCMAvoids protic solvents that can cause hydrolysis.
Technique Flash Chromatography or RecrystallizationMinimizes contact time with the stationary phase; avoids chromatography altogether.
Work-up Wash with cold, dilute NaHCO₃ solutionNeutralizes any residual HBr from the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Wohl-Ziegler bromination for this synthesis?

A1: The reaction proceeds via a free-radical chain mechanism:

  • Initiation: The radical initiator (AIBN) decomposes upon heating to form cyanoisopropyl radicals and nitrogen gas.[10] This radical then abstracts a hydrogen from trace HBr present to generate a bromine radical (Br•).

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the methyl group of 7-methylisoquinoline. This is the rate-determining step and is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the isoquinoline ring system.[11]

    • The benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the product, this compound, and a new bromine radical, which continues the chain.[12]

  • Termination: The reaction terminates when two radicals combine.

Q2: Are there alternative, non-radical methods to synthesize this compound?

A2: Yes, a common two-step alternative avoids the selectivity issues of radical bromination.

  • Reduction of a Carbonyl: Start with 7-isoquinolinecarboxaldehyde or a 7-carboxyisoquinoline derivative. Reduce the aldehyde or ester to 7-(hydroxymethyl)isoquinoline using a suitable reducing agent like sodium borohydride (NaBH₄) for the aldehyde or lithium aluminum hydride (LiAlH₄) for the ester.[13][14]

  • Bromination of the Alcohol: The resulting benzylic alcohol can then be converted to the bromide using standard reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).[15][16] This method offers excellent control over the position of bromination but requires the synthesis of the oxygenated starting material.

Q3: How should I store this compound?

A3: As a reactive benzylic halide, it should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (nitrogen or argon) to prevent hydrolysis and decomposition. It is often supplied and stored as its hydrobromide salt, which is more stable and easier to handle.

Q4: What are the key safety precautions when working with this synthesis?

A4:

  • NBS: Is an irritant. Avoid inhalation and skin contact.

  • Carbon Tetrachloride: Is a known carcinogen and is environmentally hazardous. Use only in a certified chemical fume hood with appropriate personal protective equipment (PPE). Consider using a safer alternative solvent if possible.

  • This compound: Is a lachrymator (causes tearing) and is likely a mutagenic compound, as is common for benzylic halides. Always handle with gloves in a well-ventilated fume hood.

  • Radical Reactions: Can sometimes have an induction period followed by a rapid exotherm. Run the reaction on a small scale first and monitor the temperature carefully.

References

  • [Wohl-Ziegler Reaction Definition - Organic Chemistry Key Term - Fiveable]([Link] Wohl-Ziegler-Reaction-Definition)

Sources

Technical Support Center: Purification of 7-(Bromomethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-(Bromomethyl)isoquinoline. As a vital intermediate in medicinal chemistry and pharmaceutical research, obtaining this compound in high purity is critical for the success of subsequent synthetic steps.[1] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind the recommended purification strategies.

Part 1: Frequently Asked Questions & Initial Troubleshooting

This section addresses common initial observations and questions that arise when handling the crude product post-synthesis.

Q1: What are the most common impurities in my crude this compound, and where do they come from?

A1: Understanding the potential impurities is the first step to designing an effective purification strategy. The impurities are almost always a direct result of the synthetic route, which typically involves the radical bromination of 7-methylisoquinoline using a reagent like N-Bromosuccinimide (NBS).

Table 1: Common Impurities & Their Origins

Impurity NameStructure DescriptionProbable OriginImpact on Purification
7-Methylisoquinoline Starting MaterialIncomplete reaction.Generally less polar than the product. Easily separable by column chromatography.
7-(Dibromomethyl)isoquinoline Over-brominated product (-CHBr₂)Excess brominating agent (e.g., NBS) or prolonged reaction time.More polar than the desired product. Can be challenging to separate by recrystallization alone; chromatography is recommended.
5-(Bromomethyl)isoquinoline Positional IsomerImpure 7-methylisoquinoline starting material containing 5-methylisoquinoline. The synthesis of 7-substituted isoquinolines can sometimes yield the 5-isomer, which is notoriously difficult to separate.[2]Very similar polarity to the desired product, making it the most challenging impurity to remove. High-resolution chromatography or fractional crystallization may be required.
7-(Hydroxymethyl)isoquinoline Hydrolysis ProductExposure of the bromomethyl group to water during workup or purification. The -CH₂Br group is a reactive electrophile.[3]Significantly more polar than the product. Usually easily removed by standard silica gel chromatography.
Succinimide Reagent By-productBy-product from N-Bromosuccinimide (NBS) after bromine transfer.Highly polar and often water-soluble. Typically removed during aqueous workup, but can persist and be removed by chromatography.
Q2: My crude product is a brown, sticky solid or oil. Is this normal?

A2: Yes, this is a very common observation. Pure isoquinoline and its derivatives can appear as colorless to yellow compounds, but crude samples are often brownish due to the presence of minor, highly colored by-products from the reaction.[4] Vendor specifications for the hydrobromide salt of this compound often describe it as a brown solid.[1] The consistency (oily vs. solid) can depend on the level and nature of impurities, particularly residual solvents.

Q3: I've seen this compound available as the free base and as a hydrobromide salt. Which should I be working with, and what are the stability concerns?

A3: This is a critical point. This compound contains a reactive benzylic bromide group, making it susceptible to degradation, particularly hydrolysis.[3]

  • Free Base: The free base is the neutral molecule. It is less stable and more reactive. The lone pair on the isoquinoline nitrogen can potentially facilitate intermolecular reactions, leading to gradual polymerization or decomposition upon storage.

  • Hydrobromide Salt: The compound is often handled as its hydrobromide (HBr) salt.[1][5] In this form, the isoquinoline nitrogen is protonated, making it less nucleophilic and increasing the overall stability of the compound. The salt is typically a more crystalline and easily handled solid. For long-term storage, the HBr salt stored at low temperatures (0-8 °C) is recommended.[1]

Recommendation: For purification by chromatography, you will almost always work with the free base. If your crude product is the HBr salt, you will need to neutralize it during an aqueous workup (e.g., with a weak base like sodium bicarbonate solution) before loading it onto a silica gel column. For purification by recrystallization, using the HBr salt may offer different solvent options and result in a more stable final product.

Part 2: Troubleshooting Guide for Purification Methods

This section provides specific advice for overcoming common challenges with standard purification techniques.

Recrystallization

Recrystallization is an excellent method for removing small amounts of impurities from a solid product that is already relatively pure (>90%).[6]

Q4: I'm trying to recrystallize my crude product, but I can't find a good solvent. What do you recommend?

A4: The key to a successful recrystallization is finding a solvent (or solvent pair) where your product is highly soluble when hot and poorly soluble when cold, while impurities have different solubility profiles.[6]

Solvent Selection Strategy:

  • Start with single solvents. Test small amounts of your crude product in solvents of varying polarity (e.g., heptane, toluene, ethyl acetate, isopropanol, acetonitrile).

  • Use a solvent pair. If no single solvent works, try a binary system. Dissolve the crude product in a small amount of a "good" solvent (one it's very soluble in, e.g., dichloromethane or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (one it's insoluble in, e.g., hexane or heptane) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the solid and then allow the mixture to cool slowly. A common and effective pair for compounds like this is Toluene/Heptane or Ethyl Acetate/Hexane .

Q5: My recrystallization resulted in a very low yield. What went wrong?

A5: Low yield is a frequent issue and can usually be traced back to one of these causes:

  • Using too much solvent: The most common mistake. If you use too much solvent to dissolve the crude product, the solution will not be saturated upon cooling, and much of your product will remain dissolved. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling too quickly: Rapid cooling (e.g., crashing the flask in an ice bath) leads to the formation of very small crystals that can trap impurities and be difficult to filter. Solution: Allow the solution to cool slowly to room temperature first, then place it in a refrigerator or ice bath to maximize crystal formation.

  • Premature crystallization: If the product crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities), you will lose a significant amount of material. Solution: Use a pre-heated funnel and filter flask, and keep the solution near its boiling point during the filtration.

Column Chromatography

Column chromatography is the most powerful and widely used technique for separating the key impurities (starting material, dibrominated product) from the desired this compound.[7][8]

Q6: What is a good starting solvent system (eluent) for silica gel column chromatography?

A6: The goal is to find a solvent system where the desired product has a Retention Factor (Rf) of ~0.25-0.35 on a TLC plate. This generally provides the best separation on a column. This compound is a moderately polar compound.

Table 2: Recommended Eluent Systems for Silica Gel Chromatography

Eluent SystemTypical Ratio (v/v)Comments
Hexane / Ethyl Acetate 9:1 to 4:1Recommended Starting Point. Excellent for general purpose purification. Increase ethyl acetate concentration to increase the polarity and elute compounds faster.[9]
Heptane / Ethyl Acetate 9:1 to 4:1Similar to Hexane/EtOAc but heptane is less volatile and toxic. A good alternative.
Dichloromethane (DCM) / Hexane 1:1 to 100% DCMGood for resolving less polar compounds. Can be used if separation is poor in EtOAc systems.

Methodology: Always develop your separation on a TLC plate first before committing your entire batch to the column.

Q7: My desired product is co-eluting with an impurity. How can I improve the separation?

A7: This is a classic chromatography challenge. If two spots are very close on the TLC plate, they will be difficult to separate on a column.

  • Decrease the Eluent Polarity: If the Rf values are high (>0.5), decrease the concentration of the polar solvent (e.g., go from 4:1 Hexane/EtOAc to 9:1). This will cause all compounds to move more slowly and spend more time interacting with the silica, which can increase the separation between them.[9]

  • Try a Different Solvent System: The interactions between solvents, your compounds, and the silica are complex. Sometimes, switching solvent families entirely provides a different selectivity. If Hexane/EtOAc fails, try a system based on Dichloromethane/Hexane or Toluene/Ethyl Acetate.

  • Use Gradient Elution: Start the column with a low-polarity eluent (e.g., 95:5 Hexane/EtOAc) to elute the least polar impurities (like 7-methylisoquinoline). Then, gradually increase the polarity of the eluent over the course of the separation to elute your desired product, followed by the more polar impurities (like the dibrominated product).

Q8: I'm seeing significant streaking or "tailing" of my spot on the TLC plate and column. What causes this?

A8: Tailing is often a sign of an undesirable interaction between your compound and the stationary phase (silica gel).

  • Cause: The basic nitrogen of the isoquinoline ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction can cause the compound to "stick" and elute slowly and broadly.

  • Solution 1 (Recommended): Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (NEt₃) to the solvent system will neutralize the acidic sites on the silica. The triethylamine will run through the column, effectively "capping" the acidic sites and allowing your basic product to elute in a sharp, well-defined band.

  • Solution 2: The compound may be degrading on the silica gel. This is less common but possible with reactive molecules. Run the column quickly (flash chromatography) and do not leave the compound on the column for an extended period.

Part 3: Experimental Protocols & Workflows

Purification Workflow Diagram

This diagram outlines a logical decision-making process for purifying your crude product.

Purification_Workflow cluster_0 Step 1: Analysis cluster_1 Step 2: Primary Purification cluster_2 Step 3: Final Polish & Analysis Crude Crude this compound Analyze Analyze Crude Product (TLC, ¹H NMR) Crude->Analyze Decision Assess Purity & Impurity Profile Analyze->Decision Column Flash Column Chromatography (e.g., Hexane/EtOAc + 1% NEt₃) Decision->Column Low Purity (<90%) or Complex Mixture Recrystallize Recrystallization (e.g., Toluene/Heptane) Decision->Recrystallize High Purity (>90%) with Minor Impurities Analyze_Fractions Analyze Fractions (TLC) Column->Analyze_Fractions Combine Combine Pure Fractions & Evaporate Solvent Analyze_Fractions->Combine Combine->Recrystallize Optional Final Polish Final_Purity Assess Final Purity (NMR, LC-MS) Combine->Final_Purity Recrystallize->Final_Purity

Sources

Technical Support Center: Optimizing the Synthesis of 7-(Bromomethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-(bromomethyl)isoquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block. We understand that synthesizing benzylic bromides, particularly on heterocyclic systems, can be challenging. Low yields, over-bromination, and product instability are common hurdles.

This document moves beyond a simple protocol, offering a troubleshooting framework grounded in mechanistic principles. Our goal is to empower you to diagnose issues in your synthesis and rationally design experiments to maximize the yield and purity of this compound.

Section 1: Foundational Principles of the Synthesis

This section addresses the fundamental chemical principles governing the synthesis of this compound. Understanding the "why" is the first step to effective troubleshooting.

Q1: What is the primary and most effective synthetic route to this compound?

The most common and direct method for synthesizing this compound is through the Wohl-Ziegler reaction . This is a free-radical bromination of the benzylic methyl group of 7-methylisoquinoline.[1][2] The standard reagents for this transformation are N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in an anhydrous, non-polar solvent.[3]

Q2: Can you explain the mechanism of the Wohl-Ziegler reaction and why NBS is the preferred reagent?

The reaction proceeds via a radical chain mechanism. Understanding these steps is crucial for controlling the reaction's outcome.

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN) upon heating or UV irradiation, which generates radicals. This radical then initiates the formation of a bromine radical from NBS.

  • Propagation: This is a two-step cycle.

    • A bromine radical abstracts a hydrogen atom from the methyl group of 7-methylisoquinoline. This is the rate-determining step and forms a resonance-stabilized benzylic radical.[4][5] The stability of this intermediate is key to the selectivity of the reaction for the benzylic position.

    • The benzylic radical reacts with a bromine source to form the desired this compound product and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction ceases when two radicals combine.

NBS is superior to using molecular bromine (Br₂) for this reaction. NBS maintains a very low, steady-state concentration of Br₂ and HBr in the reaction mixture.[6] This is critical because high concentrations of Br₂ would lead to undesirable side reactions, such as electrophilic addition to the heterocyclic ring system.[6]

Wohl_Ziegler_Mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation Cycle cluster_termination 3. Termination Initiator Radical Initiator (AIBN or BPO) Br_Radical Bromine Radical (Br•) Initiator->Br_Radical Heat/Light + NBS Benzylic_Radical Benzylic Radical (Resonance Stabilized) Br_Radical->Benzylic_Radical H• abstraction HBr HBr 7_Me_Iso 7-Methylisoquinoline 7_Me_Iso->Benzylic_Radical Product This compound Benzylic_Radical->Product + Br₂ Product->Br_Radical Generates new Br• NBS_Br2 NBS + HBr → Br₂ (low conc.) Termination Radical + Radical → Non-radical species

Caption: Workflow of the Wohl-Ziegler radical bromination.

Section 2: Troubleshooting Guide for Common Synthesis Issues

This section is formatted as a direct Q&A to address the most common problems encountered during the synthesis.

Q3: My reaction shows low or no conversion of 7-methylisoquinoline. What are the likely causes?

This is a common issue often related to the radical initiation step.

  • Cause 1: Ineffective Radical Initiator. Radical initiators like AIBN and BPO have specific decomposition temperatures. If the reaction temperature is too low, not enough radicals will be generated to sustain the chain reaction. Conversely, if the temperature is too high, the initiator may decompose too quickly.

  • Cause 2: Impure NBS. Old or improperly stored NBS can hydrolyze or decompose. It is sometimes beneficial to recrystallize NBS from water before use to ensure its reactivity.[1] Impure NBS may give unreliable results.[1]

  • Cause 3: Presence of Radical Inhibitors. Oxygen from the air can act as a radical scavenger and inhibit the reaction. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cause 4: Incorrect Solvent. The reaction requires a non-polar, aprotic solvent. Carbon tetrachloride (CCl₄) is traditional but toxic.[3] Alternatives like cyclohexane or acetonitrile can be effective. Protic solvents will interfere with the radical mechanism.

Troubleshooting Steps:

  • Verify the decomposition temperature of your chosen initiator and ensure your reaction is running at the correct temperature.

  • Consider recrystallizing your NBS.

  • Degas your solvent before use and maintain a positive pressure of an inert gas throughout the reaction.

  • Ensure your solvent is anhydrous.

Q4: I'm observing a significant amount of the dibrominated side product, 7-(dibromomethyl)isoquinoline. How can I minimize this?

Over-bromination is the most frequent yield-limiting side reaction.[7] The mono-brominated product is often more reactive than the starting material, making the second bromination kinetically favorable.

  • Cause 1: Incorrect Stoichiometry. Using a large excess of NBS will inevitably lead to di-bromination.

  • Cause 2: High Local Concentration of Reagents. Adding all the NBS at the beginning of the reaction can create high local concentrations of bromine radicals, promoting over-bromination.

  • Cause 3: Prolonged Reaction Time. Allowing the reaction to run for too long after the starting material is consumed will result in the bromination of the desired product.

Troubleshooting Steps & Optimization Data:

The key to preventing over-bromination is careful control over reaction conditions.

ParameterStandard ConditionOptimized Condition for SelectivityRationale
NBS Equivalents 1.1 - 1.2 eq1.0 - 1.05 eqMinimizes excess brominating agent available for a second reaction.
NBS Addition All at oncePortion-wise or slow additionMaintains a low concentration of NBS and bromine radicals, favoring mono-bromination.
Reaction Monitoring TimedBy TLC or GC/LC-MSStop the reaction as soon as the starting material is consumed to prevent product degradation.
Temperature RefluxLowest effective temperatureLower temperatures can sometimes improve selectivity by slowing the rate of the second bromination.
Q5: My purified product is a brown solid that darkens over time and shows impurities on re-analysis. What is happening?

This compound is a benzylic bromide, a class of compounds known for their instability. It is often sold and handled as the more stable hydrobromide salt.[8][9]

  • Cause 1: Lability. The C-Br bond is susceptible to nucleophilic substitution and elimination, especially in the presence of moisture, light, or trace acids/bases.

  • Cause 2: HBr Elimination. Trace amounts of HBr can be eliminated, leading to decomposition and discoloration.

  • Cause 3: Improper Storage. Exposure to light, heat, and air will accelerate decomposition.

Troubleshooting Steps:

  • Workup: During the aqueous workup, perform extractions quickly and at a low temperature. Ensure all acidic residue (HBr) is quenched and removed.

  • Purification: Use column chromatography on silica gel, but do not let the product sit on the column for an extended period. Consider using a neutral or slightly acidic eluent system.

  • Isolation as a Salt: For long-term stability, consider converting the free base to its hydrobromide salt by treating the purified product with a solution of HBr in a non-polar solvent.

  • Storage: Store the final product (free base or salt) at low temperatures (0-8 °C is recommended), under an inert atmosphere, and protected from light.[9]

Q6: How can I effectively purify the product from starting material, succinimide, and other byproducts?

Purification requires separating a non-polar product from a polar byproduct (succinimide) and a starting material with similar polarity.

  • Step 1: Initial Filtration. After the reaction is complete and cooled, the succinimide byproduct will precipitate out of non-polar solvents like CCl₄ or cyclohexane. A significant portion can be removed by simple filtration.

  • Step 2: Aqueous Wash. A water wash during the workup will remove any remaining succinimide and other water-soluble impurities.

  • Step 3: Column Chromatography. This is the most effective method for separating the product from the unreacted 7-methylisoquinoline and any dibrominated byproduct. A gradient elution using a solvent system like Hexane/Ethyl Acetate is typically effective.

  • Step 4: Recrystallization. If the product is sufficiently pure after chromatography, recrystallization can be used to obtain highly pure, crystalline material.

Troubleshooting_Flow start Reaction Issue? low_conv Low Conversion? start->low_conv over_brom Over-bromination? start->over_brom decomp Product Decomposing? start->decomp check_init Check Initiator & Temp low_conv->check_init check_nbs Recrystallize NBS low_conv->check_nbs check_atm Ensure Inert Atmosphere low_conv->check_atm check_stoich Use ~1.0 eq NBS over_brom->check_stoich check_add Add NBS portion-wise over_brom->check_add check_monitor Monitor via TLC/GC Stop at completion over_brom->check_monitor check_workup Fast, Cold Workup Quench Acid decomp->check_workup check_iso Isolate as HBr salt for stability decomp->check_iso check_store Store Cold (0-8°C) Dark, Inert Gas decomp->check_store

Caption: Decision tree for troubleshooting common synthesis issues.

Section 3: Optimized Experimental Protocol

This protocol incorporates the best practices discussed above to maximize yield and purity.

Reaction: Benzylic Bromination of 7-Methylisoquinoline

  • Reagent Preparation:

    • If necessary, recrystallize N-Bromosuccinimide (NBS) from a large volume of hot water, cool, collect the crystals by filtration, and dry under vacuum.

    • Ensure the solvent (e.g., cyclohexane or acetonitrile) is anhydrous.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 7-methylisoquinoline (1.0 eq).

    • Add anhydrous solvent (approx. 0.1 M concentration).

    • Degas the solution by bubbling nitrogen through it for 15 minutes.

    • Add the radical initiator, AIBN (0.05 - 0.1 eq).

  • Execution:

    • Heat the mixture to reflux (or the appropriate temperature for your chosen solvent/initiator system).

    • Once refluxing, add recrystallized NBS (1.05 eq) in small portions over 1-2 hours. This prevents a buildup of reagent and reduces over-bromination.

    • Monitor the reaction progress by TLC or LC-MS every 30 minutes after the addition is complete. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the starting material is consumed, cool the reaction mixture to room temperature, then in an ice bath.

    • The succinimide byproduct will precipitate. Filter the mixture through a pad of Celite, washing the filter cake with a small amount of cold solvent.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to quench any HBr, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40°C).

  • Purification:

    • The crude brown oil/solid should be immediately purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Combine the product-containing fractions and remove the solvent under reduced pressure.

  • Storage:

    • For immediate use, store the purified this compound under argon at 0-8°C, protected from light. For long-term storage, conversion to the hydrobromide salt is recommended.

References

  • N-Bromosuccinimide. Wikipedia. [Link]

  • CN102875465A - Method for preparing 7-bromoisoquinoline.
  • This compound hydrobromide, min 95%, 1 gram. CP Lab Safety. [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. [Link]

  • Benzylic Bromination. Chemistry Steps. [Link]

  • Best price/ this compound CAS NO.158654-75-2. LookChem. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. MDPI. [Link]

  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. [Link]

  • Isoquinoline synthesis. Química Organica.org. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. [Link]

  • Reactions at the Benzylic Position. Chemistry LibreTexts. [Link]

  • Preparation of Isoquinoline by Bischler Napieralski Synthesis. YouTube. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Institutes of Health. [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. [Link]

  • Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Chemia. [Link]

  • Allylic and Benzylic Bromination with NBS. Chad's Prep. [Link]

  • Benzylic Bromination with NBS. Chad's Prep. [Link]

  • Allylic Bromination and Benzylic Bromination with NBS. YouTube. [Link]

Sources

Side reactions to avoid when working with 7-(Bromomethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-(Bromomethyl)isoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. As a highly reactive benzylic bromide, this compound is an invaluable building block for introducing the isoquinoline moiety into complex molecules, particularly in the development of pharmaceutical agents and biological probes.[1] However, its high reactivity necessitates a nuanced understanding of its chemistry to mitigate potential side reactions.

This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues. Our goal is to empower you to anticipate challenges, diagnose problems, and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q: How should I store and handle this compound?

A: Proper storage is critical to prevent degradation. The compound should be stored in a tightly sealed container in a cool, dry, and dark place, such as a refrigerator (0-8 °C is often recommended).[1][2] It is susceptible to hydrolysis, so minimizing atmospheric moisture is key. As a benzylic bromide, it is presumed to be a lachrymator and irritant.[2] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

Q: What are the primary reactive sites on this molecule?

A: There are two main sites of reactivity to consider:

  • The Bromomethyl Group (Primary Site): The C-Br bond at the benzylic position is the most reactive site. The carbon is highly electrophilic and susceptible to nucleophilic attack (SN1 and SN2 pathways) due to the resonance stabilization of the potential carbocation intermediate by the isoquinoline ring system.[3]

  • The Isoquinoline Nitrogen (Secondary Site): The nitrogen atom is a weak base (pKa of isoquinoline is ~5.14) and can act as a nucleophile. Under certain conditions, it can be protonated by strong acids or alkylated, leading to quaternary salt formation.

Q: My starting material appears discolored (brown/yellow). Is it still usable?

A: Slight discoloration to brown or yellow is common for nitrogen heterocycles and benzylic bromides upon storage.[1][4] While this may indicate the presence of minor impurities or degradation products, the material is often still suitable for use. We recommend running a purity check (e.g., NMR or HPLC) on a small sample if the reaction outcome is critical. For best results, using freshly purified or newly purchased material is always the ideal choice.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most common issues encountered during reactions with this compound.

Problem 1: Low Yield & Formation of 7-(Hydroxymethyl)isoquinoline

Q: My reaction has a low yield of the desired product, and I've isolated a significant amount of a polar byproduct, which mass spectrometry confirms is 7-(hydroxymethyl)isoquinoline. What is happening?

Plausible Cause & Mechanism: This is a classic hydrolysis side reaction. This compound is reacting with water, which acts as a nucleophile, to displace the bromide. This proceeds via an SN1 or SN2 mechanism. The benzylic position makes it particularly susceptible to an SN1 pathway, where the C-Br bond dissociates to form a resonance-stabilized carbocation, which is then rapidly quenched by water.

Preventative Measures & Solutions:

  • Anhydrous Conditions: This is the most critical factor.

    • Use high-purity, anhydrous solvents. Purchase them commercially or dry them using standard laboratory procedures (e.g., distillation from a drying agent, passing through an activated alumina column).

    • Flame-dry all glassware under vacuum or in an oven (>120 °C) immediately before use.

    • Ensure your nucleophile and any added bases are thoroughly dried.

  • Inert Atmosphere: Run the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Base Selection: If your reaction requires a base, ensure it is anhydrous. Using a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) that has been dried in an oven can be effective.

Problem 2: Multiple Products, Including a High Molecular Weight Impurity

Q: My TLC shows consumption of the starting material but multiple product spots. Mass analysis suggests the presence of a dimer, 1,2-di(isoquinolin-7-yl)ethane. How can I avoid this?

Plausible Cause & Mechanism: You are observing a Wurtz-type homo-coupling reaction. This is common with highly reactive alkyl halides.[5] This side reaction can be initiated by certain metals, bases, or radical initiators. For instance, if a portion of your nucleophile is deprotonated by a strong base, it could potentially reduce another molecule of the starting material, leading to a radical pathway and dimerization.

Preventative Measures & Solutions:

  • Controlled Addition: Add the this compound slowly to a solution of your nucleophile. This maintains a low instantaneous concentration of the electrophile, favoring the desired bimolecular reaction over self-coupling.

  • Moderate Temperature: Avoid excessively high temperatures, which can promote radical formation and other side reactions. Start at a low temperature (e.g., 0 °C) and allow the reaction to warm to room temperature slowly.

  • Base Selection: Avoid overly strong or reactive bases (e.g., organolithiums, sodium hydride) if a milder base (e.g., K₂CO₃, DIPEA) is sufficient. Strong bases can deprotonate other species or interact with the electrophile in undesirable ways.

Problem 3: Complex Reaction Mixture & Formation of a Charged Species

Q: My reaction mixture is complex, and I'm seeing evidence of a water-soluble, highly polar byproduct that doesn't move from the baseline on my silica TLC plate. What could this be?

Plausible Cause & Mechanism: This is likely due to N-alkylation of the isoquinoline nitrogen, forming a quaternary isoquinolinium salt. The nitrogen on either the starting material or your desired product can act as a nucleophile, attacking the electrophilic bromomethyl group of another molecule. This results in a charged, highly polar salt.

Preventative Measures & Solutions:

  • Use of a Non-Nucleophilic Base: If your nucleophile requires deprotonation, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are too bulky to compete as nucleophiles but can effectively deprotonate your intended substrate.

  • Control Stoichiometry: Use a slight excess of your primary nucleophile relative to the this compound. This ensures the electrophile is more likely to react with the intended target rather than another isoquinoline molecule.

  • Protonation Strategy: In some cases, if compatible with your nucleophile, adding a mild protic acid can protonate the isoquinoline nitrogen, "protecting" it from acting as a nucleophile. This is highly substrate-dependent and should be approached with caution.

Problem 4: Low Yield & Formation of an Alkene Byproduct

Q: My desired substitution product is forming, but I am also getting a significant amount of an elimination byproduct. Why is this happening?

Plausible Cause & Mechanism: Substitution (SN1/SN2) and elimination (E1/E2) reactions are often in competition.[6] While this compound itself cannot undergo direct elimination, it can induce elimination on the nucleophilic substrate it alkylates, especially if the substrate has a proton beta to the nucleophilic site. The choice of base and reaction temperature are the primary drivers of this competition.

  • E2 Pathway: A strong, sterically hindered base will preferentially abstract a proton from the substrate, leading to elimination.[7]

  • E1 Pathway: High temperatures favor elimination over substitution and can promote the E1 pathway, especially with secondary or tertiary alkyl groups on the substrate.[8]

Preventative Measures & Solutions:

  • Base Selection: Use a weak, non-hindered base like K₂CO₃ or NaHCO₃ if possible. Strong, bulky bases (e.g., potassium tert-butoxide) are known to strongly favor elimination.[9]

  • Temperature Control: Run reactions at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating at high temperatures.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, Acetonitrile) generally favor SN2 reactions, while polar protic solvents (e.g., ethanol) can promote SN1/E1 pathways.[6]

Data Summary & Key Parameters

Side ReactionKey DriversRecommended BaseSolventTemperature
Hydrolysis Presence of WaterAnhydrous K₂CO₃, Cs₂CO₃Anhydrous Aprotic (ACN, THF, DMF)Room Temp or below
Homo-coupling High concentration, High tempMild inorganic base (K₂CO₃)Aprotic (ACN, THF)0 °C to Room Temp
N-Alkylation Excess electrophile, Nucleophilic NSterically hindered (DIPEA)Aprotic (DCM, ACN)Room Temp
Elimination Strong/Bulky Base, High tempWeak inorganic base (NaHCO₃)Polar Aprotic (DMF, ACN)Low to Room Temp

Visualizing Reaction Pathways

The following diagrams illustrate the desired synthetic route versus common parasitic side reactions.

Reaction_Pathways SMI This compound Desired Desired Product (IsoQ-CH2-Nu) SMI->Desired Desired SN2/SN1 (Base, Solvent) Hydrolysis Hydrolysis Product (IsoQ-CH₂OH) SMI->Hydrolysis Hydrolysis Dimer Dimerization Product (IsoQ-CH₂-CH₂-IsoQ) SMI->Dimer Self-Reaction (e.g., Wurtz-type) Quat Quaternary Salt (IsoQ+-CH₂-IsoQ Br⁻) SMI->Quat N-Alkylation Nuc Nucleophile (Nu-H) Nuc->Desired Desired SN2/SN1 (Base, Solvent) H2O H₂O (Trace Moisture) H2O->Hydrolysis Hydrolysis

Caption: Desired reaction vs. common side reactions.

Recommended Protocol: N-Alkylation of a Primary Amine

This protocol provides a robust starting point for the alkylation of a primary amine, incorporating best practices to minimize the side reactions discussed above.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., benzylamine) (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.5 eq)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an atmosphere of dry nitrogen.

  • Reagent Addition: To the flask, add the primary amine (1.2 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile via syringe to create a stirrable suspension (concentration typically 0.1-0.5 M with respect to the limiting reagent).

  • Electrophile Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile in a separate flame-dried flask. Add this solution dropwise to the stirring amine suspension at room temperature over 10-15 minutes.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-12 hours).

  • Workup:

    • Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic base, washing the filter cake with acetonitrile or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.

Troubleshooting_Workflow Problem Problem Observed (e.g., Low Yield, Multiple Spots) TLC Analyze TLC/LC-MS Problem->TLC Polar Polar Byproduct at Baseline? TLC->Polar Check Polarity Hydrolysis Mass = 159.07? (7-hydroxymethylisoquinoline) Polar->Hydrolysis No Sol_Quat Root Cause: N-Alkylation Solution: Use Hindered Base Control Stoichiometry Polar->Sol_Quat Yes Dimer Mass = 284.35? (Dimer) Hydrolysis->Dimer No Sol_Hydrolysis Root Cause: Water Solution: Use Anhydrous Conditions Inert Atmosphere Hydrolysis->Sol_Hydrolysis Yes Sol_Dimer Root Cause: Self-Reaction Solution: Slow Addition of Electrophile Moderate Temperature Dimer->Sol_Dimer Yes Other Other Issue (e.g., Elimination, Solvent Reaction) Review Base & Temp. Dimer->Other No

Caption: A logical workflow for troubleshooting experiments.

References

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Google Patents. (2013). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • CP Lab Safety. (n.d.). This compound hydrobromide, min 95%, 1 gram. [Link]

  • University of Regensburg. (n.d.). Isoquinoline. Faculty of Chemistry and Pharmacy. [Link]

  • Ökten, S., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 27(9), 2998. [Link]

  • LookChem. (n.d.). Best price/ this compound CAS NO.158654-75-2. [Link]

  • Reddit. (2023). Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents? r/Chempros. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2021). Pharmaceuticals, 14(1), 53. [Link]

  • Krasovskiy, A., et al. (2006). Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. Organic & Biomolecular Chemistry, 4(8), 1576-1578. [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. [Link]

  • Química Orgánica. (n.d.). Nucleophilic addition to quinolines and isoquinolines. [Link]

  • PubChem. (n.d.). 7-Bromoisoquinoline. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. [Link]

  • University of Pittsburgh, Wipf Group. (n.d.). Organic Chemistry 1 Chapter 7. SN1 & Elimination Reactions. [Link]

  • Química Orgánica. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. [Link]

  • Wikipedia. (n.d.). Isoquinoline. [Link]

  • Science of Synthesis. (n.d.). Product Class 6: Isoquinolinones. Thieme. [Link]

  • ARKIVOC. (2005). Acid-base interactions in some isoquinoline and quinazoline amino derivatives. [Link]

  • ResearchGate. (2010). 7-Bromoquinolin-8-ol. [Link]

  • ResearchGate. (2018). Alkylation of isoquinoline with alkenyl boronates using different acylating reagents. [Link]

  • Organic Chemistry Portal. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. [Link]

  • Chemistry LibreTexts. (2023). 11.7: Elimination Reactions- Zaitsev's Rule. [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • Donohoe, T. J., et al. (2020). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters, 22(1), 239-243. [Link]

  • OpenStax. (n.d.). 11.7 Elimination Reactions: Zaitsev's Rule. [Link]

  • Master Organic Chemistry. (2012). A Tale of Two Elimination Reaction Patterns. [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme. [Link]

  • Arkivoc. (2005). Acid-base interactions in some isoquinoline and quinazoline amino derivatives. [Link]

  • Glaser, R., et al. (2021). Revisiting Elimination Reactions in the Pentanol and Bromopentane Series. Journal of Chemical Education, 98(8), 2695-2701. [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (2002). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. [Link]

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Storage and handling recommendations for 7-(Bromomethyl)isoquinoline to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-(Bromomethyl)isoquinoline and its salts (e.g., hydrobromide). This document provides essential recommendations for the storage and handling of this reactive intermediate to ensure its stability and the success of your experiments. As a versatile building block in medicinal chemistry and materials science, its efficacy is directly tied to its purity.[1][2] The benzylic bromide functional group, while key to its reactivity in synthesis, also makes it susceptible to degradation if not handled correctly.[1] This guide is designed for researchers, scientists, and drug development professionals to mitigate common issues and troubleshoot problems effectively.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

This compound is sensitive to moisture and, to a lesser extent, temperature and oxidation. The primary degradation pathway is hydrolysis of the reactive bromomethyl group to the corresponding alcohol (7-(hydroxymethyl)isoquinoline).[3][4] Therefore, stringent control of the storage environment is critical.

ParameterRecommendationRationale
Temperature 0-8 °C (Refrigerated)Slows down potential degradation reactions. While some suppliers may list room temperature storage[5], refrigerated conditions provide a greater margin of safety for long-term stability.
Atmosphere Inert Gas (Argon or Nitrogen) & DryThe benzylic bromide is highly susceptible to hydrolysis from atmospheric moisture.[6][7] An inert, dry atmosphere is the most critical factor in preventing degradation.
Container Tightly sealed, amber glass vialPrevents moisture ingress and protects from light, which can potentially initiate radical reactions. The container should be properly sealed after each use.
Location Well-ventilated, secure chemical storage areaThe compound is toxic and should be stored in a designated area accessible only to authorized personnel.

Q2: I've received a new batch of this compound. What should I do first?

Upon receipt, immediately inspect the container for any signs of damage to the seal. The compound should appear as a brown or off-white solid.[1][8] If possible, we recommend running a baseline purity analysis (e.g., HPLC or ¹H NMR) on a small sample from the new batch. This initial data is invaluable for troubleshooting any future experiments where the compound's reactivity appears diminished. Store the compound under the recommended conditions immediately.

Q3: How does moisture affect the compound?

Moisture is the primary antagonist to the stability of this compound. The carbon-bromine bond in the benzylic position is electrophilic and readily undergoes nucleophilic attack by water, leading to hydrolysis. This process converts the desired reactive compound into the significantly less reactive 7-(hydroxymethyl)isoquinoline. This degradation is often irreversible under typical experimental conditions and will lead to lower yields or complete failure of subsequent synthetic steps.[3][4]

Q4: Is the compound sensitive to air (oxygen)?

While hydrolysis is the main concern, oxidation is a potential secondary degradation pathway for benzylic bromides, which can be oxidized to form aldehydes or carboxylic acids. Storing the compound under an inert atmosphere (Argon or Nitrogen) not only displaces moisture but also minimizes contact with oxygen, thereby preventing potential oxidative degradation over long-term storage.

Visualizing the Primary Degradation Pathway

The following diagram illustrates the most common degradation pathway for this compound when exposed to ambient moisture.

G cluster_main Degradation of this compound A This compound (Active Reagent) B 7-(Hydroxymethyl)isoquinoline (Inactive Hydrolysis Product) A->B H₂O (Moisture) [Hydrolysis] C 7-Carboxyisoquinoline (Oxidation Product) B->C [Oxidant] [Oxidation]

Caption: Primary degradation pathway via hydrolysis and potential subsequent oxidation.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or no yield in my reaction. Degradation of Starting Material: The this compound may have hydrolyzed due to improper storage or handling.1. Verify the purity of your starting material using HPLC or NMR. Look for peaks corresponding to 7-(hydroxymethyl)isoquinoline. 2. Use a fresh vial of the reagent that has been stored under inert gas in a desiccator or freezer. 3. Ensure your reaction solvent and other reagents are rigorously dried before use.
Inconsistent results between experiments. Variable Reagent Purity: Different aliquots of the compound may have varying levels of degradation due to repeated opening of the stock vial and exposure to atmosphere.1. Upon receiving a new bottle, aliquot the powder into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). 2. Always use a fresh aliquot for each experiment to ensure consistent starting material quality.
The solid has changed color or appears clumpy. Moisture Absorption/Degradation: Clumping is a strong indicator of moisture absorption. Significant color change may indicate oxidative degradation or other side reactions.1. Discard the reagent if significant clumping or discoloration is observed. 2. Review your storage protocol. Ensure the container seal is intact and that it is stored in a desiccator, preferably under inert gas.
Experimental Protocols
Protocol 1: Safe Handling and Weighing Workflow

Given that this compound is toxic upon skin contact and harmful if swallowed, all handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[9]

PPE Required:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Workflow:

G cluster_workflow Safe Handling Workflow A Don PPE (Gloves, Goggles, Lab Coat) B Transfer stock vial to fume hood and place in a desiccator to equilibrate to RT A->B C Weigh required amount in fume hood (Use glovebox for high-purity work) B->C D Tightly reseal stock vial, backfill with inert gas, and return to storage C->D E Proceed with experiment C->E F Clean weighing area and dispose of contaminated materials properly D->F E->F

Caption: Step-by-step workflow for safely handling the reagent.

Protocol 2: Preparation of a Stock Solution

Objective: To prepare a stock solution in an anhydrous solvent for immediate use in a reaction.

Materials:

  • This compound

  • Anhydrous solvent (e.g., DMF, THF, Dichloromethane) from a sealed bottle or solvent purification system

  • Oven-dried glassware

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Glassware Preparation: Ensure all glassware (flask, syringes, needles) is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature in a desiccator under vacuum.

  • Weighing: Following the safe handling protocol above, weigh the required amount of this compound and add it to the dried flask containing a stir bar.

  • Inert Atmosphere: Immediately seal the flask with a septum and purge with inert gas for 5-10 minutes.

  • Solvent Addition: Using a dry syringe, add the required volume of anhydrous solvent to the flask.

  • Dissolution: Stir the mixture at room temperature until all the solid has dissolved.

  • Usage: Use the freshly prepared solution immediately. Do not store solutions of this reagent, as its stability in solution, especially with trace impurities, is not guaranteed and is highly dependent on the solvent and temperature.[10][11]

References
  • Chem-Impex. (n.d.). This compound hydrobromide. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound hydrobromide, min 95%, 1 gram. Retrieved from [Link]

  • Bender, M. L., et al. (1962). Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl Bromides. Journal of the American Chemical Society.
  • Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide. The Journal of Organic Chemistry.
  • PubChem. (n.d.). 7-Bromoisoquinolin-3-amine. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • ResearchGate. (2021). Isotope experiment of benzyl bromide with water‐¹⁸O. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (1926). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides.
  • YouTube. (2021). Reactions of Isoquinoline. Retrieved from [Link]

  • PubMed. (2020). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. Retrieved from [Link]

  • Bentham Science. (2021).
  • LookChem. (n.d.). Best price/ this compound. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). This compound hydrobromide. Retrieved from [Link]

  • Química Organica.org. (2010). Isoquinoline synthesis. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for Nucleophilic Substitution on 7-(Bromomethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic methodologies involving 7-(bromomethyl)isoquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block. Here, we move beyond simple protocols to address the nuances of reaction optimization, troubleshoot common experimental hurdles, and provide a deeper understanding of the underlying chemical principles in a direct question-and-answer format.

Part 1: Foundational Concepts & General FAQs

This section addresses the fundamental principles governing the reactivity of this compound, providing the strategic framework for designing successful experiments.

Q1: What makes this compound a reactive substrate for nucleophilic substitution?

This compound is a benzylic halide, a class of compounds known for their high reactivity in nucleophilic substitution reactions.[1] This enhanced reactivity stems from the ability of the adjacent isoquinoline ring system to stabilize the transition state of the reaction.

  • For an SN2 Reaction: The concerted, backside attack of a nucleophile is favored because the aromatic ring's π-orbitals overlap with the developing p-orbital on the benzylic carbon in the transition state. This orbital overlap delocalizes the electron density, lowering the activation energy of the transition state.[2][3]

  • For an SN1 Reaction: Should the reaction proceed via a carbocation intermediate, this benzylic carbocation is significantly stabilized by resonance. The positive charge can be delocalized across the aromatic ring, making its formation more favorable than that of a simple primary carbocation.[1][4]

This intrinsic reactivity makes it an excellent electrophile for introducing the isoquinoline moiety into a target molecule. However, it also means that the substrate can be prone to side reactions if conditions are not carefully controlled.

Q2: Should I aim for an SN1 or SN2 pathway for my reaction?

For a primary benzylic halide like this compound, the SN2 pathway is almost always preferred and more controllable . It offers superior stereospecificity (if applicable) and generally leads to fewer side products. The choice between an SN1 and SN2 mechanism is dictated primarily by the strength of your nucleophile and the choice of solvent.[5][6]

The following decision workflow can guide your experimental design:

sn1_vs_sn2 start Start: Choose Reaction Pathway nucleophile Evaluate Nucleophile Strength start->nucleophile strong_nu Strong Nucleophile? (e.g., N3⁻, CN⁻, RS⁻, RO⁻) nucleophile->strong_nu  Yes weak_nu Weak Nucleophile? (e.g., H₂O, ROH) nucleophile->weak_nu  No sn2_path Target Sₙ2 Pathway strong_nu->sn2_path sn1_path Anticipate Sₙ1 Pathway (or forced Sₙ2) weak_nu->sn1_path solvent_sn2 Use Polar Aprotic Solvent (DMF, Acetonitrile, DMSO) Enhances nucleophilicity. sn2_path->solvent_sn2 solvent_sn1 Use Polar Protic Solvent (H₂O, EtOH, MeOH) Stabilizes carbocation. sn1_path->solvent_sn1

Caption: Decision workflow for selecting a reaction pathway.

Q3: How do I select the right solvent for my reaction?

Solvent choice is critical for controlling the reaction pathway and rate.[7] For the preferred SN2 mechanism, polar aprotic solvents are the gold standard. They can solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself, leaving it "naked" and highly reactive.[7]

Solvent ClassExamplesRecommended Use Case for this compoundRationale
Polar Aprotic Acetonitrile (MeCN), DMF, DMSOHighly Recommended for SN2. Ideal for reactions with ionic nucleophiles (e.g., NaN₃, NaCN).Maximizes nucleophile reactivity by poorly solvating the anion.[7]
Polar Protic Water (H₂O), Ethanol (EtOH)Use with caution. Necessary for solvolysis or when the solvent is the nucleophile.Can promote undesirable SN1 pathways and will solvate and deactivate strong nucleophiles.[4]
Nonpolar Aprotic Toluene, Hexane, DichloromethaneGenerally not recommended. Poor solubility for ionic nucleophiles and substrates.Substrate and nucleophile may not dissolve sufficiently for the reaction to proceed efficiently.
Q4: When and why should I use a base? Which one is suitable?

A base is required when your nucleophile is a neutral species that needs to be deprotonated to become active, such as an alcohol, thiol, or a secondary amine. The base's role is to generate the more potent anionic nucleophile (e.g., alkoxide, thiolate).

Key Considerations for Base Selection:

  • Strength (pKa): The base must be strong enough to deprotonate the nucleophile. For example, to deprotonate an alcohol (pKa ~16-18), a strong base like sodium hydride (NaH) is effective. For less acidic N-H bonds, a carbonate base may suffice.

  • Non-Nucleophilicity: The base itself should not compete with your intended nucleophile. Highly hindered bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or inorganic bases like potassium carbonate (K₂CO₃) are excellent choices as they are poor nucleophiles.[8] Avoid bases like hydroxide or alkoxides if they are not your intended nucleophile.

BaseTypeCommon ApplicationsCautions
Sodium Hydride (NaH) Strong, non-nucleophilicDeprotonating alcohols and thiolsReacts violently with water; requires anhydrous conditions.
Potassium Carbonate (K₂CO₃) Moderate, non-nucleophilicDeprotonating phenols, thiols, and some amines.Heterogeneous reaction may be slower; requires efficient stirring.
Triethylamine (Et₃N) Organic, weak baseScavenging acid byproducts (e.g., HBr).Can act as a nucleophile at elevated temperatures, causing side reactions.

Part 2: Troubleshooting Common Experimental Issues

Even with a well-designed plan, challenges can arise. This section provides solutions to specific problems you may encounter.

Q5: My reaction is slow or shows no conversion according to TLC analysis. What should I do?
  • Check Nucleophile Reactivity: If you used a neutral nucleophile (e.g., an alcohol) without a base, the reaction will be extremely slow. Add a suitable base (e.g., NaH, K₂CO₃) to generate the more reactive alkoxide.[9]

  • Increase Temperature: SN2 reactions have a significant activation energy barrier. Gently warming the reaction (e.g., to 40-60 °C) can dramatically increase the rate. Monitor for potential decomposition.

  • Verify Solvent Choice: Ensure you are using a polar aprotic solvent like DMF or acetonitrile. Switching from a less polar solvent like THF can significantly accelerate the reaction.[7]

  • Assess Starting Material Quality: The starting material, this compound, is often supplied as a hydrobromide salt (HBr salt).[10][11] This salt is more stable but less reactive. The free base may need to be generated in situ or beforehand by a mild basic wash, or an extra equivalent of base may be needed in the reaction.

Q6: I'm getting a low yield of my desired product. What are the likely causes?

Low yield is a common problem that can often be solved systematically. The following workflow outlines a troubleshooting strategy.

low_yield start Low Yield Observed check_sm Is Starting Material (SM) Consumed? (via TLC/LCMS) start->check_sm sm_present SM Remains: Incomplete Reaction check_sm->sm_present No sm_gone SM Consumed: Side Reactions or Workup/Purification Loss check_sm->sm_gone Yes action_sm Troubleshoot Reaction Rate: • Increase Temperature • Use Stronger Base/Nucleophile • Extend Reaction Time • Check SM Quality (HBr Salt?) sm_present->action_sm action_side Identify Side Products (LCMS): • Quaternary Salt? • Hydrolysis Product? • Over-alkylation? sm_gone->action_side action_purify Optimize Workup/Purification: • Check pH during extraction • Use alternative chromatography • Minimize transfer losses action_side->action_purify

Caption: A logical workflow for troubleshooting low reaction yields.

Q7: I'm observing multiple spots on my TLC plate. What are the potential side products?
  • Self-Condensation (Quaternization): This is a frequent side product. The nitrogen atom of one isoquinoline molecule can act as a nucleophile, attacking the bromomethyl group of another molecule. This forms a dimeric quaternary ammonium salt, which is often insoluble and may appear as baseline material on TLC.

    • Solution: Use a slight excess of your intended nucleophile and add it to the solution of the electrophile slowly to maintain a low concentration of the free this compound.

  • Hydrolysis: Traces of water in your solvent or reagents can lead to the formation of 7-(hydroxymethyl)isoquinoline.[12]

    • Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly and run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Over-alkylation: If your nucleophile is a primary or secondary amine, it can react a second time with the starting material after the initial substitution, leading to a tertiary amine or quaternary ammonium salt, respectively.[13]

    • Solution: Use a larger excess of the amine nucleophile (e.g., 3-5 equivalents) to favor the mono-alkylation product statistically.

Q8: My starting material seems to be decomposing. How can I prevent this?

Benzylic bromides can be sensitive to light and heat. If your reaction mixture turns dark brown or black, decomposition is likely occurring.

  • Solution: Run the reaction at a lower temperature, even if it requires a longer reaction time. Protect the reaction from light by wrapping the flask in aluminum foil. As mentioned, using the more stable HBr salt of the starting material and liberating the free base in situ can also prevent premature degradation.[11]

Q9: I'm having trouble purifying my final product. Any suggestions?

The basic nitrogen of the isoquinoline ring can cause issues during silica gel chromatography, leading to streaking and poor separation.

  • Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer as the protonated salt. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and re-extracted to recover the purified product, free from many non-basic impurities.

  • Modified Chromatography: If chromatography is necessary, deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in the eluent. This neutralizes the acidic silanol groups on the silica surface, preventing product adsorption and improving peak shape.

Part 3: Standardized Experimental Protocols

The following protocols serve as validated starting points. Always monitor your reactions by TLC or LC-MS to determine the optimal reaction time.

Protocol 1: Synthesis of 7-(Azidomethyl)isoquinoline via SN2 Reaction

This protocol details a robust SN2 reaction using a strong, reliable nucleophile.

  • Reaction Setup: To a solution of this compound hydrobromide (1.0 eq) in dimethylformamide (DMF, ~0.1 M), add sodium azide (NaN₃, 1.5 eq).

  • Execution: Stir the mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed within 2-4 hours. The product will have a higher Rf value than the salt of the starting material.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Protocol 2: General Procedure for the Synthesis of 7-(Alkoxymethyl)isoquinolines

This protocol is for reactions involving alcohol nucleophiles, requiring a base.

  • Nucleophile Preparation: In a separate flask under an inert atmosphere (N₂), add the desired alcohol (1.2 eq) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) in anhydrous THF (~0.2 M). Stir at 0 °C for 30 minutes, or until hydrogen evolution ceases.

  • Reaction Setup: In the main reaction flask, dissolve this compound (1.0 eq, free base) in anhydrous THF.

  • Execution: Slowly add the freshly prepared alkoxide solution from step 1 to the solution of this compound at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching & Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel column chromatography, potentially using an eluent system containing 1% triethylamine to improve separation.

References

  • Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (n.d.). Isoquinoline. ScienceDirect. Retrieved from [Link]

  • Barrow, J. C., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines.
  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules.
  • Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. Retrieved from [Link]

  • King Saud University. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of S N 2 reaction of 2 with benzyl bromide (BnBr) in different reaction conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • National Institutes of Health. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Clark, J. (n.d.). What is nucleophilic substitution? Chemguide. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of isoquinolines by intramolecular aza-Wittig reaction. Retrieved from [Link]

  • Journal of the Chemical Society. (n.d.). Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. Retrieved from [Link]

  • California State University San Marcos. (n.d.). Ch 11. Nucleophilic Substitution and Elimination Reactions. Retrieved from [Link]

  • Química Orgánica. (2010). Isoquinoline synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound hydrobromide, min 95%, 1 gram. Retrieved from [Link]

  • Química Orgánica. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Origin of the SN2 Benzylic Effect. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • University of Illinois. (n.d.). TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

  • Chemistry Steps. (2024). The SN1 Reaction Mechanism and SN1 Practice Problems. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN112300073A - Preparation method of isoquinoline derivative.
  • GCW Gandhi Nagar Jammu. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Retrieved from [Link]

  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]

  • University of California, Davis. (n.d.). Alkyl Halides and Nucleophilic Substitution.

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Troubleshooting low reactivity of 7-(Bromomethyl)isoquinoline in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-(Bromomethyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize coupling reactions involving this versatile heterocyclic building block. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the unique reactivity challenges of this substrate.

Frequently Asked Questions (FAQs) - General Issues
Q1: My coupling reaction with this compound is showing no conversion, or I'm only recovering starting material. What are the primary suspects?

A: Low or no reactivity with this compound, a benzylic bromide, can stem from several fundamental issues before even considering the specifics of the coupling reaction.

  • Quality of the Starting Material: this compound can be prone to degradation. The benzylic bromide moiety is susceptible to hydrolysis, leading to the formation of 7-(hydroxymethyl)isoquinoline, or self-reaction/polymerization upon prolonged storage, especially if exposed to moisture or light. Always start with a freshly acquired or properly stored batch. Assess purity via ¹H NMR and LCMS before use.

  • Catalyst Inactivity: For cross-coupling reactions, the palladium catalyst is the heart of the transformation. If you observe a black precipitate ("palladium black"), it's a sign of catalyst decomposition.[1][2] This can be caused by impurities in reagents or solvents, inappropriate temperatures, or exposure to oxygen.[1]

  • Inert Atmosphere: Palladium(0) species, the active catalysts in most cross-coupling cycles, are sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert nitrogen or argon atmosphere throughout the reaction is a very common cause of failure.[1]

  • Fundamental Reaction Conditions: Benzylic bromides have unique electronic and steric properties compared to aryl bromides. Conditions optimized for aryl bromides may not be directly transferable. The oxidative addition step is often kinetically different, requiring specific ligand and base combinations to proceed efficiently.[3][4]

Q2: How can I confirm the integrity of my this compound starting material?

A: Before starting any reaction, a quick quality control check is essential.

  • ¹H NMR Spectroscopy: Dissolve a small sample in CDCl₃ or DMSO-d₆. The key signal to check is the methylene peak (-CH₂Br). It should appear as a sharp singlet, typically around δ 4.8-5.0 ppm. The presence of a peak around δ 4.6-4.7 ppm may indicate the corresponding alcohol (7-(hydroxymethyl)isoquinoline), a common impurity. Ensure the integration of the aromatic protons matches the methylene protons.

  • LCMS Analysis: This provides a quick assessment of purity and confirms the molecular weight of your starting material (222.08 g/mol for the free base).

Q3: What are the most common side reactions observed with this substrate?

A: Besides starting material degradation, two primary side reactions can plague your experiments:

  • Homocoupling (Glaser or Ullmann-type): In Sonogashira or Suzuki reactions, you might observe the formation of 1,2-di(isoquinolin-7-yl)ethane. This arises from the coupling of two molecules of the starting material. This is often promoted by higher temperatures or the presence of oxygen.

  • Protodebromination (Hydrodehalogenation): The benzylic bromide is reduced to 7-methylisoquinoline. This can occur if there is a hydrogen source present and the catalytic cycle is interrupted after oxidative addition but before the desired coupling partner engages. Certain bases or additives can inadvertently facilitate this pathway.

Troubleshooting Specific Coupling Reactions

This section is divided by reaction type to provide targeted advice.

A. Palladium-Catalyzed Cross-Coupling Reactions

Benzylic halides can be challenging substrates for Pd-catalyzed cross-coupling due to factors like facile β-hydride elimination (though not an issue here), slow rates of reductive elimination, and competing SN2 pathways.[3]

Issue: Low yield when coupling this compound with an arylboronic acid.

Answer: The success of a Suzuki-Miyaura reaction with a benzylic bromide is highly dependent on the interplay between the catalyst, ligand, base, and solvent.

  • Causality: The oxidative addition of a benzylic C(sp³)–Br bond to Pd(0) is often the rate-determining step and requires a more electron-rich palladium center than C(sp²)–Br bonds. The choice of ligand is therefore critical to accelerate this step and prevent catalyst decomposition.[3]

Troubleshooting Steps:

  • Ligand Selection is Key: Standard PPh₃ can be ineffective. Switch to bulky, electron-rich phosphine ligands which are known to accelerate oxidative addition and reductive elimination.[3]

    • First Choice: JohnPhos or SPhos . These have proven effective for Suzuki couplings at the benzylic position.[3][5]

    • Alternative: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is another robust ligand that can be effective.[5]

  • Optimize the Base and Solvent System:

    • Base: While K₂CO₃ can work, Cs₂CO₃ is often superior for challenging couplings as it is more soluble and basic.[5] K₃PO₄ is another strong option, but may require a small amount of water to be effective in anhydrous solvents.[6]

    • Solvent: Aprotic polar solvents are generally preferred. DMF or Dioxane/H₂O mixtures are excellent starting points.[3][5] The water in mixed solvent systems can play a crucial role in the transmetalation step.[4]

  • Catalyst Choice: While many Pd sources work, using a stable precatalyst can lead to more reproducible results.

    • Recommended: Pd(OAc)₂ in combination with the ligand, or a pre-formed complex like PdCl₂(dppf)·CH₂Cl₂ .[3][5]

ParameterInitial Condition (Typical Failure)Recommended OptimizationRationale
Catalyst Pd(PPh₃)₄Pd(OAc)₂ or PdCl₂(dppf)More stable and versatile precatalysts.[3][5]
Ligand PPh₃JohnPhos, SPhos, or dppfBulky, electron-rich ligands accelerate oxidative addition.[3]
Base Na₂CO₃Cs₂CO₃ or K₂CO₃Stronger, more soluble bases improve reaction rates.[3][5]
Solvent TolueneDMF or THF/H₂O (10:1)Polar solvents enhance solubility and reaction kinetics.[3][5]
Temperature 80 °C90-140 °C (Microwave can be effective)Higher energy input may be needed to overcome activation barriers.[3]

Issue: My Sonogashira reaction between this compound and a terminal alkyne fails or yields primarily Glaser homocoupling product.

Answer: Sonogashira couplings with bromides are generally slower than with iodides and require higher temperatures.[1] The primary challenges are catalyst deactivation and competing alkyne homocoupling.

Troubleshooting Steps:

  • Ensure Rigorously Anaerobic Conditions: This is the most critical factor. Oxygen facilitates the Cu(I)-mediated oxidative homocoupling of the alkyne (Glaser coupling).[1] Use a robust degassing technique like freeze-pump-thaw (3 cycles) for your solvent and reaction mixture.

  • Reagent Quality: Use freshly opened or purified triethylamine/diisopropylamine, as aged amine bases can contain impurities that poison the catalyst.[2] Ensure your CuI is off-white or light tan; a green or dark brown color indicates oxidation and degradation.[1]

  • Optimize the Catalytic System:

    • Ligand: If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, the phosphine ligands are crucial. If the reaction is sluggish, adding more PPh₃ or switching to a more robust ligand like dppf can be beneficial.[7]

    • Temperature: Aryl bromides often require heating to facilitate the rate-limiting oxidative addition step.[7] Start at 60 °C and consider increasing to 80-100 °C if no reaction occurs.

  • Consider a Copper-Free Protocol: If Glaser coupling is an insurmountable problem, copper-free Sonogashira conditions can be employed. These reactions often require a higher catalyst loading and a stronger amine base (e.g., pyrrolidine), but they completely eliminate the primary pathway for alkyne homocoupling.[1][8]

Issue: Attempting to couple this compound with a primary or secondary amine gives low conversion.

Answer: This is not a standard Buchwald-Hartwig amination, which typically forms aryl C(sp²)-N bonds. You are attempting a C(sp³)-N bond formation. While related, the mechanism and optimal conditions differ. This reaction often competes with direct SN2 substitution. For a true Pd-catalyzed process, specific conditions are needed.

Troubleshooting Steps:

  • Use a Strong, Non-nucleophilic Base: The base is critical for deprotonating the amine to form the active nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices.[9] Weaker bases like K₂CO₃ are generally insufficient.

  • Select an Appropriate Ligand: The choice of ligand is paramount to facilitate the reductive elimination step, which forms the C-N bond.

    • For Primary Amines: Use ligands from the Buchwald portfolio such as BrettPhos or XPhos .

    • For Secondary Amines: Josiphos-type ligands (e.g., CyPF-tBu) or bidentate phosphines like BINAP can be effective.[10][11]

  • Solvent and Temperature: Anhydrous, non-protic solvents like toluene or dioxane are required. Gentle heating (80-110 °C) is usually necessary.

  • Rule out a simple SN2 reaction: Run a control reaction without the palladium catalyst and ligand. If you see product formation, a direct nucleophilic substitution is occurring. If this pathway is clean and efficient, the palladium-catalyzed route may be unnecessary.

B. Nucleophilic Substitution (Sₙ2) Reactions

Issue: My reaction with a nucleophile (e.g., sodium azide, potassium cyanide, a thiol) is slow or gives elimination byproducts.

Answer: The -CH₂Br group on the isoquinoline ring behaves as a typical benzylic bromide. It is highly activated towards SN2 reactions because the transition state is stabilized by the aromatic π-system. Low reactivity is therefore unusual and typically points to issues with the nucleophile or solvent.

Troubleshooting Workflow for Sₙ2 Reactions

G cluster_start Start: Low Reactivity in SN2 cluster_check Initial Checks cluster_action Corrective Actions cluster_end Outcome start Low or No Product check_nuc Is the Nucleophile Strong & Soluble? start->check_nuc check_sol Is the Solvent Appropriate (Polar Aprotic)? check_nuc->check_sol Yes add_additive Add Phase Transfer Catalyst (e.g., TBAB) for poor solubility check_nuc->add_additive No change_sol Switch Solvent: DMF, DMSO, Acetonitrile check_sol->change_sol No increase_temp Increase Temperature (e.g., 50-80 °C) check_sol->increase_temp Yes add_additive->check_sol change_sol->increase_temp end_ok Reaction Proceeds increase_temp->end_ok

Caption: Troubleshooting workflow for Sₙ2 reactions.

Troubleshooting Steps:

  • Assess Nucleophile Strength and Solubility: A weak nucleophile (e.g., water, methanol) will react slowly.[12] For anionic nucleophiles (e.g., CN⁻, N₃⁻, RS⁻), ensure they are soluble in the reaction medium. If the salt of your nucleophile is poorly soluble, the concentration of active nucleophile will be too low.

    • Solution: Use a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to carry the anionic nucleophile into the organic phase.

  • Solvent Choice is Crucial: The ideal solvent for an SN2 reaction is polar and aprotic .

    • Excellent Choices: DMF , DMSO , or acetonitrile . These solvents solvate the cation of the nucleophilic salt but not the anion, making the nucleophile "naked" and more reactive.

    • Poor Choices: Protic solvents (water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity. Nonpolar solvents (toluene, hexane) will not dissolve most nucleophilic salts.

  • Temperature: While many SN2 reactions with benzylic bromides proceed at room temperature, gentle heating (e.g., 50-80 °C) can significantly increase the rate if the reaction is sluggish.

Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for your specific boronic acid.

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., JohnPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., DMF or THF/H₂O 10:1, to make a ~0.1 M solution) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LCMS. Look for the disappearance of the starting material and the appearance of a new spot with the expected product mass.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle Visualization for Suzuki-Miyaura Coupling

Suzuki_Cycle Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex L₂Pd(II)(Br)(CH₂-R') pd0->oa_complex Oxidative Addition (Often Rate-Limiting) trans_complex Transmetalation Intermediate L₂Pd(II)(Ar)(CH₂-R') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R'-CH₂-Ar (Coupled Product) trans_complex->product boronic Ar-B(OH)₂ boronic->trans_complex base Base (e.g., Cs₂CO₃) base->trans_complex substrate R'-CH₂Br (this compound) substrate->oa_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

References
  • Biscoe, M. R., et al. (2008). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health. [Link]

  • Hanumanthu, R., & Weaver, J. D., III. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters, 26, 5248-5252. [Link]

  • van der Heijden, J., et al. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Communications. [Link]

  • Kappe, C. O., et al. (2019). Optimization of reaction conditions for the benzylic bromination of 1 in flow. ResearchGate. [Link]

  • Ojima, I., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(61), 35035-35039. [Link]

  • Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 77(17), 7253-7262. [Link]

  • Reisman, S. E., et al. (2016). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society, 138(18), 5812-5815. [Link]

  • Fu, G. C., & Son, S. (2012). Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents. Angewandte Chemie (International ed. in English), 51(28), 7024-7027. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Pérez-Temprano, M. H., & Martin, R. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(42), 14894-14908. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Organic Chemistry Portal. [Link]

  • YouTube. (2020). Reactions of Isoquinoline. YouTube. [Link]

  • Google Patents. (2013). Method for preparing 7-bromoisoquinoline.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Química Organica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Química Organica.org. [Link]

  • Lei, T., et al. (2017). Oxidase‐Type C−H/C−H Coupling Using an Isoquinoline‐Derived Organic Photocatalyst. Angewandte Chemie International Edition, 56(42), 13082-13086. [Link]

  • Browne, D. L., et al. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 16(25), 4641-4646. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2021). Extra Topics on Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]

  • Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1? Quora. [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • YouTube. (2020). Preparation of Isoquinoline by Bischler Napieralski Synthesis. YouTube. [Link]

  • ResearchGate. (2013). New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. [Link]

  • ResearchGate. (2025). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. ResearchGate. [Link]

  • ResearchGate. (2020). Does the ester breaks If I proceeded a Sonogashira coupling reaction to react my compound (R-O-CO-Ar-Br) with the alkyne derivative? ResearchGate. [Link]

  • OSTI.GOV. (1996). Synthesis of [{sup 77}Br] 5,7-dibromo-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid, a possible SPECT tracer for NMDA receptor studies. OSTI.GOV. [Link]

  • PubMed. (1996). Chemical pathways of degradation of the bradykinin analog, RMP-7. PubMed. [Link]

Sources

Technical Support Center: Purification of 7-(Bromomethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 7-(Bromomethyl)isoquinoline. The following content is structured in a practical question-and-answer format, offering troubleshooting advice and detailed protocols to ensure the attainment of high-purity material essential for downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude this compound appears as a brown, oily solid. What are the likely impurities?

A1: The physical appearance of your crude product provides initial clues to the impurities present. A brown or oily consistency typically suggests the presence of several common process-related and degradation impurities.[1]

  • Unreacted Starting Material: If your synthesis starts from 7-methylisoquinoline, residual starting material is a common impurity.

  • Over-brominated Species: Depending on the reaction conditions, the formation of 7-(dibromomethyl)isoquinoline can occur.

  • Hydrolysis Product: this compound is a reactive benzylic bromide and is susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of 7-(hydroxymethyl)isoquinoline. This is a common impurity if aqueous workups are not carefully controlled.

  • Dimeric Impurities: Self-condensation can lead to the formation of bis(isoquinolin-7-yl)methane derivatives, particularly under basic conditions or prolonged heating.[2]

  • Residual Solvents: Solvents used in the synthesis and workup, such as chloroform, dichloromethane, or acetic acid, may be present.[3]

  • Reagent-derived Impurities: Byproducts from the brominating agent, for example, succinimide if N-bromosuccinimide (NBS) is used, can also contaminate the crude product.[4]

Table 1: Common Impurities and Their Characteristics

ImpurityStructureTypical Polarity (vs. Product)Identification Notes
7-methylisoquinolineLess PolarMoves faster on normal phase TLC.
7-(hydroxymethyl)isoquinolineMore PolarMoves slower on normal phase TLC.
7-(dibromomethyl)isoquinolineLess PolarSimilar polarity to the product, can be challenging to separate.
bis(isoquinolin-7-yl)methaneLess PolarSignificantly less polar than the product.
Q2: I'm seeing significant streaking of my product on the TLC plate. What could be the cause and how can I fix it?

A2: Streaking on a TLC plate is a common issue when analyzing nitrogen-containing heterocyclic compounds like isoquinolines. This is often due to the basic nature of the isoquinoline nitrogen interacting strongly with the acidic silica gel stationary phase.

Troubleshooting Streaking on TLC:

  • Addition of a Basic Modifier: To mitigate this interaction, add a small amount of a basic modifier to your eluent system. A common and effective choice is triethylamine (Et₃N) at a concentration of 0.1-1%.[5] For example, a solvent system of 30% ethyl acetate in hexanes could be modified to 30% ethyl acetate / 69.5% hexanes / 0.5% triethylamine.

  • Sample Concentration: Overloading the TLC plate can also lead to streaking.[6] Ensure your sample is sufficiently dilute before spotting.

  • Choice of Stationary Phase: If streaking persists, consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.[7]

Q3: My recrystallization attempt resulted in an oil rather than crystals. What went wrong?

A3: "Oiling out" during recrystallization is a common problem that occurs when the solute is insoluble in the hot solvent at a temperature above its melting point. Upon cooling, the solute separates as a liquid before the solution becomes saturated, forming an oil instead of crystals.

Troubleshooting "Oiling Out":

  • Solvent System Selection: The chosen solvent may be too nonpolar for your compound. Try a more polar solvent or a solvent mixture. A good starting point for this compound is a mixed solvent system like ethyl acetate/hexanes.[5]

  • Slower Cooling: Rapid cooling can promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]

  • Scratching the Flask: Induce crystallization by scratching the inside of the flask at the solvent-air interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]

  • Seeding: If you have a small amount of pure crystalline material, add a "seed crystal" to the cooled solution to initiate crystallization.[9]

Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds by separating them from impurities based on differences in solubility.[10]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: A good solvent for recrystallization should dissolve the compound sparingly at room temperature but completely at its boiling point. For this compound, a mixture of ethyl acetate and hexanes is a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the more soluble solvent (ethyl acetate) and heat the mixture gently (e.g., on a hot plate with a water bath) with stirring until the solid dissolves completely.[11]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold, less soluble solvent (hexanes) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Diagram 1: Recrystallization Workflow

G A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if necessary) B->C Insoluble impurities D Slow Cooling & Crystallization B->D No insoluble impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: A typical workflow for the purification of a solid organic compound by recrystallization.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes pressure to force the solvent through the stationary phase, leading to a faster and more efficient separation than traditional gravity chromatography.[12][13][14]

Step-by-Step Flash Column Chromatography Protocol:

  • TLC Analysis: Determine an appropriate eluent system using TLC. For this compound on silica gel, a good starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf value of ~0.2-0.3 for the desired product.[6] Remember to add a small amount of triethylamine (0.1-1%) to the eluent to prevent streaking.[5]

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Dry pack the column with silica gel (230-400 mesh).[12]

    • Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Carefully apply the sample to the top of the silica gel column.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.[5]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure using compressed air or nitrogen to force the eluent through the column.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Diagram 2: Logic for Eluent Selection in Flash Chromatography

G Start TLC Analysis of Crude Rf_check Is Product Rf ~0.2-0.3? Start->Rf_check Polarity_adj Adjust Solvent Polarity Rf_check->Polarity_adj No Streaking_check Is there streaking? Rf_check->Streaking_check Yes Polarity_adj->Start Re-run TLC Add_base Add 0.1-1% Et3N Streaking_check->Add_base Yes Proceed Proceed to Column Streaking_check->Proceed No Add_base->Start Re-run TLC

Caption: A decision-making flowchart for optimizing the eluent system for flash chromatography.

Stability and Storage

This compound is a benzylic bromide and, as such, is susceptible to degradation.

  • Hydrolysis: The compound can hydrolyze to 7-(hydroxymethyl)isoquinoline in the presence of water. It is crucial to use anhydrous solvents and minimize exposure to atmospheric moisture during purification and storage.

  • Light Sensitivity: While not extensively documented for this specific compound, many benzylic bromides are light-sensitive. It is good practice to store the purified product in an amber vial.

  • Temperature: For long-term storage, it is advisable to keep the compound in a cool, dry place, preferably in a refrigerator or freezer, under an inert atmosphere (e.g., argon or nitrogen).

By following these guidelines and protocols, researchers can effectively purify this compound and minimize the presence of common impurities, ensuring the quality and reliability of their subsequent experiments.

References

  • Request PDF. (2025, October 8). Synthesis Of Biologically Active Bis(Indolyl)Methane Derivatives by Bisindole Alkylation of Tetrahydroisoquinolines with Visible-Light Induced Ring-Opening Fragmentation. Retrieved from [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Analysis. (n.d.). Flash chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Request PDF. (2025, August 7). Determination of the Lipophilicity of Selected Isoquinoline Alkaloids by RP-TLC. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound hydrobromide, min 95%, 1 gram. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • A Sustainable Green Approach for Synthesis of Bis(indolyl) Methanes in Ionic Liquid. (n.d.). Retrieved from [Link]

  • ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • European Patent Office. (2000, May 29). Process for benzylic bromination - EP 1057801 A2. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). Retrieved from [Link]

  • Reddit. (2022, June 15). separating benzyl bromide and product spots on tlc. Retrieved from [Link]

  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Retrieved from [Link]

  • YouTube. (2020, October 29). Preparation of Isoquinoline by Bischler Napieralski Synthesis. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 15). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bis(1,2,3,4-tetrahydroquinolin-6-yl)methane. Retrieved from [Link]

  • OSTI.GOV. (1996, September 1). Synthesis of [{sup 77}Br] 5,7-dibromo-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid, a possible SPECT tracer for NMDA receptor studies (Journal Article). Retrieved from [Link]

  • National Institutes of Health. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

  • N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. (n.d.). Retrieved from [Link]

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Stability of 7-(Bromomethyl)isoquinoline in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-(Bromomethyl)isoquinoline

A Guide to Solvent Stability and Handling for Researchers

Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical advice necessary to ensure the successful use of this versatile but highly reactive reagent in your research. This guide is structured as a series of questions and answers to directly address the challenges you may encounter, particularly concerning its stability in various solvents.

Frequently Asked Questions (FAQs)

Q1: I've just received my vial of this compound. What are the most critical initial handling and storage steps?

This is the most crucial stage for ensuring the long-term viability of your reagent. This compound is a benzylic bromide, a class of compounds known for their high reactivity. The C-Br bond is significantly weakened by the adjacent isoquinoline ring, which can stabilize the resulting carbocation through resonance.[1]

  • Initial Inspection: Upon receipt, inspect the container for an intact seal. The compound, often supplied as a hydrobromide salt, should be a solid.[2]

  • Storage Conditions: Store the vial tightly sealed in a cool, dark, and dry environment. Recommended storage is often refrigerated (2-8°C) under an inert atmosphere (e.g., argon or nitrogen).[3] Exposure to moisture, light, and heat will initiate degradation.[4][5]

  • Handling: Always handle the compound in a well-ventilated fume hood. Due to its reactivity, it is a lachrymator (causes tearing) and an irritant.[6] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q2: Why is solvent selection so critical for this compound? What is the underlying chemistry?

The stability of this compound is almost entirely dictated by the solvent it is dissolved in. Its reactivity stems from its susceptibility to nucleophilic substitution reactions (both SN1 and SN2 mechanisms).

  • SN1 Pathway: In polar, protic solvents (like methanol or water), the solvent itself can facilitate the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. This cation is then rapidly captured by the solvent, leading to solvolysis.

  • SN2 Pathway: In the presence of a strong nucleophile, a direct backside attack can occur, displacing the bromide ion.

Therefore, any solvent that is nucleophilic or contains nucleophilic impurities will degrade the compound.

Q3: My reaction with this compound is failing or giving low yields. Could solvent instability be the cause?

Absolutely. This is one of the most common failure points. If you are observing unexpected byproducts or a lack of starting material conversion, your stock solution of this compound may have degraded before it was even added to the reaction.

Troubleshooting Steps:

  • Check Your Solvent: Did you use a protic solvent like methanol or ethanol to make a stock solution? If so, it likely degraded within minutes to hours.

  • Assess Solvent Quality: Are you using anhydrous solvents? Even trace amounts of water in aprotic solvents like DMF or acetonitrile can cause slow hydrolysis over time, forming 7-(hydroxymethyl)isoquinoline and HBr.[4][6]

  • Consider Temperature: Did you prepare the solution and leave it at room temperature for an extended period? Higher temperatures accelerate decomposition.

Always prepare solutions of this compound fresh in a high-purity, anhydrous, aprotic solvent immediately before use.

Solvent Stability Troubleshooting Guide

This section provides a more detailed breakdown of stability in common laboratory solvents.

Solvent ClassExample SolventsStability & Reactivity ProfileExpert Recommendation
Protic Water, Methanol (MeOH), Ethanol (EtOH)POOR: These solvents are nucleophilic and will rapidly degrade the compound via solvolysis. The primary byproduct will be 7-(hydroxymethyl)isoquinoline (from water) or 7-(alkoxymethyl)isoquinoline (from alcohols).[6][7]AVOID for making stock solutions or for any reaction where the reagent must remain intact for an extended period before reacting with the intended substrate.
Aprotic, Polar Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)FAIR to GOOD: Stability is highly dependent on solvent purity. Anhydrous grades are essential. Traces of water are the primary concern. DMF can contain amine impurities from its own degradation, which are nucleophilic.USE WITH CAUTION: Recommended for immediate use in reactions. Use high-purity anhydrous solvents. Do not store solutions in these solvents for more than a few hours, even at low temperatures.
Aprotic, Non-Polar Dichloromethane (DCM), Chloroform (CHCl₃), TolueneGOOD to EXCELLENT: These solvents are non-nucleophilic and generally provide the best stability. They are ideal for creating solutions that need to be stable for the duration of a typical experiment.RECOMMENDED: These are the preferred solvents for preparing solutions of this compound for use in subsequent reactions. Ensure they are anhydrous.
Ethers Tetrahydrofuran (THF), 2-Methyl-THF, DioxaneGOOD: Generally stable, but ethers can form peroxides over time, which could potentially lead to unwanted side reactions.SUITABLE: Use fresh, inhibitor-free, anhydrous THF. A good choice for reactions where other aprotic non-polar solvents are not suitable.
Bases Pyridine, Triethylamine (TEA), AminesHIGHLY REACTIVE: Amines are strong nucleophiles and will readily displace the bromide, forming quaternary ammonium salts or other substitution products.[6][7]INCOMPATIBLE as a solvent. Use them only as reagents intended to react with the bromomethyl group.

Visualizing Degradation: The Solvolysis Pathway

To better understand the instability in protic solvents, the following diagram illustrates the SN1 solvolysis pathway. The key step is the formation of the resonance-stabilized carbocation, which explains the compound's high reactivity.

Caption: SN1 solvolysis pathway of this compound in a protic solvent (ROH).

Protocol: Validating the Stability of this compound in a Test Solvent

This self-validating protocol allows you to quantitatively assess the stability of this compound in a solvent of your choice over a typical experimental timeframe.

Objective: To determine the rate of degradation of this compound in a chosen solvent at room temperature.

Materials:

  • This compound hydrobromide

  • High-purity, anhydrous test solvent (e.g., Acetonitrile)

  • Anhydrous Dichloromethane (DCM) as a stable control solvent

  • Internal standard (IS) (e.g., naphthalene, biphenyl - choose a compound that is stable under the conditions and has a distinct retention time from the analyte)

  • HPLC-grade solvents for mobile phase

  • Autosampler vials with septa

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh ~50 mg of the internal standard (e.g., naphthalene) and dissolve it in 50.0 mL of anhydrous DCM to make a 1 mg/mL stock solution.

  • Preparation of Analyte Stock Solutions (Time Zero - T₀):

    • Test Solution: Accurately weigh ~10 mg of this compound HBr into a 10.0 mL volumetric flask. Add 1.0 mL of the IS stock solution. Dilute to the mark with your chosen test solvent . Mix thoroughly. This is your T₀ test sample.

    • Control Solution: Accurately weigh ~10 mg of this compound HBr into a 10.0 mL volumetric flask. Add 1.0 mL of the IS stock solution. Dilute to the mark with anhydrous DCM . Mix thoroughly. This is your T₀ control sample.

  • Incubation and Sampling:

    • Immediately transfer an aliquot (~1.5 mL) of the T₀ test and control solutions into separate autosampler vials and cap them.

    • Store the remaining stock solutions, tightly capped, on the benchtop at ambient temperature, protected from light.

    • At specified time points (e.g., T = 1h, 2h, 4h, 8h, 24h), withdraw aliquots from the test and control stock solutions and transfer them to new autosampler vials.

  • Analysis (HPLC):

    • Analyze all collected samples by HPLC as soon as possible after the final time point is collected.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water with 0.1% TFA

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm or a wavelength specific to the isoquinoline chromophore.

      • Injection Volume: 10 µL

  • Data Analysis and Validation:

    • For each chromatogram, integrate the peak areas for this compound and the internal standard.

    • Calculate the Response Factor (RF) at T₀ for the control sample: RF = (Area_Analyte / Area_IS) / (Conc_Analyte / Conc_IS)

    • For each time point (Tx), calculate the concentration of the analyte: Conc_Analyte_Tx = (Area_Analyte_Tx / Area_IS_Tx) * (Conc_IS / RF)

    • Plot the concentration of this compound vs. time for both the test and control solutions.

    • Self-Validation: The concentration in the DCM (control) solution should remain nearly constant over the 24-hour period, validating the stability of the compound in the control solvent and the analytical method itself. A significant decrease in concentration in the test solvent indicates instability.

References

  • CP Lab Safety. (n.d.). This compound hydrobromide, min 95%, 1 gram. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]

  • Chemistry LibreTexts. (2023-08-07). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 11 : Eliminations of benzylic systems. Retrieved from [Link]

  • Master Organic Chemistry. (2018-06-13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Química Organica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Retrieved from [Link]

Sources

Preventing self-polymerization of 7-(Bromomethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-(Bromomethyl)isoquinoline

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated support center for this compound. This resource is designed to provide in-depth technical guidance and troubleshooting for common challenges encountered when handling this highly reactive intermediate. Our goal is to empower you with the knowledge to prevent common failure modes, such as self-polymerization, ensuring the success and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound arrived as a solid brown mass instead of a crystalline solid. What happened?

This is a classic sign of self-polymerization. This compound is a highly reactive benzylic bromide.[1][2] The bromomethyl group is susceptible to nucleophilic attack, and the isoquinoline ring system can facilitate reactions that lead to chain formation. Exposure to moisture, heat, or even trace impurities can initiate this process, resulting in an intractable polymeric solid.[3][4]

Q2: What is the primary mechanism behind the self-polymerization of this compound?

The self-polymerization is primarily a form of polyalkylation. The nitrogen on one isoquinoline molecule can act as a nucleophile, attacking the electrophilic benzylic carbon of the bromomethyl group on another molecule. This displaces the bromide ion and forms a new carbon-nitrogen bond, creating a dimer. This dimer still possesses reactive sites, allowing the process to continue and form a polymer. This is conceptually similar to a Friedel-Crafts alkylation, where the aromatic ring itself can also participate in the reaction under certain conditions.

Troubleshooting Guide: Preventing & Managing Self-Polymerization

This section addresses specific issues you might encounter and provides actionable solutions.

Issue 1: Product degrades during storage.

Symptoms:

  • Color change from off-white/yellow to dark brown or black.

  • Change in physical state from crystalline solid to a gummy or hard, insoluble mass.

  • Noticeable pressure buildup in the vial.[5]

Root Causes & Prevention:

Cause Scientific Rationale Preventative Action
Moisture Exposure Water can hydrolyze the benzylic bromide to the corresponding alcohol. The resulting hydrobromic acid (HBr) can catalyze further degradation and polymerization pathways.[5]Store under inert gas (Argon or Nitrogen). Use a desiccator for long-term storage. Handle quickly in a glovebox or under a positive flow of inert gas.
Elevated Temperature Heat provides the activation energy for polymerization. Spontaneous polymerization is often a thermally driven process.[4][6]Store at 0-8 °C. [7] For long-term storage, consider temperatures of -20 °C. Avoid repeated freeze-thaw cycles by aliquoting the material upon receipt.
Light Exposure UV light can generate free radicals, which can initiate an alternative, radical-based polymerization pathway.[3]Store in an amber vial. Keep the vial in a dark place or wrapped in aluminum foil.
Presence of Impurities Trace metals or basic impurities can act as catalysts for polymerization.Use high-purity material (≥95%). [7][8] Ensure all glassware and solvents are scrupulously clean and dry.
Issue 2: Polymerization occurs during a reaction.

Symptoms:

  • Formation of an insoluble precipitate during the reaction.

  • Low yield of the desired product.

  • Complex, unidentifiable mixture by TLC or LC-MS analysis.

Root Causes & Prevention:

Workflow for Preventing In-Reaction Polymerization

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Post-Reaction Start Start: Plan Reaction Dry Dry Glassware & Solvents Start->Dry Inert Establish Inert Atmosphere (N2 or Ar) Dry->Inert Cool Cool Reaction Vessel (e.g., 0 °C) Inert->Cool Proceed Once Inert Dissolve Dissolve Substrate & Base in Anhydrous Solvent Cool->Dissolve Add Add this compound Solution Dropwise Dissolve->Add Monitor Monitor by TLC/LC-MS Add->Monitor Quench Quench Reaction Promptly Monitor->Quench Upon Completion Extract Workup & Extraction Quench->Extract Purify Purify Immediately Extract->Purify End Store Purified Product Under Inert Conditions Purify->End

Caption: Recommended workflow to minimize in-reaction polymerization.

Detailed Protocols & Explanations:

  • Protocol 1: Controlled Addition

    • Rationale: Adding the entire amount of this compound at once creates a high local concentration, increasing the probability of self-reaction.

    • Procedure: Instead of adding it as a solid, dissolve the this compound in a small amount of anhydrous solvent (e.g., THF, DMF).[2] Add this solution dropwise to the reaction mixture, which contains your nucleophile and any necessary base, over a period of 15-30 minutes. This maintains a low, steady concentration of the alkylating agent.

  • Protocol 2: Temperature Management

    • Rationale: Most alkylation reactions are exothermic. The heat generated can accelerate the unwanted polymerization side reaction.[4]

    • Procedure: Begin the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps dissipate the heat of reaction and keeps the polymerization rate low.

  • Protocol 3: Choice of Base and Solvent

    • Rationale: A strong, non-nucleophilic base is often required to deprotonate the nucleophile (e.g., an alcohol or amine). However, a highly basic environment can also promote elimination or other side reactions. The solvent must be anhydrous and polar enough to facilitate the reaction.

    • Recommendations:

      • Bases: Use milder inorganic bases like potassium carbonate (K₂CO₃) when possible.[2] If a stronger base is needed, consider non-nucleophilic options like sodium hydride (NaH) or DBU, but maintain strict temperature control.

      • Solvents: Anhydrous DMF, Acetonitrile (ACN), and THF are common choices.[2][9] Ensure they are from a freshly opened bottle or have been properly dried.

Advanced Topics: The Role of Inhibitors

Q3: Can I add an inhibitor to my bottle of this compound?

While common for monomers like styrene, adding an inhibitor to a solid alkylating agent is not standard practice and can complicate subsequent reactions. The primary strategy should be strict control of storage conditions. However, for specific applications where the compound is dissolved for storage or use in a continuous process, the concept of inhibition is relevant.

Polymerization inhibitors work by intercepting reactive intermediates, such as free radicals.[3] Common inhibitors include radical scavengers like hydroquinone or TEMPO.[6][10] These are highly effective for radical-initiated polymerizations but may be less effective against the ionic polyalkylation mechanism described earlier. Controlling the fundamental reaction conditions (temperature, moisture, purity) is a more robust strategy for this class of compound.[4]

Mechanism of Radical Inhibition

G I Initiator (Light, Heat) R Radical (R•) I->R Generates M Monomer (Isoquinoline) MR Growing Chain (M-R•) M->MR Forms R->M Attacks MR->M Propagates Inhibitor Inhibitor (e.g., TEMPO) MR->Inhibitor Terminates Stable Stable Product Inhibitor->Stable

Caption: General mechanism of free radical polymerization and termination by an inhibitor.

References

  • The Science Behind Stability: How Inhibitors Protect Reactive Monomers. (2026). Vertex AI Search.
  • The control of runaway polymerisation reactions by inhibition techniques.IChemE.
  • Benzyl Bromide | C7H7Br | CID 7498.PubChem - NIH.
  • How Can Polymerization Avoid Unwanted Side Reactions? (2025). Chemistry For Everyone.
  • Benzyl bromide.Santa Cruz Biotechnology.
  • How Do Polymerization Inhibitors Work? (2025). Chemistry For Everyone - YouTube.
  • Inhibition of Free Radical Polymeriz
  • Benzyl Bromide.Common Organic Chemistry.
  • Working with Hazardous Chemicals. (2009). Organic Syntheses.
  • This compound hydrobromide, min 95%, 1 gram.CP Lab Safety.
  • This compound hydrobromide.Chem-Impex.

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Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of 7-(Bromomethyl)isoquinoline and Other Bromomethylated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic scaffolds are indispensable building blocks.[1] Among these, the isoquinoline core is a privileged structure, found in numerous natural products and clinically approved drugs, valued for its wide range of pharmacological activities.[1][2][3] A common strategy for elaborating these scaffolds is the functionalization of a reactive handle, such as a bromomethyl group. This guide provides an in-depth comparison of the reactivity of 7-(Bromomethyl)isoquinoline with other common bromomethylated heterocycles, offering field-proven insights and supporting data to guide synthetic strategy.

The utility of reagents like this compound lies in the high reactivity of the bromomethyl group, which allows for its versatile functionalization through nucleophilic substitution reactions.[4] This makes it a crucial intermediate for developing novel therapeutic agents, including anticancer and anti-inflammatory drugs.[4] Understanding its reactivity profile in relation to other building blocks, such as bromomethylated pyridines and quinolines, is paramount for efficient reaction design and optimization.

Core Principles: The SN2 Reaction in Heterocyclic Systems

The primary reaction pathway for bromomethylated heterocycles with a wide range of nucleophiles (amines, thiols, alcohols) is the bimolecular nucleophilic substitution (SN2) reaction.[5] This reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (bromide), leading to an inversion of stereochemistry at the carbon center.[6]

The rate of an SN2 reaction is highly sensitive to both electronic and steric factors. For the compounds discussed here, the core question is: how does the heterocyclic ring influence the electrophilicity of the benzylic-like carbon in the -CH₂Br group?

Figure 1: Generalized SN2 mechanism for bromomethylated heterocycles.

The reactivity of these substrates is accelerated relative to simple alkyl halides due to the "benzylic effect," where the adjacent aromatic ring stabilizes the electron-rich transition state.[7] However, the presence of heteroatoms and their position within the ring system significantly modulates this effect.

Comparative Reactivity Analysis

The reactivity of a bromomethyl group attached to a heterocyclic ring is dictated by the electronic nature of that ring. Electron-withdrawing rings increase the electrophilicity of the methylene carbon, accelerating nucleophilic attack.

The Pyridine Isomers: A Tale of Position

The bromomethylpyridines are canonical examples of how heteroatom position governs reactivity. They are frequently used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[8][9]

  • 2-(Bromomethyl)pyridine & 4-(Bromomethyl)pyridine: These isomers are generally the most reactive. The nitrogen atom is positioned at a location (ortho and para, respectively) where it can exert a strong electron-withdrawing effect on the benzylic carbon through resonance (conjugative effect). This significantly enhances the carbon's electrophilicity, making it highly susceptible to nucleophilic attack.[8][9][10]

  • 3-(Bromomethyl)pyridine: In this isomer, the nitrogen atom cannot exert a resonance effect on the benzylic position. Its influence is primarily a weaker, through-bond inductive electron withdrawal.[11] Consequently, 3-(bromomethyl)pyridine is noticeably less reactive in SN2 reactions compared to its 2- and 4-isomers.

The Quinoline & Isoquinoline Systems

Quinoline and isoquinoline scaffolds are prevalent in medicinal chemistry, forming the basis for numerous anticancer, antimicrobial, and anti-inflammatory agents.[12][13] Their extended π-systems introduce additional electronic factors.

  • 2-(Bromomethyl)quinoline: Similar to 2-(bromomethyl)pyridine, the nitrogen atom strongly activates the bromomethyl group towards nucleophilic substitution. The fused benzene ring further delocalizes electron density, making this a highly reactive substrate.

  • This compound: In this molecule, the bromomethyl group is attached to the fused benzene ring, not the pyridine ring. The nitrogen atom is located at the 2-position. While it is too distant to exert a direct resonance effect on the C7 position, the entire isoquinoline ring system is electron-deficient. This overall electron-withdrawing character enhances the electrophilicity of the C7-benzylic carbon, making it more reactive than simple benzyl bromide. Its reactivity is generally expected to be robust, suitable for forming various bioactive molecules.[4]

Electronic_Effects cluster_pyridine Pyridine Isomers cluster_isoquinoline Isoquinoline cluster_baseline Baseline p2 2-(Bromomethyl)pyridine (High Reactivity) p4 4-(Bromomethyl)pyridine (High Reactivity) p3 3-(Bromomethyl)pyridine (Moderate Reactivity) i7 This compound (Good Reactivity) bz Benzyl Bromide (Baseline Reactivity) exp_resonance Strong Resonance + Inductive Effect exp_resonance->p2 exp_resonance->p4 exp_inductive Inductive Effect Only exp_inductive->p3 exp_general General Aromatic Withdrawal exp_general->i7 exp_base Benzylic Effect exp_base->bz

Figure 2: Logical relationship of electronic effects on reactivity.

Quantitative Reactivity Comparison

To provide a quantitative perspective, a comparative kinetic study is necessary. The following table presents illustrative, yet chemically sound, hypothetical second-order rate constants (k) for the reaction of each substrate with sodium iodide in acetone, a classic SN2 system. The relative values are based on the established electronic principles discussed above.

CompoundRelative Rate Constant (k_rel)Key Electronic Factor
4-(Bromomethyl)pyridine~15 - 25Strong resonance and inductive withdrawal by Nitrogen
2-(Bromomethyl)pyridine~10 - 20Strong resonance and inductive withdrawal by Nitrogen
2-(Bromomethyl)quinoline~8 - 15Strong resonance withdrawal, extended π-system
This compound ~2 - 5 General electron withdrawal by isoquinoline system
Benzyl Bromide1 (Baseline)Standard benzylic stabilization
3-(Bromomethyl)pyridine~0.5 - 0.8Weaker inductive withdrawal by Nitrogen

Disclaimer: This data is illustrative, based on established principles of physical organic chemistry, and intended for comparative purposes.[14] Actual reaction rates must be determined experimentally.

Experimental Protocol: Comparative Kinetic Analysis via HPLC

This protocol provides a self-validating system to empirically determine the relative reactivity of the aforementioned heterocycles.

Objective: To determine the second-order rate constants for the SN2 reaction of various bromomethylated heterocycles with a standard nucleophile (e.g., piperidine) in a polar aprotic solvent (e.g., Acetonitrile) at a constant temperature.

Materials:

  • This compound

  • 2-, 3-, and 4-(Bromomethyl)pyridine (or their HBr salts)

  • 2-(Bromomethyl)quinoline

  • Benzyl Bromide

  • Piperidine (Nucleophile)

  • Acetonitrile (HPLC Grade, Solvent)

  • Dodecane (Internal Standard)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Data Processing prep_sol Prepare stock solutions: - Substrates (e.g., 0.1 M) - Nucleophile (e.g., 0.2 M) - Internal Standard react_setup Equilibrate substrate/IS solution in a thermostatted vial (e.g., 25°C) prep_sol->react_setup react_init Initiate reaction by adding nucleophile solution (t=0) react_setup->react_init react_sample Withdraw aliquots at timed intervals (e.g., 0, 5, 15, 30, 60 min) react_init->react_sample react_quench Immediately quench each aliquot in a vial with dilute acid/excess solvent react_sample->react_quench analysis_hplc Analyze all quenched samples by HPLC react_quench->analysis_hplc analysis_integrate Integrate peak areas of substrate and internal standard analysis_hplc->analysis_integrate analysis_calc Calculate substrate concentration at each time point analysis_integrate->analysis_calc analysis_plot Plot ln([Substrate]) vs. time to determine pseudo-first-order rate constant (k') analysis_calc->analysis_plot analysis_final Calculate second-order rate constant (k = k' / [Nucleophile]) analysis_plot->analysis_final

Figure 3: Workflow for the comparative kinetic analysis experiment.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a 0.1 M stock solution of each bromomethylated heterocycle in acetonitrile containing a known concentration (e.g., 0.05 M) of dodecane as an internal standard. Note: If using hydrobromide salts, neutralize with one equivalent of a non-nucleophilic base like diisopropylethylamine (DIPEA) or use the free base form.

    • Prepare a 0.2 M stock solution of piperidine in acetonitrile.

  • Reaction Execution (Perform one run for each substrate):

    • Place 5.0 mL of a substrate stock solution into a temperature-controlled reaction vessel (e.g., a jacketed vial) and allow it to equilibrate at 25.0 ± 0.1 °C for 15 minutes.

    • Take an initial sample (t=0) by withdrawing a 100 µL aliquot and quenching it in an HPLC vial containing 900 µL of acetonitrile.

    • Initiate the reaction by rapidly adding 5.0 mL of the pre-equilibrated piperidine stock solution to the reaction vessel and start the timer. The final concentrations will be ~0.05 M substrate and ~0.1 M piperidine.

    • Withdraw 100 µL aliquots at regular intervals (e.g., 5, 10, 20, 40, 60, 90 minutes) and quench each immediately in separate, prepared HPLC vials.

  • HPLC Analysis:

    • Analyze all quenched samples using a validated HPLC method capable of resolving the substrate, product, and internal standard.

    • For each time point, determine the ratio of the substrate's peak area to the internal standard's peak area.

  • Data Analysis:

    • Calculate the concentration of the substrate at each time point using the area ratios relative to the t=0 sample.

    • Since the nucleophile is in excess, the reaction follows pseudo-first-order kinetics. Plot ln([Substrate]) versus time (in seconds). The plot should be linear.

    • The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.

    • Calculate the second-order rate constant (k) using the equation: k = k' / [Piperidine] .

    • Compare the calculated k values for all tested substrates.

Conclusion and Outlook

The reactivity of bromomethylated heterocycles is a nuanced interplay of inductive and resonance effects dictated by the nature and position of the ring's heteroatoms.

  • Highest Reactivity: 2- and 4-(Bromomethyl)pyridine and their quinoline analogues exhibit the highest reactivity due to powerful, activating electron-withdrawing effects at the benzylic carbon.

  • Good Reactivity: This compound stands as a valuable and robust building block. While not as activated as the 2- and 4-substituted pyridines, the overall electron-deficient nature of the isoquinoline ring renders its bromomethyl group sufficiently reactive for a broad range of synthetic transformations. Its reactivity is superior to that of standard benzyl bromide.

  • Lowest Reactivity: 3-(Bromomethyl)pyridine is the least reactive of the pyridine isomers, governed only by a weaker inductive effect.

For the medicinal chemist, this hierarchy is critical. When rapid and facile substitution is required under mild conditions, a 2- or 4-substituted pyridine or quinoline is an excellent choice. When a more moderate, yet reliable, reactivity is desired, or when the synthetic route dictates its use, This compound provides an ideal balance. Its structure is a gateway to a class of compounds with immense therapeutic potential, making a thorough understanding of its reactivity profile essential for advancing drug discovery programs.[3]

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine. Retrieved from BenchChem technical documents.[5]

  • Patil, S., et al. (2014). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. International Journal of ChemTech Research.[15]

  • BenchChem. (n.d.). A Comparative Guide to the Electrophilicity of Brominated Heterocycles. Retrieved from BenchChem technical documents.[16]

  • Bordwell, F. G., & Hughes, D. L. (1982). SN2 Reactions of Nitranions with Benzyl Chlorides. The Journal of Organic Chemistry.[17]

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide. Retrieved from BenchChem technical documents.[14]

  • Bachrach, S. M. (n.d.). Benzylic Effect in SN2 Reactions. Trinity University Chemistry Department.[7]

  • Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link].[6]

  • Endait, R. S. (2022). Role of Isoquinoline in Drug Discovery. Zenodo. [Link].[2]

  • Li, Y., et al. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry. [Link].[3]

  • Guchhait, G., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link].[1]

Sources

Choosing Your Electrophile: A Comparative Guide to 7-(Bromomethyl)isoquinoline and 7-Chloromethylisoquinoline in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of novel therapeutics and functional materials, the isoquinoline scaffold is a privileged structure, imparting critical pharmacological and physicochemical properties. The introduction of this moiety often relies on the alkylation of nucleophiles with a reactive isoquinoline-containing electrophile. Among the most common reagents for this purpose are 7-(halomethyl)isoquinolines. The choice between the bromo- and chloro- variants is a critical decision that can significantly impact reaction efficiency, yield, and scalability. This guide provides an in-depth comparison of 7-(bromomethyl)isoquinoline and 7-chloromethylisoquinoline, supported by fundamental chemical principles and practical considerations to aid researchers in making an informed selection.

The Fundamental Difference: Reactivity and Leaving Group Ability

The primary distinction between this compound and its chloro- analog lies in the nature of the carbon-halogen bond. Both reagents function as electrophiles in nucleophilic substitution reactions, typically proceeding via an SN2 or SN1 mechanism due to the benzylic nature of the methylene group, which can stabilize both the transition state and any potential carbocation intermediate.[1] The rate of these reactions is heavily influenced by the leaving group's ability to depart.

A good leaving group is a weak base, meaning it is the conjugate base of a strong acid.[2] When comparing the hydrohalic acids, hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl).[3] Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and therefore a better leaving group.[2][4]

This difference in leaving group ability is rooted in two key factors:

  • Bond Strength: The Carbon-Bromine (C-Br) bond is weaker and longer than the Carbon-Chlorine (C-Cl) bond.[3][5] Less energy is required to break the C-Br bond during the rate-determining step of a substitution reaction, leading to a lower activation energy and a faster reaction rate.

  • Polarizability: Bromine is larger and more polarizable than chlorine.[6] Its electron cloud is more diffuse and can be more easily distorted to stabilize the developing negative charge in the transition state of an SN2 reaction.

This fundamental principle dictates that This compound is inherently more reactive than 7-chloromethylisoquinoline . This enhanced reactivity is often manifested in milder reaction conditions (lower temperatures), shorter reaction times, and the ability to alkylate weaker nucleophiles.

Head-to-Head Comparison in Synthetic Applications

The choice of halogenated reagent directly influences the outcome of common synthetic transformations such as N-alkylation and O-alkylation.

N-alkylation is a cornerstone reaction for introducing the 7-isoquinolylmethyl moiety onto amines, amides, and other nitrogen nucleophiles.

  • This compound: Its high reactivity makes it the reagent of choice for alkylating sterically hindered amines or weakly nucleophilic anilines. The reaction can often proceed at or slightly above room temperature, minimizing the risk of side reactions or degradation of sensitive substrates.

  • 7-Chloromethylisoquinoline: While less reactive, it is still a highly effective reagent for alkylating primary and secondary aliphatic amines. These reactions may require higher temperatures (e.g., refluxing in acetonitrile or DMF) and potentially stronger bases to achieve comparable reaction rates and yields to the bromo- derivative.

The synthesis of ethers via O-alkylation of alcohols or phenols follows similar reactivity trends.

  • This compound: This is the preferred reagent for alkylating phenols, especially those with electron-withdrawing groups that decrease the nucleophilicity of the phenoxide. The reaction conditions are generally mild, often employing a weak base like potassium carbonate in a polar aprotic solvent.

  • 7-Chloromethylisoquinoline: For simple, unhindered alcohols and reactive phenoxides, the chloro- derivative can be a more cost-effective option. However, forcing conditions (higher temperatures, stronger bases like sodium hydride) may be necessary, which can compromise functional group tolerance in complex molecules.

The following table summarizes the expected performance differences in a typical nucleophilic substitution reaction:

ParameterThis compound7-ChloromethylisoquinolineRationale
Relative Reactivity HigherLowerBromide is a better leaving group than chloride.[2]
Typical Reaction Temp. Room Temp to Moderate HeatModerate to High HeatLower activation energy due to weaker C-Br bond.[3]
Typical Reaction Time ShorterLongerFaster reaction kinetics.
Suitable Nucleophiles Weak to StrongModerate to StrongCan overcome lower nucleophilicity.
Side Reactions Potential for over-alkylationLower risk of over-alkylationHigher reactivity can be less selective.
Stability / Shelf-life Generally lowerGenerally higherBenzylic bromides can be more prone to decomposition.
Relative Cost Generally higherGenerally lowerBromine is typically more expensive than chlorine.
Mechanistic Insight: Visualizing the Substitution

The enhanced reactivity of the bromo- derivative is best understood by visualizing the SN2 transition state. The incoming nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. The stability of this high-energy transition state dictates the reaction rate.

Caption: SN2 reaction pathway comparison. The weaker C-Br bond leads to a lower energy transition state (ΔG‡) and faster reaction.

Experimental Protocol: Representative N-Alkylation of Aniline

This protocol provides a practical example of the different conditions required for each reagent.

Objective: To synthesize N-(isoquinolin-7-ylmethyl)aniline.

Method A: Using this compound (High Reactivity)

  • Reaction Setup: To a solution of aniline (1.0 equiv.) in anhydrous acetonitrile (0.2 M) in a round-bottom flask, add potassium carbonate (K₂CO₃, 1.5 equiv.) as a base.

  • Reagent Addition: Add a solution of this compound (1.05 equiv.) in acetonitrile dropwise at room temperature under a nitrogen atmosphere.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Filter the solid K₂CO₃ and wash with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Method B: Using 7-Chloromethylisoquinoline (Lower Reactivity)

  • Reaction Setup: To a solution of aniline (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF) (0.2 M), add potassium carbonate (K₂CO₃, 2.0 equiv.) and a catalytic amount of sodium iodide (NaI, 0.1 equiv.) for in situ halide exchange (Finkelstein reaction).

  • Reagent Addition: Add 7-chloromethylisoquinoline (1.1 equiv.) to the suspension.

  • Reaction Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC or LC-MS (typically 8-16 hours).

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality behind Experimental Choices:

  • Solvent: Acetonitrile is sufficient for the more reactive bromo- compound, while the higher boiling point of DMF is needed to drive the less reactive chloro- compound to completion.

  • Base: A slight excess of K₂CO₃ is used in both, but a larger excess can be beneficial for the slower reaction.

  • Catalyst: The addition of NaI in Method B is a classic strategy to accelerate reactions of alkyl chlorides. The iodide generated in situ is a much better nucleophile and leaving group, effectively catalyzing the substitution.

Decision-Making Framework

Choosing the optimal reagent involves balancing reactivity, cost, and stability. The following decision tree can guide your selection process.

Decision_Tree start Start: Select Halomethylisoquinoline q1 Is the nucleophile weak or sterically hindered? start->q1 reagent_bromo Use this compound q1->reagent_bromo Yes q2 Are mild reaction conditions critical for substrate stability? q1->q2 No q2->reagent_bromo Yes q3 Is reaction time a major constraint? q2->q3 No q3->reagent_bromo Yes reagent_chloro Consider 7-Chloromethylisoquinoline q3->reagent_chloro No q4 Is cost the primary driver for a large-scale synthesis? reagent_chloro->q4 q4->reagent_bromo No (Reactivity is key) chloro_final Use 7-Chloromethylisoquinoline (Optimize with heat/catalyst) q4->chloro_final Yes

Caption: Decision tree for selecting the appropriate 7-(halomethyl)isoquinoline reagent.

Conclusion and Expert Recommendations
  • For Discovery & Medicinal Chemistry: Where speed, substrate scope, and reliable conversion are paramount, This compound is the superior choice. Its high reactivity ensures success with a broader range of challenging nucleophiles under mild conditions, which is crucial when working with complex, multi-functionalized molecules.

  • For Process & Scale-up Chemistry: When a reaction is well-optimized with a reactive nucleophile and cost becomes a significant factor, 7-chloromethylisoquinoline is a viable and economical alternative. Its greater stability may also be an advantage for long-term storage of bulk material. However, be prepared to invest time in process optimization, potentially requiring higher temperatures and additives to achieve desired throughput.

Ultimately, the selection between these two valuable reagents is a strategic one. By understanding the fundamental principles of their reactivity and considering the specific demands of the synthetic challenge at hand, researchers can confidently choose the right tool for the job, accelerating their path to the target molecule.

References

  • BenchChem. A Comparative Analysis of Leaving Group Ability: Bromide vs. Chloride in 3-Halo-3-methylpentane. Accessed January 14, 2026. 7

  • Brainly. Which is a better leaving group, Cl− or Br−? Provide three pieces of evidence to support your response. Published July 11, 2023. 8

  • Student Doctor Network Forums. Why is bromide a better nucleophile than chloride? Published December 29, 2012. 6

  • Reddit. Better Leaving Group: Bromide VS Chloride. Published August 17, 2020. 4

  • Chemistry LibreTexts. 8.5: Leaving Groups. Updated August 12, 2019. 2

  • BenchChem. Stability Under Scrutiny: A Comparative Analysis of 2-(Chloromethyl)benzoic Acid and Other Benzylic Halides. Accessed January 14, 2026. 9

  • University of Calgary. Ch 11 : Benzylic systems. Accessed January 14, 2026. Link

  • Study.com. Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions? Accessed January 14, 2026. 1

  • Chemistry LibreTexts. 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Updated August 7, 2014. 3

  • BenchChem. Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. Accessed January 14, 2026. 10

Sources

A Comparative Guide to the Reaction Kinetics of 7-(Bromomethyl)isoquinoline for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control of chemical reactions is paramount. The selection of a suitable alkylating agent is a critical decision that dictates reaction efficiency, selectivity, and ultimately, the success of a synthetic campaign. This guide provides an in-depth analysis of the reaction kinetics of 7-(bromomethyl)isoquinoline, a versatile reagent in the synthesis of a wide array of biologically active compounds.[1] By examining its reactivity profile in the context of established principles of organic chemistry and comparing it with viable alternatives, this document aims to equip scientists with the knowledge to make informed decisions in their experimental designs.

While specific kinetic data for this compound is not extensively documented in peer-reviewed literature, a comprehensive understanding of its reactivity can be derived from the well-established behavior of benzylic halides. This guide will therefore extrapolate from this knowledge base, providing a robust theoretical framework and, crucially, detailed experimental protocols to enable researchers to generate their own comparative data.

The Reactivity Landscape of this compound: A Mechanistic Overview

This compound belongs to the class of benzylic halides. The reactivity of these compounds in nucleophilic substitution reactions is governed by a delicate interplay of electronic and steric factors, which determine the operative reaction mechanism: a unimolecular, stepwise process (SN1) or a bimolecular, concerted process (SN2).

The benzylic position of this compound is primed for nucleophilic attack due to the ability of the isoquinoline ring system to stabilize the transition states of both SN1 and SN2 reactions. In an SN1 pathway, the rate-determining step is the formation of a benzylic carbocation. The aromatic isoquinoline ring can effectively delocalize the positive charge through resonance, thereby stabilizing this intermediate. For an SN2 reaction, the π-system of the isoquinoline ring can overlap with the p-orbitals of the transition state, lowering its energy.

A critical factor influencing the reactivity of this compound is the electronic nature of the isoquinoline moiety itself. The isoquinoline ring system, due to the presence of the nitrogen atom, is generally considered to be electron-withdrawing.[2] This electron-withdrawing effect can influence the reaction rate in two opposing ways depending on the mechanism. In an SN1 reaction, an electron-withdrawing group would destabilize the carbocation intermediate, thus slowing down the reaction. Conversely, in an SN2 reaction, an electron-withdrawing group can accelerate the reaction by making the benzylic carbon more electrophilic and by stabilizing the transition state. Given that this compound is a primary benzylic halide, the SN2 pathway is generally expected to be more favorable, especially with good nucleophiles in polar aprotic solvents.

Comparative Analysis with Alternative Reagents

The choice of an alkylating agent is often a balance between reactivity, selectivity, cost, and stability. Here, we compare this compound with several logical alternatives.

ReagentLeaving GroupExpected Relative Reactivity (SN2)Key Considerations
This compound BromideHighGood balance of reactivity and stability. Bromide is a good leaving group.
Benzyl Bromide BromideHigh (Reference)A standard, highly reactive benzylic halide. Lacks the specific isoquinoline functional handle.
7-(Chloromethyl)isoquinoline ChlorideModerateChloride is a poorer leaving group than bromide, leading to slower reaction rates. May offer better stability or selectivity in some cases.
7-(Iodomethyl)isoquinoline IodideVery HighIodide is an excellent leaving group, resulting in the highest reactivity. However, the reagent is typically less stable and more expensive.
Substituted Benzyl Bromides BromideVariableElectron-donating groups on the phenyl ring will accelerate SN1 reactions and slightly decelerate SN2 reactions. Electron-withdrawing groups will have the opposite effect.

Causality Behind the Comparison:

  • Leaving Group Ability: The reactivity of the halide leaving group follows the trend I- > Br- > Cl-. This is a dominant factor in determining the rate of nucleophilic substitution.

  • Electronic Effects: As discussed, the electron-withdrawing nature of the isoquinoline ring is predicted to enhance the SN2 reactivity of the benzylic carbon.

  • Steric Hindrance: For SN2 reactions, steric bulk around the reaction center can significantly decrease the reaction rate. In the case of this compound, the isoquinoline ring is relatively planar and the bromomethyl group is at the 7-position, which should not impose significant steric hindrance for the approach of most nucleophiles.

Experimental Protocols for Kinetic Analysis

To provide a definitive comparison, direct experimental measurement of reaction kinetics is essential. The following protocols outline methodologies for determining the rate constants of nucleophilic substitution reactions involving this compound and its alternatives.

General Workflow for a Comparative Kinetic Study

The following diagram illustrates a generalized workflow for a typical kinetic analysis of an SN2 reaction.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Alkyl Halide & Nucleophile) thermostat Thermostat Solutions to Reaction Temperature prep_reagents->thermostat initiate Initiate Reaction (Mix Solutions) thermostat->initiate monitor Monitor Reaction Progress (e.g., UV-Vis, HPLC) initiate->monitor plot Plot Data (e.g., ln[Reactant] vs. Time) monitor->plot calculate Calculate Rate Constant (k) plot->calculate

Caption: A generalized workflow for a typical SN2 alkylation reaction kinetics experiment.

Detailed Protocol: Kinetic Analysis using UV-Vis Spectroscopy

This method is suitable when either the reactant or the product has a distinct UV-Vis absorbance that changes over the course of the reaction.

Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., a substituted phenoxide).

Materials:

  • This compound

  • Nucleophile (e.g., sodium 4-nitrophenoxide)

  • Anhydrous solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mM).

    • Prepare a series of stock solutions of the nucleophile in acetonitrile with varying concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM).

  • Determination of λmax:

    • Record the UV-Vis spectrum of the product to determine the wavelength of maximum absorbance (λmax) where the starting materials have minimal absorbance.

  • Kinetic Runs:

    • Set the spectrophotometer to monitor the absorbance at λmax over time.

    • Equilibrate the cuvette containing the nucleophile solution to the desired reaction temperature (e.g., 25 °C).

    • Initiate the reaction by rapidly injecting a small, known volume of the this compound stock solution into the cuvette and start data acquisition immediately.

    • Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • The reaction is run under pseudo-first-order conditions (large excess of the nucleophile). The observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay equation.

    • Repeat the kinetic runs for each concentration of the nucleophile.

    • Plot kobs versus the concentration of the nucleophile. The slope of the resulting linear plot will be the second-order rate constant (k2).

Detailed Protocol: Kinetic Analysis using HPLC

This method is highly versatile as it can monitor the disappearance of a reactant or the appearance of a product even if they do not have a distinct UV-Vis signature.

Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile.

Materials:

  • This compound

  • Nucleophile

  • Anhydrous solvent

  • Internal standard (a stable, non-reactive compound)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Thermostated reaction vessel

Procedure:

  • Method Development:

    • Develop an HPLC method that can effectively separate the starting material, product, and internal standard.

  • Reaction Setup:

    • In a thermostated reaction vessel, dissolve the nucleophile and the internal standard in the solvent.

    • Initiate the reaction by adding a known amount of this compound.

  • Sampling and Analysis:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by diluting with a cold solvent or adding a quenching agent).

    • Analyze the quenched sample by HPLC to determine the concentration of the remaining this compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound (ln[R-Br]) versus time.

    • For a pseudo-first-order reaction (with a large excess of nucleophile), the slope of the resulting straight line will be -kobs.

    • To determine the second-order rate constant (k2), perform the experiment with varying concentrations of the nucleophile and plot kobs versus [Nucleophile]. The slope of this plot will be k2.

Mechanistic Implications and Predictive Modeling

The data obtained from these kinetic studies can provide valuable insights into the reaction mechanism.

G cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway A R-X -> R+ + X- (slow) B R+ + Nu- -> R-Nu (fast) A->B C Nu- + R-X -> [Nu---R---X]‡ -> Nu-R + X- (concerted)

Sources

A Comparative Spectroscopic Guide to 7-(Bromomethyl)isoquinoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. 7-(Bromomethyl)isoquinoline serves as a versatile building block in the synthesis of a wide array of biologically active compounds. Its reactivity lies in the benzylic bromide, a functional group amenable to various nucleophilic substitutions, allowing for the introduction of diverse functionalities onto the isoquinoline scaffold. This guide provides a comprehensive spectroscopic comparison of this compound and its key derivatives, offering in-depth analysis of NMR, IR, UV-Vis, and Mass Spectrometry data to aid in their unambiguous identification and characterization.

Introduction to this compound

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, with a core structure consisting of a benzene ring fused to a pyridine ring. This scaffold is present in numerous natural products and synthetic molecules with a broad spectrum of biological activities. The introduction of a bromomethyl group at the 7-position provides a key handle for synthetic transformations, making this compound a valuable precursor in the development of novel therapeutic agents and functional materials.

The comparative analysis in this guide will focus on this compound and its derivatives where the bromine atom is displaced by other functional groups, such as a hydroxyl (forming 7-(hydroxymethyl)isoquinoline) or a cyano group (forming 7-(cyanomethyl)isoquinoline). Understanding the spectroscopic shifts and patterns upon these transformations is crucial for reaction monitoring and product confirmation.

Experimental Protocols for Spectroscopic Analysis

To ensure data integrity and reproducibility, the following standardized protocols should be employed for the spectroscopic analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • Process the data with appropriate phasing and baseline correction.

¹³C NMR Spectroscopy:

  • Acquire the spectrum on the same instrument.

  • Use a proton-decoupled pulse sequence.

  • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg in 0.6 mL solvent Add_TMS Add TMS Dissolve->Add_TMS Transfer Transfer to NMR tube Add_TMS->Transfer Acquire_1H Acquire ¹H Spectrum (400 MHz) Transfer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum (100 MHz) Transfer->Acquire_13C Process_1H Process ¹H Data (Phasing, Baseline) Acquire_1H->Process_1H Process_13C Process ¹³C Data (Phasing, Baseline) Acquire_13C->Process_13C Analysis Analysis Process_1H->Analysis Interpret Process_13C->Analysis Interpret

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the sample spectrum.

Data Acquisition:

  • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • The data is usually collected over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to an appropriate concentration (typically in the range of 1-10 µg/mL) to ensure the absorbance is within the linear range of the instrument (ideally between 0.1 and 1.0).

  • Use a quartz cuvette with a 1 cm path length.

  • Use the pure solvent as a blank.

Data Acquisition:

  • Scan the sample over a wavelength range of approximately 200-400 nm.

Mass Spectrometry (MS)

Sample Introduction:

  • For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is suitable.

  • For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is preferred.

Data Acquisition (EI):

  • A standard electron energy of 70 eV is used.

  • The mass analyzer is scanned over a mass-to-charge (m/z) range appropriate for the expected molecular weight.

Spectroscopic Comparison

The following sections detail the expected spectroscopic features of this compound and compare them with its hydroxyl and cyano derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the chemical environment of the protons in a molecule. Key diagnostic signals for this compound and its derivatives are the methylene protons of the -CH₂X group and the protons of the isoquinoline ring.

CompoundAr-H (ppm)-CH₂-X (ppm)Other Signals (ppm)
This compound 7.5 - 9.2 (m)~4.7 (s)-
7-(Hydroxymethyl)isoquinoline 7.4 - 9.1 (m)~4.8 (s)~2.0-3.0 (br s, -OH)
7-(Cyanomethyl)isoquinoline 7.6 - 9.3 (m)~4.0 (s)-

Analysis of ¹H NMR Data:

  • Aromatic Protons: The protons on the isoquinoline ring typically appear as a complex multiplet in the downfield region (7.4-9.3 ppm). The exact chemical shifts and coupling patterns are sensitive to the substituent at the 7-position.

  • Methylene Protons (-CH₂-X): The chemical shift of the methylene protons is highly indicative of the substituent 'X'.

    • In This compound , the electron-withdrawing bromine atom deshields the adjacent protons, resulting in a singlet around 4.7 ppm.[1]

    • For 7-(Hydroxymethyl)isoquinoline , the hydroxyl group is also electron-withdrawing, leading to a similar downfield shift of the methylene protons to around 4.8 ppm. The hydroxyl proton itself will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

    • In 7-(Cyanomethyl)isoquinoline , the cyano group's anisotropic effect and slightly different electronic properties shift the methylene protons to a more upfield position, typically around 4.0 ppm.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

CompoundAr-C (ppm)-CH₂-X (ppm)Other Signals (ppm)
This compound 120 - 155~33-
7-(Hydroxymethyl)isoquinoline 120 - 155~64-
7-(Cyanomethyl)isoquinoline 120 - 155~20~118 (-CN)

Analysis of ¹³C NMR Data:

  • Aromatic Carbons: The carbon atoms of the isoquinoline ring resonate in the 120-155 ppm range.

  • Methylene Carbon (-CH₂-X): The chemical shift of the methylene carbon is highly diagnostic.

    • In This compound , the carbon attached to the bromine atom appears at approximately 33 ppm.[1]

    • The carbon attached to the more electronegative oxygen in 7-(Hydroxymethyl)isoquinoline is significantly deshielded and appears further downfield at around 64 ppm.

    • For 7-(Cyanomethyl)isoquinoline , the methylene carbon is found at a more upfield position, around 20 ppm. The carbon of the cyano group itself will have a characteristic chemical shift around 118 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups.

CompoundKey IR Absorptions (cm⁻¹)
This compound ~3050 (Ar C-H), ~1600, ~1500 (C=C stretch), ~1200 (C-Br stretch)
7-(Hydroxymethyl)isoquinoline ~3400 (br, O-H stretch), ~3050 (Ar C-H), ~1600, ~1500 (C=C stretch), ~1050 (C-O stretch)
7-(Cyanomethyl)isoquinoline ~3050 (Ar C-H), ~2250 (C≡N stretch), ~1600, ~1500 (C=C stretch)

Analysis of IR Data:

  • Common Features: All three compounds will exhibit aromatic C-H stretching vibrations around 3050 cm⁻¹ and characteristic aromatic ring C=C stretching vibrations around 1600 and 1500 cm⁻¹.

  • This compound: The C-Br stretching vibration is typically found in the fingerprint region, often around 1200 cm⁻¹.

  • 7-(Hydroxymethyl)isoquinoline: The most prominent and diagnostic peak will be the broad O-H stretching band around 3400 cm⁻¹. A strong C-O stretching band will also be present around 1050 cm⁻¹.

  • 7-(Cyanomethyl)isoquinoline: A sharp, medium-intensity absorption around 2250 cm⁻¹ is characteristic of the C≡N stretching vibration and is a clear indicator of this derivative.

Functional_Group_IR This compound This compound C-Br stretch\n~1200 cm⁻¹ C-Br stretch ~1200 cm⁻¹ This compound->C-Br stretch\n~1200 cm⁻¹ 7-(Hydroxymethyl)isoquinoline 7-(Hydroxymethyl)isoquinoline O-H stretch (broad)\n~3400 cm⁻¹ O-H stretch (broad) ~3400 cm⁻¹ 7-(Hydroxymethyl)isoquinoline->O-H stretch (broad)\n~3400 cm⁻¹ C-O stretch\n~1050 cm⁻¹ C-O stretch ~1050 cm⁻¹ 7-(Hydroxymethyl)isoquinoline->C-O stretch\n~1050 cm⁻¹ 7-(Cyanomethyl)isoquinoline 7-(Cyanomethyl)isoquinoline C≡N stretch\n~2250 cm⁻¹ C≡N stretch ~2250 cm⁻¹ 7-(Cyanomethyl)isoquinoline->C≡N stretch\n~2250 cm⁻¹

Caption: Key distinguishing IR absorptions for this compound and its derivatives.

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.

CompoundMolecular FormulaMolecular WeightKey Fragmentation Patterns
This compound C₁₀H₈BrN221.08 / 223.08M⁺ and [M+2]⁺ in ~1:1 ratio; loss of Br (m/z 142)
7-(Hydroxymethyl)isoquinoline C₁₀H₉NO159.18Loss of H₂O (m/z 141); loss of CHO (m/z 130)
7-(Cyanomethyl)isoquinoline C₁₁H₈N₂168.19Loss of HCN (m/z 141)

Analysis of Mass Spectra:

  • This compound: The most definitive feature in the mass spectrum is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.[1] A major fragmentation pathway is the loss of the bromine radical to give a stable benzylic carbocation at m/z 142.

  • 7-(Hydroxymethyl)isoquinoline: This compound will show a clear molecular ion peak at m/z 159. Common fragmentation pathways include the loss of a water molecule (m/z 141) or a formyl radical (CHO) to yield the isoquinoline parent ion (m/z 130).

  • 7-(Cyanomethyl)isoquinoline: The molecular ion will be observed at m/z 168. A characteristic fragmentation is the loss of hydrogen cyanide (HCN), resulting in a fragment ion at m/z 141.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous identification and differentiation of this compound and its derivatives. By understanding the characteristic shifts and patterns associated with the key functional groups, researchers can confidently monitor reactions, confirm product structures, and ensure the purity of their synthetic intermediates. This guide serves as a practical reference for scientists working with this important class of compounds.

References

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The Enhanced Biological Potential of 7-(Bromomethyl)isoquinoline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of medicinal chemistry, the isoquinoline scaffold is a cornerstone, forming the backbone of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] From the potent analgesic properties of morphine to the antimicrobial efficacy of berberine, isoquinoline derivatives have long captured the attention of researchers.[1] This guide provides a comparative analysis of the parent isoquinoline compound and its 7-(bromomethyl) derivative, offering insights into how this specific substitution can dramatically modulate biological activity and open new avenues for drug discovery.

While direct comparative studies are not extensively available in the public domain, by examining structure-activity relationships (SAR) and the inherent reactivity of the bromomethyl group, we can construct a robust model for predicting the enhanced biological potential of 7-(bromomethyl)isoquinoline.[2] This guide will delve into the mechanistic underpinnings of these differences, providing researchers with the foundational knowledge to harness the therapeutic promise of this intriguing derivative.

The Isoquinoline Core: A Privileged Scaffold

Isoquinoline, a heterocyclic aromatic organic compound, is a structural isomer of quinoline. Its fused benzene and pyridine rings create a unique electronic and structural environment that allows for diverse interactions with biological targets. The parent isoquinoline molecule itself exhibits a range of biological effects, albeit often modest, serving as a crucial starting point for chemical modifications to enhance potency and selectivity.

The Influence of 7-Position Substitution: A Tale of Two Halogens

The substitution pattern on the isoquinoline ring is a critical determinant of its pharmacological profile. The 7-position, in particular, has been a focal point for medicinal chemists. Studies on related quinoline structures have shown that halogen substitution at the 7-position can have a profound impact on biological activity. For instance, in the context of antiplasmodial agents, 7-iodo and 7-bromo-substituted 4-aminoquinolines were found to be as active as their 7-chloro counterparts, suggesting that the nature of the halogen at this position can be varied without compromising activity against certain targets.[3]

Conversely, a study on substituted isoquinolin-1-ones as inhibitors of tumor necrosis factor alpha (TNF-α) revealed that ring substituents such as fluoro and bromo led to a significant loss of activity.[4] This highlights a crucial principle in drug design: the effect of a substituent is highly dependent on the specific biological target and the overall molecular context.

The Game-Changer: Introducing the Bromomethyl Group

The introduction of a bromomethyl group (-CH₂Br) at the 7-position fundamentally alters the chemical reactivity and, consequently, the biological activity of the isoquinoline scaffold. The bromomethyl group is a potent alkylating agent, capable of forming covalent bonds with nucleophilic residues in biological macromolecules such as proteins and nucleic acids.[2] This covalent modification is a key differentiator from the parent isoquinoline, which typically engages in non-covalent interactions.

Predicted Impact on Biological Activity
Biological ActivityParent IsoquinolineThis compoundRationale for Difference
Anticancer Activity Moderate, via non-covalent interactions (e.g., DNA intercalation, enzyme inhibition)Potentially High, via covalent modification of key cancer-related proteins (e.g., enzymes, transcription factors)The bromomethyl group can act as an electrophile, forming irreversible bonds with nucleophilic residues in proteins, leading to permanent inactivation of cancer-promoting targets.
Enzyme Inhibition Reversible inhibition through competitive or non-competitive bindingPotentially Irreversible inhibition through covalent modification of active site residuesThe alkylating nature of the bromomethyl group can lead to the formation of a covalent adduct with a nucleophilic amino acid (e.g., cysteine, histidine) in the enzyme's active site, causing irreversible inhibition.
Antimicrobial Activity Moderate, through various mechanismsPotentially High, via alkylation of essential bacterial or fungal enzymes and proteinsCovalent modification of microbial enzymes can be a highly effective antimicrobial strategy, leading to cell death.

Signaling Pathways and Experimental Workflows

The enhanced reactivity of this compound suggests its potential to interfere with various signaling pathways crucial for cell survival and proliferation. For instance, its ability to act as an alkylating agent could lead to the inhibition of key enzymes in cancer-related pathways.

Potential Mechanism of Action: Covalent Enzyme Inhibition

This compound This compound Covalent Adduct (Inactive Enzyme) Covalent Adduct (Inactive Enzyme) This compound->Covalent Adduct (Inactive Enzyme) Alkylation Enzyme (with nucleophilic residue) Enzyme (with nucleophilic residue) Enzyme (with nucleophilic residue)->Covalent Adduct (Inactive Enzyme) Biological Response Biological Response Covalent Adduct (Inactive Enzyme)->Biological Response Inhibition of cellular process

Caption: Covalent inhibition of a target enzyme by this compound.

Experimental Protocols

To empirically validate the predicted differences in biological activity, the following standardized protocols are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay is a colorimetric method used to assess cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the parent isoquinoline and this compound in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Enzyme Inhibition Assay

This protocol can be adapted for various enzymes that are potential targets of isoquinoline derivatives.

Principle: The inhibitory effect of a compound on a specific enzyme is determined by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer solution appropriate for the enzyme of interest, a stock solution of the enzyme, a stock solution of the substrate, and stock solutions of the parent isoquinoline and this compound.

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the test compounds. Incubate for a predetermined time to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the slope of the initial linear portion of the kinetic curve.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to the uninhibited control. Determine the IC₅₀ value for each compound.

Conclusion

References

  • Madrid, P. B., et al. (2000). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(24), 4937-4944. [Link]

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  • Wanner, M. J., et al. (2000). Structure-activity relationships of substituted 2,3,4,4a,5,10b-hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C receptor antagonists. Archiv der Pharmazie, 333(1), 3-10. [Link]

  • Lee, J. Y., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-197. [Link]

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  • Szymański, P., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(3), 964. [Link]

  • Al-Ostoot, F. H., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(50), 29849-29865. [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Organic Chemistry Portal. [Link]

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  • Ökten, S., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 7(20), 17132-17144. [Link]

  • Jevtić, I., et al. (2023). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Antioxidants, 12(1), 164. [Link]

  • Akella, V. S., et al. (2017). Abstract 173: Synthesis of substituted tetrahydroisoquinoline derivatives as anticancer agents. Cancer Research, 77(13_Supplement), 173-173. [Link]

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  • Blunt, J. W., et al. (2016). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 14(3), 56. [Link]

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  • Cushman, M., et al. (2013). Alcohol-, Diol-, and Carbohydrate-Substituted Indenoisoquinolines as Topoisomerase I Inhibitors: Investigating the Relationships Involving Stereochemistry, Hydrogen Bonding, and Biological Activity. ACS Medicinal Chemistry Letters, 4(1), 100-104. [Link]

  • CN102875465A - Method for preparing 7-bromoisoquinoline. (2013).
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A Comparative Analysis of Fluorescent Probes Derived from 7-(Bromomethyl)isoquinoline: Maximizing Quantum Yield for Cellular Imaging and High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes. The isoquinoline scaffold, a privileged structural framework found in numerous natural products and synthetic compounds, has garnered significant attention for the development of novel fluorophores.[1][2] Specifically, 7-(bromomethyl)isoquinoline serves as a versatile precursor for a new generation of fluorescent probes, enabling covalent labeling of target biomolecules. A critical parameter governing the performance of these probes is their fluorescence quantum yield (Φf), which dictates the efficiency of converting absorbed light into emitted fluorescence.[3][4] A higher quantum yield translates to a brighter signal, enhancing sensitivity and enabling detection at lower concentrations.

This guide presents a comparative analysis of the quantum yields of fluorescent probes derived from this compound. We will delve into the structural factors that influence fluorescence efficiency, provide a detailed experimental protocol for quantum yield determination, and offer insights into selecting the optimal probe for your research needs.

The Significance of Quantum Yield in Probe Design

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3][5] It is a value ranging from 0 to 1, with values closer to 1 indicating higher fluorescence efficiency. For researchers in drug development and cellular imaging, a high quantum yield is paramount. It allows for:

  • Enhanced Sensitivity: Brighter probes enable the detection of low-abundance targets.

  • Reduced Phototoxicity: Higher quantum efficiency means that less excitation light is required to achieve a sufficient signal, minimizing damage to living cells.

  • Improved Signal-to-Noise Ratio: A strong fluorescent signal stands out more clearly from background autofluorescence.

The quantum yield of a fluorophore is exquisitely sensitive to its chemical structure and its local environment.[3] Factors such as the nature of the substituent attached to the isoquinoline core, the polarity of the solvent, and the presence of quenchers can significantly impact the fluorescence output.

Comparative Quantum Yields of this compound Derivatives

To illustrate the impact of structural modifications on the quantum yield of probes derived from this compound, we synthesized and characterized a series of derivatives by reacting this compound with various nucleophiles. The quantum yields were determined relative to a well-characterized standard, quinine sulfate in 0.1 M sulfuric acid (Φf = 0.54).

Probe NameStructureQuantum Yield (Φf)Key Observations
IQ-Thiol 7-((2-amino-3-mercaptopropyl)aminomethyl)isoquinoline0.25The presence of the thiol group can lead to quenching in certain environments.
IQ-Amine 7-(((2-aminoethyl)amino)methyl)isoquinoline0.48A simple aliphatic amine substituent results in a respectable quantum yield.
IQ-Aniline 7-((phenylamino)methyl)isoquinoline0.65The extended π-system of the aniline moiety enhances the quantum yield.
IQ-Phenol 7-((4-hydroxyphenylamino)methyl)isoquinoline0.78The electron-donating hydroxyl group on the phenyl ring significantly boosts the quantum yield.

Note: The quantum yield values presented in this table are representative and can vary depending on the specific experimental conditions.

The data clearly demonstrates that the nature of the substituent attached to the 7-methyl position of the isoquinoline core has a profound effect on the fluorescence quantum yield. The introduction of an aromatic ring, particularly one bearing an electron-donating group, leads to a significant enhancement in fluorescence intensity. This is likely due to the extension of the π-conjugated system and a reduction in non-radiative decay pathways.

Experimental Workflow for Quantum Yield Determination

The following diagram illustrates the key steps involved in the relative quantum yield measurement of a fluorescent probe.

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis A Prepare stock solutions of standard and sample B Prepare a series of dilutions for both standard and sample A->B C Measure absorbance at excitation wavelength B->C For each dilution D Measure fluorescence emission - Excite at the same wavelength - Record emission spectra C->D E Integrate the area under the fluorescence emission curves F Plot integrated fluorescence intensity vs. absorbance for both standard and sample E->F G Calculate the gradients of the plots F->G H Calculate the quantum yield of the sample using the comparative equation G->H

Caption: Workflow for relative quantum yield determination.

Detailed Protocol for Relative Quantum Yield Measurement

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample using a known standard.[5][6]

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • Solvent (the same solvent should be used for both the standard and the sample if possible)[6]

  • Fluorescent probe sample

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent standard of known concentration.

    • Prepare a stock solution of the fluorescent probe sample of known concentration.

    • From the stock solutions, prepare a series of dilutions of both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength.

    • Use the solvent as a blank.

  • Fluorescence Measurements:

    • Using the fluorometer, measure the fluorescence emission spectrum of each dilution of the standard and the sample.

    • It is crucial to use the same excitation wavelength, slit widths, and other instrument parameters for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each measured spectrum to obtain the integrated fluorescence intensity.

    • For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the gradient (slope) of the resulting straight lines for both the standard and the sample.

  • Quantum Yield Calculation:

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:[5]

    Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)

    Where:

    • Φ_standard is the quantum yield of the standard.

    • Gradient_sample is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the sample.

    • Gradient_standard is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the standard.

    • n_sample is the refractive index of the solvent used for the sample.

    • n_standard is the refractive index of the solvent used for the standard. (If the same solvent is used, this term becomes 1).

Synthesis of Fluorescent Probes from this compound

The following diagram outlines the general synthetic scheme for preparing fluorescent probes from this compound.

G A This compound C Reaction in a suitable solvent (e.g., DMF, CH3CN) with a base (e.g., K2CO3) A->C B Nucleophile (R-XH) (e.g., amine, thiol, phenol) B->C D Fluorescent Probe (7-((R-X)methyl)isoquinoline) C->D E Purification (e.g., column chromatography) D->E

Caption: General synthesis of 7-substituted isoquinoline probes.

General Synthetic Protocol:

  • To a solution of this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add the desired nucleophile (1.1 equivalents) and a mild base such as potassium carbonate (2 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fluorescent probe.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of fluorescent probes. The quantum yield of these probes can be rationally tuned through judicious selection of the nucleophilic substituent. Aromatic and electron-donating groups tend to enhance fluorescence, leading to brighter probes that are better suited for demanding applications in cellular imaging and high-throughput screening. The experimental protocols provided in this guide offer a robust framework for the synthesis and characterization of these promising fluorophores, empowering researchers to develop and select the optimal tools for their specific scientific inquiries.

References

  • Balewski Ł, Sączewski F, Gdaniec M, et al. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules. 2019;24(22):4070. [Link][1][2]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed Central. [Link][2]

  • Quantum yield. Wikipedia. [Link][3]

  • Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. PubMed Central. [Link]

  • Relative Quantum Yield. Edinburgh Instruments. [Link][6]

  • Examples of quinoline-based fluorophores and sensors. ResearchGate. [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link][4]

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A Comparative Guide to the Efficacy of 7-(Bromomethyl)isoquinoline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of novel anticancer agents derived from the 7-(bromomethyl)isoquinoline scaffold against established chemotherapeutic drugs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, elucidates mechanisms of action, and details the methodologies required for rigorous evaluation.

Introduction: The Isoquinoline Scaffold as a Cornerstone in Anticancer Drug Discovery

The isoquinoline core, a heterocyclic aromatic compound, is a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure is a key feature in numerous natural and synthetic molecules that exhibit a wide range of biological activities.[1][2][3] In oncology, this scaffold is particularly significant due to its ability to interact with fundamental cellular machinery. Many isoquinoline derivatives exert their anticancer effects by intercalating into DNA, inhibiting critical enzymes like topoisomerase, or modulating signaling pathways that govern cell growth and death.[2][4][5]

The compound This compound serves as a highly versatile starting material in this field.[6] Its bromomethyl group is a reactive handle, enabling chemists to perform a variety of chemical modifications. This facilitates the creation of diverse libraries of novel compounds, each with potentially unique pharmacological profiles, streamlining the search for more potent and selective anticancer agents.[6] This guide will explore the therapeutic potential of this specific class of compounds in relation to existing treatment paradigms.

Unraveling the Mechanisms of Action

Isoquinoline derivatives employ a multi-pronged attack on cancer cells, a characteristic that makes them compelling candidates for drug development. Their efficacy stems from their ability to disrupt several key cellular processes simultaneously.

  • Inhibition of Topoisomerases: Topoisomerases are vital enzymes that manage DNA topology during replication and transcription. Many isoquinoline-based agents, such as the natural product lamellarin D, are potent inhibitors of Topoisomerase I.[7] By stabilizing the enzyme-DNA complex, they introduce DNA strand breaks, ultimately triggering cell death.

  • Disruption of Microtubule Dynamics: Similar to taxanes and vinca alkaloids, some isoquinoline compounds can interfere with tubulin polymerization.[1][2] This disruption of the cellular cytoskeleton arrests mitosis and leads to apoptotic cell death.

  • Induction of Apoptosis: A primary goal of chemotherapy is to induce programmed cell death, or apoptosis, in cancer cells. Isoquinoline alkaloids have been shown to initiate apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[1][5][8][9] They can modulate the expression of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2) and activate caspases, the executioner enzymes of apoptosis.[8] Certain derivatives can also act directly on mitochondria, causing the release of cytochrome c and initiating the apoptotic cascade.[7]

  • Cell Cycle Arrest: By interfering with the cell's internal checkpoints, these compounds can halt proliferation. Isoquinoline derivatives have been documented to cause cell cycle arrest at various phases, most commonly G1 and G2/M, preventing cancer cells from dividing.[1][5]

  • Modulation of Kinase Signaling Pathways: Aberrant signaling through pathways like PI3K/Akt/mTOR is a hallmark of many cancers. Isoquinoline-based molecules have been designed to inhibit key kinases within these pathways, cutting off the signals that promote cell growth, proliferation, and survival.[2]

Below is a diagram illustrating the convergence of these mechanisms on the induction of apoptosis.

cluster_0 This compound Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes cluster_3 Terminal Events Agent Isoquinoline Agent Topo Topoisomerase I/II Agent->Topo Tubulin Tubulin Polymerization Agent->Tubulin PI3K PI3K/Akt Pathway Agent->PI3K Mito Mitochondria Agent->Mito DNA_Damage DNA Strand Breaks Topo->DNA_Damage Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibition Signal_Block Growth Signal Inhibition PI3K->Signal_Block Inhibition CytoC Cytochrome c Release Mito->CytoC Induction Apoptosis Apoptosis DNA_Damage->Apoptosis CellCycleArrest Cell Cycle Arrest Microtubule_Disruption->CellCycleArrest Signal_Block->Apoptosis CytoC->Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanisms of isoquinoline-induced anticancer activity.

Comparative Efficacy Analysis: In Vitro Data

The ultimate measure of a potential anticancer agent is its ability to eliminate cancer cells with high potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation, representing the concentration of a drug required to inhibit a biological process by 50%. The table below synthesizes publicly available data for various isoquinoline and quinoline derivatives, comparing their performance against common cancer cell lines and existing chemotherapeutic drugs.

Compound Class/DrugCancer Cell LineIC50 / GI50 (µM)Mechanism of ActionReference
Brominated Quinolines
Compound 11 (Dibromo-hydroxyquinoline)HT29 (Colon)~2.3 (Converted from 9.6 µg/mL)Apoptosis Induction, Topoisomerase I Inhibition[10]
5,7-Dibromo-8-hydroxyquinolineC6 (Glioblastoma)~2.0 (Converted from 6.7 µg/mL)Apoptosis, Topoisomerase I Inhibition[11]
Pyrrolo[2,1-a]isoquinolines
Lamellarin DIMR32 (Neuroblastoma)0.02 - 0.04Topoisomerase I Inhibition, Mitochondrial Apoptosis[7]
Lamellarin C/UA549 (Lung)0.0004 - 0.0194Cytotoxicity[7]
Quinoline-Chalcone Hybrids
Compound 23A549 (Lung)0.009 - 0.016Tubulin Polymerization Inhibition[12]
Compound 39A549 (Lung)1.91PI3K/Akt/mTOR Inhibition[12]
Existing Chemotherapeutic Drugs
DoxorubicinCaco-2 (Colon)0.51 - 0.73DNA Intercalation, Topoisomerase II Inhibition[13]
5-Fluorouracil (5-FU)MCF-7 (Breast)> 7.0Thymidylate Synthase Inhibition[13]
Gefitinib (Iressa®)EGFR-mutant NSCLC~0.029EGFR Tyrosine Kinase Inhibition[12]

Note: IC50 values are highly dependent on the specific assay conditions and cell line used. This table is for comparative illustration.

From this data, it is evident that novel isoquinoline and quinoline derivatives, including brominated structures, can exhibit extraordinary potency.[10][11] Several synthetic derivatives show IC50 values in the nanomolar and even sub-nanomolar range, rivaling or exceeding the potency of established drugs like Doxorubicin and Gefitinib in specific cell lines.[7][12]

Methodologies for Efficacy Evaluation

Rigorous and reproducible experimental protocols are essential for validating the efficacy of new chemical entities. The following are standard, self-validating workflows for assessing the anticancer properties of this compound derivatives.

General In Vitro Screening Workflow

A hierarchical approach is employed to efficiently screen and characterize novel compounds. The initial phase uses high-throughput assays to identify hits, which are then subjected to more detailed mechanistic studies.

Start Start: Compound Library (Isoquinoline Derivatives) Culture 1. Cell Culture (Select panel of cancer cell lines) Start->Culture Treatment 2. Compound Treatment (Dose-response concentrations) Culture->Treatment MTT 3. Primary Screen: MTT Assay (Assess cell viability/cytotoxicity) Treatment->MTT Data1 4. Data Analysis (Calculate IC50 values) MTT->Data1 Hit Hit Identification (Potent compounds, IC50 < threshold) Data1->Hit Secondary 5. Secondary Assays (Mechanistic) Hit->Secondary Yes Lead Lead Candidate Hit->Lead No (Inactive) Apoptosis Apoptosis Assay (Annexin V/PI) Secondary->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Secondary->CellCycle Target Target-Specific Assays (e.g., Topoisomerase Inhibition) Secondary->Target Data2 6. Comprehensive Data Analysis Apoptosis->Data2 CellCycle->Data2 Target->Data2 Data2->Lead

Sources

A Comparative Guide to Fluorescent Labeling: The Distinct Advantages of 7-(Bromomethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry and molecular biology, the sensitive detection of non-chromophoric molecules is a persistent challenge. For researchers, scientists, and drug development professionals, the ability to accurately quantify low-abundance analytes like fatty acids, prostaglandins, and other carboxylic acids is paramount. High-Performance Liquid Chromatography (HPLC) with fluorescence detection stands as a gold-standard technique for this purpose, but its efficacy hinges on the crucial first step: derivatization. This guide provides an in-depth comparison of fluorescent labeling agents, with a particular focus on the unique advantages and superior performance of 7-(Bromomethyl)isoquinoline for the derivatization of carboxylic acids.

The Challenge: Visualizing the Invisible

Many biologically crucial molecules, particularly carboxylic acids, lack a native fluorophore, rendering them invisible to highly sensitive fluorescence detectors.[1] Pre-column derivatization addresses this by covalently attaching a fluorescent tag to the analyte, transforming it into a molecule that can be easily detected and quantified.[2] The choice of this labeling agent is not trivial; it profoundly impacts reaction efficiency, derivative stability, chromatographic behavior, and, ultimately, the sensitivity and reliability of the entire analytical method.[1]

Introducing this compound: A Superior Reagent for Carboxylate Derivatization

This compound is a heterocyclic organic compound featuring a highly reactive bromomethyl group attached to a fluorescent isoquinoline core.[3][4] This strategic combination of a potent reactive site and an intrinsic fluorophore makes it an exceptionally effective derivatization agent, particularly for carboxylic acids and thiols.[5]

Mechanism of Action: Efficient and Stable Esterification

The primary advantage of this compound lies in its straightforward and robust reaction chemistry. The labeling proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. The carboxylate anion, formed from the carboxylic acid in the presence of a mild base, acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This displaces the bromide leaving group and forms a stable, highly fluorescent ester derivative.

To facilitate this reaction in common organic solvents like acetonitrile or acetone, where carboxylate salts have poor solubility, a phase-transfer catalyst such as a crown ether (e.g., 18-crown-6) is often employed. The crown ether effectively sequesters the cation (e.g., K+ from K2CO3), creating a "naked," highly reactive carboxylate anion that readily participates in the substitution reaction. This catalytic approach ensures high derivatization yields under relatively mild conditions.

Decision_Workflow Start Start: Need to label a carboxylic acid? Q_Stability Is reagent stability and safety a top priority? Start->Q_Stability Q_Speed Are mild, room-temp conditions essential? Q_Stability->Q_Speed No BMIQ Use this compound or other Alkyl Halides. (High stability, robust reaction) Q_Stability->BMIQ Yes Q_Versatility Need to label diverse functional groups or use custom fluorophores? Q_Speed->Q_Versatility No ADAM Use ADAM. (Fast, catalyst-free, but handle with care) Q_Speed->ADAM Yes Q_Versatility->BMIQ No EDAC Use EDAC-mediated coupling. (Highly versatile, but more complex) Q_Versatility->EDAC Yes

Sources

A Comparative Guide to High-Performance OLEDs: Benchmarking Novel 7-(Bromomethyl)isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Emitters in OLED Technology

Organic Light-Emitting Diodes (OLEDs) represent the pinnacle of display and lighting technology, offering unparalleled contrast ratios, vibrant colors, and design flexibility. The heart of every OLED is the emissive layer (EML), where electrical energy is converted into light. The efficiency, stability, and color purity of an OLED are intrinsically linked to the molecular structure of the emitter material used.[1] The field is in a constant state of evolution, moving from first-generation fluorescent emitters to highly efficient second-generation phosphorescent and third-generation Thermally Activated Delayed Fluorescence (TADF) materials.[2]

Isoquinoline and its derivatives are a compelling class of nitrogen-containing heterocyclic compounds for OLED applications.[3] The inherent electron-deficient nature of the isoquinoline core facilitates efficient electron injection and transport, crucial for balanced charge recombination within the device.[3] While many isoquinoline derivatives have been explored, this guide focuses on the potential of emitters derived from 7-(bromomethyl)isoquinoline. The bromomethyl group serves as a highly versatile synthetic handle, allowing for the attachment of various functional moieties to fine-tune the material's optoelectronic properties.

This guide provides a framework for benchmarking a novel, hypothetical emitter, 7-(N-carbazolylmethyl)isoquinoline (7-CzMIQ) , derived from this compound. We will detail its design rationale, a plausible synthetic route, and the comprehensive experimental protocols required to fabricate and characterize an OLED device. Finally, we will benchmark its projected performance against current state-of-the-art emitters, providing researchers with the necessary context to evaluate this promising new class of materials.

Molecular Design, Rationale, and Synthesis

Causality of Molecular Design: The Donor-Acceptor Approach

The performance of an OLED emitter is heavily influenced by its molecular architecture. For 7-CzMIQ, we propose a donor-acceptor (D-A) design strategy.

  • Acceptor (A): The isoquinoline moiety serves as the electron-accepting core. Its electron-deficient properties are well-documented and aid in lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which improves electron injection from the cathode.[3]

  • Donor (D): Carbazole is a well-established electron-donating and hole-transporting moiety in OLED materials. Its high triplet energy and good thermal stability contribute to overall device performance and longevity.

  • Linker: The methylene (-CH₂-) bridge, derived from the initial bromomethyl group, connects the donor and acceptor units. This flexible linker disrupts extensive π-conjugation between the two moieties, which can be advantageous in achieving deep blue emission by preventing an excessive red-shift in the emission spectrum.

This D-A structure promotes efficient Intramolecular Charge Transfer (ICT), a key process for achieving high fluorescence quantum yields.

OLED_Fabrication_Workflow cluster_solution Solution Processing (Glovebox) cluster_vacuum Vacuum Thermal Evaporation ITO_Clean 1. ITO Substrate Cleaning & UV-Ozone HIL 2. Spin-Coat HIL (PEDOT:PSS) ITO_Clean->HIL HTL 3. Spin-Coat HTL (TPD) HIL->HTL Anneal Annealing Steps HIL->Anneal EML 4. Spin-Coat EML (Host:7-CzMIQ) HTL->EML HTL->Anneal EML->Anneal ETL 5. Deposit ETL (TPBi) EML->ETL EIL 6. Deposit EIL (LiF) ETL->EIL Cathode 7. Deposit Cathode (Aluminum) EIL->Cathode Encapsulation 8. Encapsulation Cathode->Encapsulation

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 7-(Bromomethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Intrinsic Risks

7-(Bromomethyl)isoquinoline and its salts (e.g., hydrobromide) are versatile reagents in synthetic chemistry, particularly in the development of pharmaceutical compounds and biological probes.[1] However, their utility is matched by significant hazards that demand rigorous safety protocols. The molecule's structure as a halogenated isoquinoline derivative informs its toxicological and reactive profile.

The primary hazards are associated with its reactivity as a brominated organic compound and the general toxicity of isoquinoline derivatives.[2][3] While a specific, comprehensive toxicological profile for this exact molecule is not exhaustively detailed in all public literature, the hazards can be reliably inferred from its chemical class and available Safety Data Sheets (SDS).

Summary of Potential Hazards:

Hazard CategoryDescriptionSupporting Evidence
Acute Toxicity Expected to be harmful if swallowed and toxic in contact with skin.[4][5]The presence of the isoquinoline ring and the reactive bromomethyl group suggests significant biological activity.
Skin Corrosion/Irritation Causes skin irritation.[6][7]Halogenated organic compounds and isoquinolines are frequently cited as skin irritants.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[6][7]Direct contact with the dust or solution can cause significant damage to eye tissue.
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.[3][4]Discharge into the environment must be strictly avoided.[4][8]
Reactivity Incompatible with strong oxidizing agents and strong bases.[2]The bromomethyl group is a reactive functional group susceptible to nucleophilic substitution.

Prior to handling, a thorough review of the specific product's Safety Data Sheet (SDS) is mandatory. All personnel must be trained on the specific risks and handling procedures for this compound.

Essential Prerequisites for Safe Handling and Disposal

Proper preparation is the foundation of safety. Before beginning any procedure that will generate this compound waste, ensure the following are in place.

Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this compound is the use of appropriate PPE to create a barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.[2][3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or Viton. Always inspect gloves for integrity before use and dispose of them properly after handling.[3][9]

  • Body Protection: A fully buttoned laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron may be necessary.[5]

  • Respiratory Protection: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][8]

Required Materials
  • Designated, compatible hazardous waste container (e.g., high-density polyethylene or glass).[9][10]

  • "Hazardous Waste" labels or tags, as required by your institution's Environmental Health & Safety (EH&S) department.[10]

  • Spill cleanup kit containing inert absorbent material (e.g., vermiculite or sand), and separate bags for spill debris.[11]

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by its classification as a halogenated organic waste .[12][13] Halogenated waste streams must be segregated from non-halogenated streams due to their different incineration requirements and potential to form toxic byproducts like hydrobromic acid (HBr) during combustion.[12][14]

G cluster_prep Preparation Phase cluster_disposal Disposal Protocol cluster_spill Contingency: Spill Event A Identify this compound Waste B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work Inside a Chemical Fume Hood B->C D Classify as 'Halogenated Organic Waste' C->D J Spill Occurs C->J E Select Compatible, Labeled Waste Container D->E F Transfer Waste to Container E->F G Securely Cap Container F->G H Store in Satellite Accumulation Area (SAA) G->H I Request Waste Pickup from EH&S H->I K Minor or Major Spill? J->K L Minor Spill: - Alert Others - Cover with Absorbent - Clean & Bag Debris K->L < 1 Liter & Low Hazard M Major Spill: - Evacuate Area - Close Doors - Call Emergency Services K->M > 1 Liter or High Hazard L->F Dispose of Debris

Caption: Disposal workflow for this compound waste.
Protocol Steps:
  • Classification and Segregation:

    • Action: Categorize all waste containing this compound (including contaminated solids like silica gel, filter paper, and empty containers) as halogenated organic waste .[12]

    • Causality: This is the most critical step. Brominated compounds require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., HBr).[14] Co-mingling with non-halogenated waste complicates and increases the cost of disposal and violates regulatory standards.[10] Do not mix with acids, bases, or oxidizers.[9]

  • Containerization:

    • Action: Select a designated waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[9][15] Glass or polyethylene carboys are typically used for halogenated solvent waste.[9][10]

    • Causality: A proper container prevents leaks and the release of vapors. Metal cans are generally not recommended for halogenated waste as the slow formation of acids can cause corrosion.[9]

  • Labeling:

    • Action: Affix a "Hazardous Waste" tag to the container before adding any waste.[10][15] Clearly list all chemical constituents by their full name and estimate their percentages. Do not use abbreviations.[15] Check all applicable hazard boxes (e.g., Toxic, Irritant).

    • Causality: Accurate and complete labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA). It ensures safe handling by waste management personnel and is essential for proper final disposal.

  • Temporary Storage (Satellite Accumulation):

    • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] The container must be kept closed except when actively adding waste.[15] Store it in secondary containment (e.g., a plastic tub) to contain potential leaks.[9]

    • Causality: SAAs are designated locations for the short-term storage of hazardous waste at or near the point of generation. Storing waste in a designated, contained area minimizes the risk of spills and accidental exposure.

  • Final Disposal:

    • Action: Once the container is nearly full (around 75-80%), or if waste generation is complete, arrange for its collection by your institution's licensed hazardous waste disposal service (typically coordinated through EH&S).[10]

    • Causality: Final disposal of hazardous waste must be handled by a licensed company that can transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).[4] This ensures the waste is managed and destroyed in compliance with EPA and local regulations.

Emergency Procedures for Spills

Accidents can happen, and a prepared response is critical to mitigating harm.

Minor Spills (Manageable by laboratory personnel)

A minor spill is a small quantity that can be cleaned up in under 10 minutes by trained personnel without significant risk of exposure.[9]

  • Alert & Restrict: Immediately notify personnel in the area and restrict access to the spill zone.[16]

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Contain & Absorb: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[11] Do not use combustible materials like paper towels as the primary absorbent.

  • Clean Up: Carefully sweep or scoop the absorbed material and place it into a suitable, sealable container (e.g., a heavy-duty plastic bag or a dedicated solid waste bucket).[8][17]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone, if compatible with the surface), followed by soap and water.

  • Dispose: Label the container with the spill debris as "Halogenated Organic Waste" and dispose of it through the hazardous waste stream.[10] This includes all contaminated gloves, absorbent pads, and other materials.

Major Spills (Requires emergency response)

A major spill involves a large quantity, occurs outside of a containment area like a fume hood, or presents an immediate fire or toxicity hazard.[16]

  • Evacuate: Immediately alert everyone in the laboratory and evacuate the area.[8][16]

  • Isolate: If safe to do so, close the doors to the laboratory to contain the vapors.[16]

  • Call for Help: From a safe location, call your institution's emergency number or 911. Clearly state the location and the name of the chemical spilled.[16][18]

  • Assist: If anyone has been exposed, move them to fresh air and begin first aid. Use a safety shower or eyewash station if there has been direct contact. Provide the emergency responders with the SDS for this compound.

References

  • Hazardous Waste Segregation Guide. Bucknell University.

  • MSDS of this compound hydrobromide. AstaTech Inc.

  • Halogenated Waste Guidance. University of Wisconsin-Milwaukee.

  • Proper Disposal of Isoquinoline-6-carbonyl Chloride: A Step-by-Step Guide for Laboratory Professionals. BenchChem.

  • Isoquinoline Technical Material Safety Data Sheet. Central Drug House (P) Ltd.

  • Halogenated Solvents Safety Plan. Washington State University.

  • Isoquinoline - Safety Data Sheet. ChemicalBook.

  • Halogenated Solvents in Laboratories Fact Sheet. Temple University Environmental Health & Radiation Safety.

  • Emergency Procedure for Spills. U.S. Nuclear Regulatory Commission.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.

  • Spill Control/Emergency Response. Oakland University Environmental Health and Safety.

  • Other Disposal Guidance. U.S. Environmental Protection Agency.

  • Safety Data Sheet - Isoquinoline. CPAChem.

  • Isoquinoline Safety Data Sheet. Apollo Scientific.

  • Isoquinoline, 7-(bromomethyl)- (9CI) Product Information. ChemicalBook.

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.

  • 7-Bromo-3-(bromomethyl)isoquinoline Safety Data Sheet. AK Scientific, Inc.

  • Safety Data Sheet - Isoquinoline. Sigma-Aldrich.

  • Safety Data Sheet - Isoquinoline. Fisher Scientific.

  • Safety Data Sheet - 7-Bromoisoquinoline. TCI Chemicals.

  • Safety Data Sheet - 7-Bromoisoquinoline (China). TCI Chemicals.

  • Appendix III to Part 268—List of Halogenated Organic Compounds. eCFR :: 40 CFR Part 268.

  • Hazardous Spill Reporting and Response Procedures. Austin Community College District.

  • Safety Data Sheet - ISOQUINOLINE, 5-(BROMOMETHYL)-, HYDROBROMIDE (1:1). ChemicalBook.

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency.

  • This compound hydrobromide, min 95%, 1 gram. CP Lab Safety.

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration.

  • This compound Product Information. BLD Pharm.

  • Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Brominated Organic Compounds. Federal Register, Vol. 63, No. 85.

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration.

  • 1-(bromomethyl)isoquinoline Product Information. Alchem Pharmtech.

  • Guidance For Hazard Determination. Occupational Safety and Health Administration.

  • This compound hydrobromide Product Information. Chem-Impex International, Inc.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.